molecular formula C₁₉H₁₉N₅O₄S B1663511 Disperse Blue 148 CAS No. 52239-04-0

Disperse Blue 148

Katalognummer: B1663511
CAS-Nummer: 52239-04-0
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: VHLFTCNAACYPDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disperse Blue 148 is the best high-temperature trichromatic blue azo dye. Target: Single-crystal structures of the best high-temperature trichromatic blue azo dye C.I. This compound and its diazonium component 3-amino-5-nitro-[2,1]- benzisothiazole are described herein. C.I. This compound exhibits an essentially coplanar molecular structure and a dimeric packing mode between adjacent phenyl and benzisothiazole rings. Particularly, PXRD measurement reveals the existence of a new crystalline form of C.I. This compound having the highest melting point and the best thermal stability, which is obviously different from all the known α, β, and γ forms. [1]

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLFTCNAACYPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068725
Record name C.I. Disperse Blue 148
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-04-0
Record name Disperse Blue 148
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URL https://commonchemistry.cas.org/detail?cas_rn=52239-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester
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Record name .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester
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Record name C.I. Disperse Blue 148
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate
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Foundational & Exploratory

An In-Depth Technical Guide to Disperse Blue 148: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 148, a monoazo dye, is a significant colorant used primarily in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure, based on a benzisothiazole core, imparts a characteristic blue hue. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and toxicological profile of this compound, tailored for a scientific audience.

Chemical Structure

The chemical structure of this compound is characterized by an azo bridge (-N=N-) linking a diazotized 3-amino-5-nitro-2,1-benzisothiazole moiety to the coupling component, N-ethyl-N-phenyl-β-alanine methyl ester.[1]

Chemical Name: Methyl 3-(N-ethyl-N-(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)propanoate

Molecular Formula: C₁₉H₁₉N₅O₄S[1]

Molecular Weight: 413.45 g/mol [1]

CAS Registry Numbers: 61968-29-4, 52239-04-0[1]

The core structure is a single azo class molecule.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that comprehensive, publicly available data for some properties, such as melting point and pKa, are limited.

PropertyValueReference
Molecular FormulaC₁₉H₁₉N₅O₄S[1]
Molecular Weight413.45 g/mol [1]
AppearanceBlue grain[2]
CAS Numbers61968-29-4, 52239-04-0[1]

Synthesis Pathway

The synthesis of this compound is a two-stage process that involves the preparation of two key intermediates followed by a diazotization and coupling reaction.

Synthesis_Pathway cluster_precursor1 Synthesis of 3-amino-5-nitro-2,1-benzisothiazole cluster_precursor2 Synthesis of N-ethyl-N-phenyl-β-alanine methyl ester cluster_final_synthesis Final Synthesis of this compound 2-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline Thionation Thionation 2-Cyano-4-nitroaniline->Thionation 2-Amino-5-nitrothiobenzamide 2-Amino-5-nitrothiobenzamide Thionation->2-Amino-5-nitrothiobenzamide Ring_Closure Ring_Closure 2-Amino-5-nitrothiobenzamide->Ring_Closure 3-Amino-5-nitro-2,1-benzisothiazole 3-Amino-5-nitro-2,1-benzisothiazole Ring_Closure->3-Amino-5-nitro-2,1-benzisothiazole N-Ethylaniline N-Ethylaniline Michael_Addition Michael_Addition N-Ethylaniline->Michael_Addition Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Michael_Addition N-ethyl-N-phenyl-β-alanine_methyl_ester N-ethyl-N-phenyl-β-alanine_methyl_ester Michael_Addition->N-ethyl-N-phenyl-β-alanine_methyl_ester 3-Amino-5-nitro-2,1-benzisothiazole_final 3-Amino-5-nitro- 2,1-benzisothiazole Diazotization Diazotization 3-Amino-5-nitro-2,1-benzisothiazole_final->Diazotization Diazonium_Salt Diazonium Salt of 3-amino-5-nitro- 2,1-benzisothiazole Diazotization->Diazonium_Salt Coupling_Reaction Coupling_Reaction Diazonium_Salt->Coupling_Reaction N-ethyl-N-phenyl-β-alanine_methyl_ester_final N-ethyl-N-phenyl-β- alanine methyl ester N-ethyl-N-phenyl-β-alanine_methyl_ester_final->Coupling_Reaction Disperse_Blue_148 Disperse_Blue_148 Coupling_Reaction->Disperse_Blue_148

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

1. Synthesis of 3-amino-5-nitro-2,1-benzisothiazole (Diazo Component)

This intermediate can be synthesized from 2-cyano-4-nitroaniline. The process involves thionation followed by a ring-closure reaction.[2]

  • Step 1: Thionation of 2-cyano-4-nitroaniline. 2-cyano-4-nitroaniline is reacted to form 2-amino-5-nitrothiobenzamide.

  • Step 2: Ring Closure. The 2-amino-5-nitrothiobenzamide undergoes a ring-closure reaction in the presence of an oxidizing agent (e.g., bromine in sulfuric acid) to yield 3-amino-5-nitro-2,1-benzisothiazole.[2] A patent describes dissolving 45g of 2-amino-5-nitrothiobenzamide dry product in 190g of 85% sulfuric acid at 50°C, adding 1g of bromine, and carrying out the ring-closure reaction at 45-50°C for 8 hours to obtain a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole.[2]

2. Synthesis of N-ethyl-N-phenyl-β-alanine methyl ester (Coupling Component)

This component is synthesized via a Michael addition reaction.

  • Step 1: Michael Addition. N-ethylaniline is reacted with methyl acrylate. A general procedure involves dissolving phenethylamine (a similar amine) in methanol and adding methyl acrylate dropwise at room temperature, followed by stirring for several hours. The product can then be isolated by distillation.

3. Synthesis of this compound

The final step involves the diazotization of the heterocyclic amine and subsequent coupling with the synthesized aniline derivative.

  • Step 1: Diazotization of 3-amino-5-nitro-2,1-benzisothiazole. The sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole is directly used for diazotization without separation.[2] Nitrosylsulfuric acid is added to the solution at a low temperature, typically between -5°C and 0°C, and the reaction is maintained for several hours to form the diazonium salt.[2]

  • Step 2: Coupling Reaction. The freshly prepared diazonium salt solution is then coupled with N-ethyl-N-phenyl-β-alanine methyl ester to yield this compound.[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, the expected spectral characteristics based on its structure are as follows:

  • ¹H and ¹³C NMR: The NMR spectra would be complex, showing signals corresponding to the aromatic protons and carbons of the benzisothiazole and phenyl rings, as well as signals for the ethyl and methyl ester groups of the side chain.

  • FT-IR: The FT-IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the azo group (-N=N-), the ester carbonyl group (around 1730 cm⁻¹), and various C-H, C-N, and C-S stretching and bending vibrations.

  • UV-Vis: As a blue dye, this compound is expected to have a maximum absorption (λmax) in the visible region of the electromagnetic spectrum, likely between 600 and 650 nm. One study on the decolorization of this compound measured its absorbance at 622 nm.[3]

Toxicology and Environmental Fate

Disperse dyes, as a class, can pose environmental and health risks.

Toxicology:

  • Human Health: Some disperse dyes are known to be skin sensitizers and can cause allergic contact dermatitis.[4] this compound is classified with acute and chronic aquatic hazard (Category 3), skin irritation (Category 2), and eye irritation (Category 2).[5]

  • Ecotoxicity: Disperse dyes are generally poorly soluble in water, which can lead to their accumulation in sediments and aquatic organisms.[4] The ecotoxicity of disperse dyes can affect various aquatic organisms.[4]

Environmental Fate:

The environmental fate of disperse dyes is a significant concern due to their persistence and potential for bioaccumulation. Research on the decolorization of this compound using ozone has been conducted to address its removal from textile effluents.[3]

Conclusion

References

Disperse Blue 148: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties and Toxicological Profile within the Azo Dye Class

This technical guide provides a comprehensive overview of Disperse Blue 148, a single azo disperse dye. While primarily utilized in the textile industry for dyeing polyester fabrics, its chemical nature as an azo compound warrants a thorough toxicological assessment, particularly for researchers, scientists, and drug development professionals who may encounter this or structurally related compounds. This document outlines its known chemical and physical properties and delves into the broader toxicological considerations for azo dyes, providing a framework for its scientific evaluation.

Chemical and Physical Properties of this compound

This compound is an organic compound characterized by the presence of an azo group (-N=N-) linking substituted aromatic rings. The following table summarizes its key chemical and physical data.

PropertyValueCitation(s)
CAS Registry Number 61968-29-4, 52239-04-0[1]
Molecular Formula C₁₉H₁₉N₅O₄S[1]
Molecular Weight 413.45 g/mol [1]
Molecular Structure Single azo class[1]
Synonyms C.I. This compound, C.I. 11124, Palanil Dark Blue 3RT, Dianix Dark Blue SE 3RT[2]
Appearance Blue powder or grain[3][4]

Toxicological Profile and General Considerations for Azo Dyes

Specific toxicological studies on this compound are not extensively available in public literature. However, its classification as an azo dye provides a basis for understanding its potential biological interactions and toxicological risks. Azo dyes themselves generally exhibit low toxicity. The primary toxicological concern arises from their metabolic breakdown products.[5]

Many azo dyes are known to possess carcinogenic and mutagenic properties and can elicit allergic reactions.[1][6] The carcinogenicity of these dyes is often linked to their cleavage products, such as benzidine, a known human urinary bladder carcinogen.[1][6]

Metabolic Activation and Pathway

The critical step in the toxicological activation of azo dyes is the reductive cleavage of the azo bond. This process, known as azoreduction, is primarily carried out by azoreductase enzymes produced by the gut microbiome and to some extent in the liver.[5][7] This metabolic process generates aromatic amines, which can be more toxic and genotoxic than the parent dye molecule.[7]

Azo Dye Metabolism General Metabolic Pathway of Azo Dyes AzoDye Azo Dye (Parent Compound) GutMicrobiome Gut Microbiome Azoreductases AzoDye->GutMicrobiome Ingestion Liver Liver Azoreductases AzoDye->Liver Absorption AromaticAmines Aromatic Amines (Metabolites) GutMicrobiome->AromaticAmines Azoreduction Liver->AromaticAmines Azoreduction FurtherMetabolism Further Metabolism (e.g., N-acetylation, N-hydroxylation) AromaticAmines->FurtherMetabolism ToxicEffects Potential Toxic Effects (e.g., Carcinogenicity, Mutagenicity) AromaticAmines->ToxicEffects Excretion Excretion (Urine) FurtherMetabolism->Excretion

General metabolic pathway of azo dyes.

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is limited, a standard toxicological evaluation for a compound of this class would involve a battery of in vitro and in vivo assays. The following provides an overview of key experimental methodologies.

In Vitro Mutagenicity/Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

    • Methodology: Various strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to different concentrations of the test compound, both with and without metabolic activation (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Objective: To detect chromosomal damage or aneuploidy by quantifying the formation of micronuclei in cultured mammalian cells.

    • Methodology: A suitable mammalian cell line (e.g., CHO, V79, TK6) is treated with the test compound at various concentrations. After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes.

In Vivo Toxicological Studies
  • Acute Oral Toxicity Study (e.g., OECD Guideline 423):

    • Objective: To determine the acute toxicity of a substance after a single oral dose and to estimate the LD50 (lethal dose for 50% of the test population).

    • Methodology: The test substance is administered orally to a group of fasted rodents (usually rats or mice) at a specific starting dose. Animals are observed for signs of toxicity and mortality over a 14-day period. The study proceeds in a stepwise manner with increasing or decreasing doses depending on the outcome.

  • Repeated Dose Toxicity Study (e.g., 28-day or 90-day study):

    • Objective: To evaluate the cumulative toxic effects of a substance after repeated daily administration over a prolonged period.

    • Methodology: The test substance is administered daily (e.g., via oral gavage) to groups of rodents at three or more dose levels for 28 or 90 days. A control group receives the vehicle only. Throughout the study, clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored. At termination, a full necropsy is performed, and organs are weighed and examined histopathologically.

Toxicological_Workflow Hypothetical Toxicological Assessment Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_adme ADME Studies Ames Ames Test AcuteTox Acute Toxicity Ames->AcuteTox Micronucleus Micronucleus Test Micronucleus->AcuteTox CellViability Cell Viability Assays CellViability->AcuteTox RepeatDose Repeated Dose Toxicity AcuteTox->RepeatDose Carcinogenicity Carcinogenicity Bioassay RepeatDose->Carcinogenicity RiskAssessment Risk Assessment Carcinogenicity->RiskAssessment Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion_ADME Excretion Metabolism->Excretion_ADME Excretion_ADME->RiskAssessment Start Test Compound (this compound) Start->Ames Start->Micronucleus Start->CellViability Start->Absorption

References

A Comprehensive Technical Guide to the Physicochemical Properties of C.I. Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of C.I. Disperse Blue 148, a single azo dye. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visual representation of its synthesis pathway.

Chemical Identity and Structure

C.I. This compound is chemically known as methyl 3-[ethyl({4-[(5-nitro-2,1-benzothiazol-3-yl)azo]phenyl})amino]propanoate. It is classified as a single azo dye.[1]

Table 1: Chemical Identification of C.I. This compound

IdentifierValue
C.I. Name This compound
C.I. Number 11124
Chemical Name Methyl 3-[ethyl({4-[(5-nitro-2,1-benzothiazol-3-yl)azo]phenyl})amino]propanoate
CAS Numbers 61968-29-4, 52239-04-0[1][2]
Molecular Formula C₁₉H₁₉N₅O₄S[1]
Molecular Weight 413.45 g/mol [1]
Chemical Class Single Azo Dye[1]

Physicochemical Properties

The following tables summarize the known quantitative physicochemical properties of C.I. This compound.

Table 2: Physical and Chemical Properties of C.I. This compound

PropertyValue
Appearance Blue grain/powder[3]
Density 1.38 g/cm³[4][5]
Boiling Point 597.5 °C at 760 mmHg[4][5]
Flash Point 315.2 °C[4][5]
Refractive Index 1.662[4][5]
Melting Point Not available in public literature.

Table 3: Solubility of C.I. This compound

SolventSolubility
Dimethyl Sulfoxide (DMSO) 20 mg/mL (48.37 mM)[6]
Water 30 mg/mL (72.56 mM)[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of C.I. This compound are provided below. These are generalized protocols for disperse dyes, adapted for this specific compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of C.I. This compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry C.I. This compound powder is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-4 mm.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point.

  • Replicate: The procedure is repeated at least two more times, and the average melting point range is calculated.

Determination of Solubility

Objective: To determine the solubility of C.I. This compound in a given solvent.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of C.I. This compound is added to a known volume of the solvent (e.g., water, DMSO) in a volumetric flask.

  • Equilibration: The flask is sealed and placed in a constant temperature bath, and the solution is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

  • Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with the solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for C.I. This compound.

  • Calculation: The concentration of the diluted solution is determined using a pre-established calibration curve. The solubility is then calculated by taking the dilution factor into account.

Determination of UV-Visible Absorption Spectrum and λmax

Objective: To determine the UV-Visible absorption spectrum and the wavelength of maximum absorbance (λmax) of C.I. This compound.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: A stock solution of C.I. This compound of a known concentration (e.g., 100 µg/mL) is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Working Solution: The stock solution is diluted to a lower concentration (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the instrument's optimal range (typically 0.1 - 1.0).

  • Baseline Correction: A cuvette filled with the pure solvent is used to calibrate the spectrophotometer and record a baseline.

  • Spectral Scan: The cuvette is then filled with the working solution of C.I. This compound, and the absorbance is scanned over a relevant wavelength range (e.g., 200-800 nm).

  • Determination of λmax: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength at which the highest absorbance peak occurs is identified as the λmax.

Synthesis Pathway

C.I. This compound is synthesized through a diazotization and coupling reaction.[1] The process involves the diazotization of 5-nitro-1,3-dihydrobenzo[c]isothiazol-3-amine, followed by coupling with methyl 3-(ethyl(phenyl)amino)propanoate.[1][7]

G A 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine C Diazotization (NaNO₂, HCl) A->C B Methyl 3-(ethyl(phenyl)amino)propanoate E Coupling Reaction B->E D Diazo Salt C->D D->E F C.I. This compound E->F

Caption: Synthesis of C.I. This compound.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of C.I. This compound. While key data points have been compiled and presented, it is important to note the absence of an experimentally determined melting point and a specific UV-Vis absorption maximum in publicly available literature. The provided experimental protocols offer a framework for determining these values in a laboratory setting. This information is intended to be a valuable resource for researchers and scientists in their respective fields.

References

Solubility of Disperse Blue 148 in Water and Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 148 (CAS No. 52239-04-0), an azo dye used in the textile industry.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and other fields where the dissolution of this dye is a critical parameter. This document details the physicochemical properties of this compound, presents available quantitative solubility data, and outlines experimental protocols for determining its solubility.

Physicochemical Properties of this compound

This compound is a synthetic organic dye belonging to the single azo class of dyes.[2] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.[3] As a disperse dye, it is characterized by its low solubility in water.[3]

PropertyValue
C.I. Name This compound
CAS Number 52239-04-0[1]
Molecular Formula C₁₉H₁₉N₅O₄S[1][2]
Molecular Weight 413.45 g/mol [1][2]
Appearance Blue grain[4]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, the following data has been reported:

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS20 mg/mL (48.37 mM)Sonication and heating are recommended.[1]
WaterH₂O30 mg/mL (72.56 mM)Sonication is recommended.[1]

Note: The reported high solubility in water may refer to the dispersibility of the commercial product, which contains dispersing agents, rather than the intrinsic solubility of the pure dye molecule. Disperse dyes are generally characterized by very low water solubility.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of disperse dyes like this compound. The choice of method may depend on the solvent, the required precision, and the available equipment.

This method is widely used for determining the solubility of colored compounds and relies on the Beer-Lambert Law. A calibration curve is first generated using standard solutions of known dye concentrations. The solubility is then determined by measuring the absorbance of a saturated solution.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using a UV-Visible spectrophotometer, scan one of the standard solutions across a range of wavelengths to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the calibration curve (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the solution to stand undisturbed for the excess solid to settle.

  • Measurement of Saturated Solution Absorbance:

    • Carefully withdraw a sample from the supernatant of the saturated solution.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

    • If necessary, dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted (or undiluted) saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the measured saturated solution.

    • If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

The gravimetric method is a straightforward technique for determining solubility.

Methodology:

  • A known volume of the saturated solution, prepared as described above, is carefully evaporated to dryness.

  • The mass of the remaining solid dye is weighed.

  • The solubility is then calculated by dividing the mass of the dye by the volume of the solvent.

This is a rapid method based on the principle that the extinction or light scattering of a solution changes abruptly when the solubility of the substance is exceeded.[5]

Methodology:

  • Small, incremental amounts of the dye are added to a known volume of the solvent.

  • After each addition, the extinction or light scattering of the solution is measured using a spectrophotometer or a nephelometer.

  • A graph of extinction/light scattering versus the amount of added dye is plotted.

  • The point of intersection of the two linear portions of the graph indicates the saturation point, from which the solubility can be calculated.[5]

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Standard Solutions find_lambda_max Determine λmax prep_standards->find_lambda_max prep_saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated measure_standards Measure Absorbance of Standards find_lambda_max->measure_standards gen_curve Generate Calibration Curve measure_standards->gen_curve calc_solubility Calculate Solubility measure_saturated->calc_solubility gen_curve->calc_solubility end_node End calc_solubility->end_node start Start start->prep_standards start->prep_saturated

Caption: Workflow for determining dye solubility via UV-Visible spectrophotometry.

References

Spectroscopic data and analysis of Disperse Blue 148 (UV-Vis, IR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Analysis of Disperse Blue 148

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a monoazo dye used in the textile industry. Due to the limited availability of a complete public spectroscopic dataset for this specific dye, this document presents a plausible chemical structure derived from its documented manufacturing methods, alongside representative, hypothetical spectroscopic data for UV-Vis, IR, and NMR analysis. The experimental protocols provided are detailed, standard procedures that can be adapted for the analysis of this and similar dyestuffs.

Molecular Identity:

  • Chemical Name: C.I. This compound

  • CAS Number: 61968-29-4 / 53239-04-0[1]

  • Molecular Formula: C₁₉H₁₉N₅O₄S[1][2]

  • Molecular Weight: 413.45 g/mol [1][2]

  • Class: Single Azo Dye[1]

Proposed Chemical Structure

The chemical structure of this compound can be inferred from its manufacturing process, which involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine and subsequent coupling with Methyl 3-(ethyl(phenyl)amino)propanoate.[1]

Caption: Proposed structure of this compound.

Spectroscopic Data

UV-Visible Spectroscopy

The color of this compound arises from the extended π-conjugation across the azo bridge connecting the two aromatic systems. The electron-withdrawing nitro group and the electron-donating amino group enhance the delocalization, pushing the absorption maximum into the visible region.

Table 1: Hypothetical UV-Vis Absorption Data

ParameterValueSolvent
λmax~580 - 620 nmMethanol
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Table 2: Hypothetical IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (secondary amine)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (CH₂, CH₃)
~1735StrongC=O stretch (ester)
~1600-1580StrongAromatic C=C stretch
~1520 & ~1340StrongAsymmetric and symmetric N-O stretch (-NO₂)
~1450MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1200MediumC-N stretch (aromatic amine)
~830StrongC-H out-of-plane bend (para-substituted benzene)
~700-600MediumC-S stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts in a suitable solvent like DMSO-d₆.

Table 3: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HAromatic H ortho to -NO₂
~8.2dd1HAromatic H meta to -NO₂ and ortho to -S-
~7.9d1HAromatic H ortho to -S-
~7.4d2HAromatic H ortho to azo group on phenyl ring
~6.8d2HAromatic H meta to azo group on phenyl ring
~4.2t2H-N-CH₂-CH₂-
~3.6s3H-O-CH₃
~3.4q2H-N-CH₂-CH₃
~2.8t2H-CH₂-C(=O)-
~1.2t3H-N-CH₂-CH₃

Table 4: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~150-120Aromatic carbons
~52-O-CH₃
~48-N-CH₂-CH₂-
~45-N-CH₂-CH₃
~32-CH₂-C(=O)-
~12-N-CH₂-CH₃

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid dye sample like this compound.

General Workflow for Spectroscopic Analysis

A Sample Preparation B UV-Vis Spectroscopy A->B C IR Spectroscopy A->C D NMR Spectroscopy A->D E Data Acquisition B->E C->E D->E F Data Processing & Analysis E->F G Structural Elucidation F->G

Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMF) in a 100 mL volumetric flask to create a stock solution.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

  • Data Acquisition:

    • Use matched quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Record the sample spectrum from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Perform data processing (e.g., baseline correction, smoothing) as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Data Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a ¹H NMR spectrum, setting appropriate parameters for the spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.

  • Data Processing:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H spectrum and identify multiplicities (singlet, doublet, triplet, etc.).

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended that researchers acquire actual experimental data on a purified sample of the dye.

References

A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of C.I. Disperse Blue 148 is limited. This guide provides a comprehensive overview based on its chemical properties and data from structurally related monoazo disperse dyes. The principles and analytical methodologies described herein are standard for assessing the thermal stability and degradation of such compounds.

Introduction

C.I. This compound is a synthetic monoazo dye used primarily in the textile industry for dyeing hydrophobic fibers like polyester.[1] Its chemical structure, characterized by an azo group (-N=N-) linking a substituted benzisothiazole and an aniline derivative, dictates its chromophoric properties and its behavior under thermal stress.[1] Understanding the thermal stability and degradation profile of this dye is crucial for optimizing its application in high-temperature dyeing processes and for assessing the lifecycle and environmental impact of dyed materials.

The thermal decomposition of azo dyes typically initiates with the cleavage of the labile azo bond, which can lead to the formation of various aromatic compounds. This guide outlines the expected thermal behavior of this compound, details the standard analytical protocols for its investigation, and presents a generalized degradation framework.

Chemical Identity

A clear understanding of the molecule is the foundation of any thermal analysis.

PropertyValueCitation(s)
C.I. Name This compound[1]
C.I. Number 11124[1]
Chemical Class Single Azo[1]
CAS Registry Numbers 61968-29-4, 52239-04-0[1]
Molecular Formula C₁₉H₁₉N₅O₄S[1]
Molecular Weight 413.45 g/mol [1]

Thermal Stability Profile

While a specific thermogram for this compound is not available in the reviewed literature, its thermal stability can be inferred from application-specific data and the known behavior of analogous azo dyes.

Sublimation Fastness

Sublimation fastness testing provides an indication of the dye's stability at elevated temperatures, which is relevant for thermosol dyeing and ironing.

ParameterConditionRating/ObservationCitation(s)
Sublimation Test 180°C for 30 secondsIndicates stability for short durations at this temperature.[2]
Expected Thermal Decomposition

Based on studies of other disperse azo dyes, the primary thermal degradation is expected to occur in a specific temperature range. The inflection point of decomposition for many azo dyes falls between 200°C and 270°C.[3] The process typically involves the cleavage of the azo bond, which is the most thermally labile part of the molecule.[3][4]

Experimental Protocols for Thermal Analysis

A comprehensive analysis of thermal stability and degradation products involves a combination of thermo-analytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA is the primary method for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the mass of residual char.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Sample Preparation: 3-10 mg of the this compound sample is accurately weighed into an inert sample pan (e.g., alumina or platinum).[5]

  • Typical Experimental Conditions:

    • Heating Rate: 10°C/min or 20°C/min.[4]

    • Temperature Range: Ambient to 800°C.[3][4]

    • Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products formed during thermal degradation.[4][5]

  • Objective: To separate and identify the chemical structures of the degradation products.

  • Instrumentation: A pyrolyzer directly coupled to a GC/MS system.

  • Sample Preparation: A small amount of the dye (0.1-1.0 mg) is placed into a pyrolysis sample cup.[5]

  • Typical Experimental Conditions:

    • Pyrolysis Temperature: A specific temperature is chosen, often corresponding to the maximum degradation rate (Tmax) identified by TGA (e.g., 420°C).[4]

    • GC Separation: A capillary column (e.g., DB-5ms) is used to separate the pyrolysis products. The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 300°C) to elute the compounds.[4]

    • MS Detection: A mass spectrometer is used to detect the eluting compounds, and the resulting mass spectra are compared against spectral libraries (e.g., NIST) for identification.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of a typical thermal analysis and the generalized degradation pathway for monoazo dyes.

G cluster_0 Thermal Analysis Workflow A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Identify Decomposition Temperatures (T_onset, T_max) B->C D Pyrolysis-GC/MS (at T_max) C->D E Separation & Identification of Degradation Products D->E F Data Analysis & Reporting E->F

Caption: Experimental workflow for thermal stability and degradation product analysis.

G cluster_1 Generalized Thermal Degradation Pathway Parent This compound (R1-N=N-R2) Heat Δ Parent->Heat Cleavage Azo Bond Cleavage (-N=N-) Heat->Cleavage Products Aromatic Amine Fragments (R1-NH2 + R2-NH2) + Other Volatiles Cleavage->Products Primary Degradation

References

Disperse Blue 148: A Toxicological and Ecotoxicological Appraisal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available toxicological and ecotoxicological data for Disperse Blue 148 and related disperse dyes. It is intended for informational purposes for a scientific audience. Specific quantitative toxicity data for this compound is limited in publicly available literature. Therefore, this guide also presents data on structurally similar disperse dyes to provide a broader understanding of the potential hazards associated with this class of compounds. All data should be interpreted with caution and in the context of the specific experimental conditions under which it was generated.

Introduction

This compound, a member of the disperse dye class, finds application in the textile industry for coloring synthetic fibers.[1] As with many industrial chemicals, understanding its potential toxicological and ecotoxicological impact is crucial for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of this compound, drawing upon available data and information from related disperse dyes. This guide also outlines standard experimental protocols relevant to the toxicological assessment of such substances.

Toxicological Profile

Direct and comprehensive toxicological data for this compound is scarce. However, safety data sheets and studies on analogous disperse dyes provide insights into its potential hazards.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for this compound were identified in the public domain. For comparative purposes, data for other blue disperse dyes are presented in Table 1. For instance, an intravenous LD50 for C.I. Disperse Blue 14 in mice has been reported as 180 mg/kg.[2] Oral LD50 values for a range of dyes, including Disperse Blue 1, in rats have been reported to be between 1.2 and less than 6.3 g/kg bw.[3]

Skin and Eye Irritation
Genotoxicity

There is a lack of specific genotoxicity data for this compound. However, studies on other disperse dyes have shown mixed results in genotoxicity assays. For example, Disperse Blue 1 was found to be weakly mutagenic in certain strains of Salmonella typhimurium in the Ames test.[3] Disperse Blue 7 also showed positive results for point mutations with metabolic activation in some Salmonella strains.[7]

Carcinogenicity

No carcinogenicity studies specifically on this compound were found. It is important to note that some anthraquinone dyes, a class to which some disperse dyes belong, have been classified as potential carcinogens.[2] For instance, there is sufficient evidence for the carcinogenicity of Disperse Blue 1 in experimental animals.[3]

Table 1: Summary of Acute Toxicological Data for Selected Disperse Dyes

Chemical NameCAS NumberTest OrganismRoute of AdministrationEndpointValueReference
C.I. Disperse Blue 142475-44-7MouseIntravenousLD50180 mg/kg[2]
Disperse Blue 12475-45-8RatOralLD501.2 - < 6.3 g/kg bw[3]

Ecotoxicological Profile

Information on the ecotoxicity of this compound is limited, with safety data sheets indicating it poses a chronic aquatic hazard.[4] Disperse dyes are generally characterized by low water solubility, which can influence their environmental fate and bioavailability.[8]

Aquatic Toxicity

Specific LC50 or EC50 values for this compound in aquatic organisms were not found. However, studies on other disperse dyes indicate potential for aquatic toxicity. For example, the EC50 for Daphnia magna for a group of disperse dyes ranged from 6.2 to 9 mg/L over 48 hours, while the LC50 for Daphnia pulex was reported to be between 1.4 and 15 mg/L.[9] A study on 42 commercial dye formulations found that 9 showed toxicity to daphnids at concentrations lower than 100 mg/L, and 30 were toxic to algae.[10]

Table 2: Summary of Aquatic Ecotoxicological Data for Selected Disperse Dyes

Chemical Name/TypeTest OrganismExposure DurationEndpointValue (mg/L)Reference
Disperse Dyes (unspecified)Daphnia magna48 hoursEC506.2 - 9[9]
Disperse Dyes (unspecified)Daphnia pulex48 hoursLC501.4 - 15[9]

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not available. Therefore, this section outlines standardized methodologies for key toxicological and ecotoxicological assessments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 of a substance.

  • Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dosing: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This test assesses the potential of a substance to cause skin irritation.[11]

  • Test System: A reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the skin model.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by a post-incubation period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance.[12]

  • Test Animals: Albino rabbits are typically used.

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (1, 24, 48, and 72 hours) after application.

  • Scoring: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the reactions.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.[10]

  • Test Organisms: Young daphnids (Daphnia magna), aged less than 24 hours, are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to identify substances that can cause gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Incubation: The treated bacteria are plated on a minimal medium and incubated.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Mandatory Visualizations

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if required) cluster_3 Ecotoxicity Testing cluster_4 Risk Assessment A Physicochemical Properties (Solubility, LogP) C Cytotoxicity Assays (e.g., MTT) A->C B In Silico Toxicity Prediction D Genotoxicity Assays (e.g., Ames Test) B->D F Acute Toxicity (e.g., OECD 425) C->F G Sub-chronic/Chronic Toxicity D->G E Skin/Eye Irritation Models E->F J Hazard Identification F->J G->J H Aquatic Toxicity (e.g., Daphnia, Fish) H->J I Biodegradability K Exposure Assessment I->K L Risk Characterization J->L K->L

Data_Gaps_Inference cluster_0 This compound cluster_1 Related Disperse Dyes DB148_Tox Toxicological Data (Limited: Irritant) Inference Inferred Hazard Profile for this compound DB148_Tox->Inference Inference of Potential Hazards DB148_EcoTox Ecotoxicological Data (Limited: Aquatic Hazard) DB148_EcoTox->Inference Inference of Potential Hazards Related_Tox Toxicological Data (e.g., Disperse Blue 1, 14) - LD50 - Genotoxicity Related_Tox->Inference Related_EcoTox Ecotoxicological Data (e.g., Daphnia LC50) Related_EcoTox->Inference

Signaling Pathways

No information regarding the specific signaling pathways involved in the toxicity of this compound was identified in the reviewed literature. For many chemical toxicants, pathways related to oxidative stress, inflammation, and apoptosis are commonly implicated. However, without specific research on this compound, any discussion of its molecular mechanisms of toxicity would be speculative. Future research should focus on elucidating these pathways to better understand its toxic potential.

Conclusion and Future Directions

The available data on the toxicological and ecotoxicological properties of this compound are limited. While it is classified as a skin and eye irritant and a chronic aquatic hazard, there is a clear lack of quantitative data to perform a comprehensive risk assessment. The information available for other disperse dyes, such as Disperse Blue 1 and Disperse Blue 14, suggests that this class of compounds can exhibit a range of toxic effects, including acute toxicity and genotoxicity.

To address the existing data gaps, the following future research is recommended:

  • Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values for this compound.

  • Detailed Irritation and Sensitization Studies: Quantitative assessment of skin and eye irritation potential, as well as skin sensitization studies.

  • Comprehensive Genotoxicity Testing: A battery of in vitro and in vivo genotoxicity assays to evaluate the mutagenic and clastogenic potential of this compound.

  • Ecotoxicological Testing: Determination of acute and chronic toxicity to a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, and fish).

  • Biodegradability Studies: Assessment of the persistence and biodegradability of this compound in relevant environmental compartments.

  • Mechanistic Studies: Investigation into the molecular mechanisms of toxicity, including the identification of potential signaling pathways involved in its adverse effects.

A thorough understanding of the toxicological and ecotoxicological profile of this compound is essential for its safe handling, use, and disposal, and for the protection of human health and the environment.

References

Environmental fate and biodegradability of Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Blue 148

Disclaimer: Specific quantitative data on the environmental fate and biodegradability of this compound is scarce in publicly available scientific literature and databases. This guide provides a comprehensive overview based on the general properties of disperse azo dyes, information on structurally similar compounds, and standardized testing protocols. The absence of specific data for this compound is explicitly noted where applicable.

Introduction to this compound

This compound is a synthetic organic dye belonging to the single azo class. It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester. Its chemical structure confers a vibrant blue color and properties such as good light and wash fastness, which are desirable in textile applications. However, the very characteristics that make it a durable dye also raise concerns about its persistence and potential environmental impact upon release.

Chemical Identity of this compound

PropertyValue
C.I. Name This compound
CAS Numbers 61968-29-4 / 53239-04-0[1][2]
Molecular Formula C₁₉H₁₉N₅O₄S[1][3]
Molecular Weight 413.45 g/mol [1][2]
Chemical Class Single Azo Dye[1]
Hazard Classification Chronic Aquatic Hazard Category 3[4]

Physicochemical Properties and Environmental Partitioning

The environmental fate of a chemical is largely governed by its physicochemical properties. For disperse dyes like this compound, low water solubility and a tendency to partition to organic matter are key characteristics.

Table of Physicochemical Properties (Estimated for Disperse Azo Dyes)

ParameterTypical Value RangeSignificance for Environmental Fate
Water Solubility LowLimits mobility in water; tends to adsorb to solids.
Octanol-Water Partition Coefficient (Log Kow) HighIndicates a tendency to bioaccumulate in fatty tissues of organisms.
Vapor Pressure LowNot expected to be significantly present in the atmosphere.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) HighStrong adsorption to soil and sediment, reducing leaching to groundwater.

Due to its expected low water solubility and high Log Kow, this compound is likely to partition from the water column to sediment and soil. Its low vapor pressure suggests that atmospheric transport is not a significant environmental pathway.

Biodegradability and Environmental Persistence

The biodegradability of azo dyes is a critical factor in determining their environmental persistence. The azo bond (-N=N-) is generally resistant to aerobic degradation by microorganisms.

Aerobic Biodegradation

Under aerobic conditions, the initial step of azo bond cleavage is energetically unfavorable. Consequently, disperse azo dyes are generally considered to be not readily biodegradable. Complete mineralization (the breakdown of the organic molecule to carbon dioxide, water, and mineral salts) is expected to be a very slow process in aerobic environments.

Anaerobic Biodegradation

In anaerobic environments, such as sediments, the reductive cleavage of the azo bond can occur, leading to the formation of aromatic amines. While this initial step represents a form of degradation, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule. Some of these amines may be further degraded under aerobic conditions if they are transported to an oxygenated environment.

Summary of Biodegradation Potential

ConditionBiodegradation PotentialPrimary Products
Aerobic LowParent dye is likely to persist.
Anaerobic Moderate (initial cleavage)Aromatic amines, which may be persistent and toxic.

Bioaccumulation and Ecotoxicity

The high octanol-water partition coefficient (Log Kow) of many disperse dyes suggests a potential for bioaccumulation in aquatic organisms. This means that the substance can accumulate in the tissues of organisms at concentrations higher than in the surrounding environment. While specific data for this compound is not available, a screening assessment of certain azo disperse dyes by the Government of Canada indicated that they are not expected to accumulate in organisms, although some were identified as having potential ecological effects of concern[5]. The classification of this compound as a "Chronic Aquatic Hazard Category 3" indicates that it may cause long-lasting harmful effects to aquatic life[4].

Experimental Protocols for Environmental Fate Assessment

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate of chemicals.

Biodegradability Testing

OECD 309: Aerobic Mineralization in Surface Water (Simulation Biodegradation Test) [6][7][8][9]

  • Principle: This test simulates the biodegradation of a substance at low concentrations in a natural surface water environment. The test substance, typically radiolabeled, is incubated with surface water, and the evolution of ¹⁴CO₂ is measured over time as an indicator of mineralization.

  • Methodology:

    • Test System: Natural surface water is collected and characterized. The test is conducted in flasks containing the surface water and the test substance at two different concentrations (e.g., ≤ 10 µg/L and ≤ 100 µg/L)[7].

    • Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) under aerobic conditions for up to 60 days[7][8].

    • Analysis: At regular intervals, the amount of ¹⁴CO₂ produced is measured. The concentration of the parent compound and any major transformation products can also be monitored.

    • Controls: Sterile controls are used to assess abiotic degradation, and a reference substance (e.g., benzoic acid) is used to verify the microbial activity of the water sample[7][10].

EPA OPPTS 835.3100: Aerobic Aquatic Biodegradation [1][3]

  • Principle: This is a screening-level test to assess the ultimate biodegradability of a chemical in an aerobic aqueous medium. A positive result suggests that the substance will likely biodegrade in the environment.

  • Methodology:

    • Inoculum: A mixed microbial population from a source like activated sludge is used.

    • Test System: The test substance is added as the sole source of organic carbon to a mineral salts medium inoculated with the microorganisms.

    • Incubation: The system is incubated under aerobic conditions in the dark.

    • Analysis: Biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.

Soil Adsorption/Desorption

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

  • Principle: This method measures the extent to which a chemical adsorbs to and desorbs from soil. This helps in predicting its mobility in the soil environment.

  • Methodology:

    • Soil Selection: A range of characterized soils with varying organic carbon content and pH is used.

    • Equilibration: A solution of the test substance (preferably radiolabeled) is equilibrated with a known amount of soil. The mixture is agitated for a defined period to reach equilibrium.

    • Analysis: After equilibration, the phases are separated by centrifugation, and the concentration of the test substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by difference.

    • Desorption: The soil from the adsorption phase is then equilibrated with a fresh solution without the test substance to measure the extent of desorption.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the analysis of disperse dyes in environmental samples.

HPLC with Photodiode Array (PDA) or Mass Spectrometry (MS) Detection [11]

  • Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A PDA detector provides spectral information across a range of wavelengths, aiding in peak identification, while an MS detector provides mass-to-charge ratio information, offering high specificity and sensitivity.

  • Typical Methodology for Water Samples:

    • Sample Preparation: Due to the low concentrations expected in environmental waters, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is commonly used, where the water sample is passed through a cartridge that retains the dye, which is then eluted with a small volume of an organic solvent.

    • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution program involving a mixture of an aqueous mobile phase (e.g., water with a buffer or acid) and an organic mobile phase (e.g., acetonitrile or methanol).

    • Detection: The eluting compounds are detected by a PDA detector at the wavelength of maximum absorbance for this compound, or by an MS detector for more definitive identification and quantification, especially in complex matrices.

Environmental Fate and Transport Pathways

The following diagram illustrates the likely environmental fate and transport pathways for this compound upon its release into the environment.

Caption: Environmental fate pathways of this compound.

Experimental Workflow for Biodegradability Assessment

The following diagram outlines a typical experimental workflow for assessing the biodegradability of a disperse dye like this compound using a simulation test such as OECD 309.

Biodegradability_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation radiolabel Radiolabel Test Substance (e.g., with ¹⁴C) prepare_media Prepare Test Systems (Surface Water, Controls) radiolabel->prepare_media incubate Incubate under Controlled Conditions (Dark, 20°C, Aerobic) prepare_media->incubate trap_co2 Trap Evolved ¹⁴CO₂ incubate->trap_co2 measure_co2 Measure Radioactivity in CO₂ Traps trap_co2->measure_co2 analyze_water Analyze Water for Parent Compound & Metabolites (HPLC) measure_co2->analyze_water calc_mineralization Calculate % Mineralization analyze_water->calc_mineralization determine_kinetics Determine Degradation Kinetics (e.g., Half-life) calc_mineralization->determine_kinetics

References

An In-depth Technical Guide to the History and Development of Monoazo Disperse Dyes: The Case of Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, synthesis, and characterization of monoazo disperse dyes, with a specific focus on C.I. Disperse Blue 148. It is intended for an audience of researchers, scientists, and professionals in drug development who may utilize these dyes as scaffolds or for other advanced applications. This document details the evolution of disperse dyes from their inception for cellulose acetate to their optimization for polyester fibers. It includes detailed experimental protocols for the synthesis of this compound and its precursors, methods for its application to polyester fabrics, and procedures for its characterization using UV-Vis and FTIR spectroscopy. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical and procedural relationships.

History and Development of Monoazo Disperse Dyes

The journey of disperse dyes is intrinsically linked to the advent of synthetic fibers. Initially developed in the early 1920s to address the challenge of dyeing hydrophobic cellulose acetate fibers, these non-ionic dyes were a significant departure from the existing water-soluble dyes used for natural fibers.[1] The breakthrough came with the discovery that finely ground, water-insoluble dyes could be applied as a dispersion with the aid of surface-active agents.[1] For the first quarter-century of their existence, they were simply known as "acetate dyes."[1]

The landscape of textile chemistry changed dramatically in the 1950s with the rise of new synthetic fibers like polyester, polyamides, and acrylics.[1][2] This necessitated a new class of dyes with enhanced properties, leading to the official designation of "disperse dyes" in 1953.[1] The dyeing of polyester, in particular, demanded dyes with high thermal stability to withstand high-temperature dyeing processes and good sublimation fastness for heat-setting treatments.[3]

The 1960s and 1970s marked a period of intense research and development in blue disperse dyes, driven by the need for alternatives to the more expensive anthraquinone-based dyes.[1][4] This era saw the commercialization of significant monoazo disperse dyes, such as C.I. Disperse Blue 79, which offered deep navy and black shades on polyester with good all-around fastness properties.[1] The continuous refinement of the chemical structures of these dyes, including the introduction of various functional groups, led to improved affinity for polyester, brighter shades, and enhanced durability.[4] This evolutionary path paved the way for the development of high-performance dyes like this compound.

Synthesis of this compound (C.I. 11124)

This compound is a monoazo dye with the molecular formula C₁₉H₁₉N₅O₄S and a molecular weight of 413.45 g/mol .[5] Its synthesis is a two-step process involving the diazotization of a heterocyclic amine followed by a coupling reaction with an aromatic amine.

The overall synthesis reaction is as follows: Diazotization: 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine is treated with a diazotizing agent, typically nitrosyl sulfuric acid, to form a diazonium salt. Coupling: The resulting diazonium salt is then reacted with the coupling component, Methyl 3-(ethyl(phenyl)amino)propanoate, to form the final this compound dye.[5]

Synthesis of Precursors

A common method for the synthesis of 3-amino-5-nitro-2,1-benzisothiazole involves the thionation and subsequent ring-closure of o-nitro-p-thiocyanatoaniline.[6]

Materials:

  • o-Nitro-p-thiocyanatoaniline

  • Sulfuric acid

  • Phosphoric acid or Acetic acid

  • Nitrosyl sulfuric acid

  • Bromine, Hydrogen bromide, or Sodium Bromide (as catalyst)[6]

Procedure:

  • Dissolve o-nitro-p-thiocyanatoaniline in a mixture of sulfuric acid and phosphoric acid (or acetic acid).

  • Initiate the thionation and ring-closure reaction by adding a catalyst such as bromine, hydrogen bromide, or sodium bromide.[6]

  • Heat the reaction mixture to facilitate the formation of the 3-amino-5-nitro-2,1-benzisothiazole sulfuric acid solution.

  • Cool the resulting solution to -5 to 30 °C.[6]

  • Slowly add nitrosyl sulfuric acid to the cooled solution to carry out the diazotization. The reaction is typically maintained for 2 to 6 hours.[6]

  • The resulting solution contains the diazonium salt of 3-amino-5-nitro-2,1-benzisothiazole, which can be used directly in the subsequent coupling reaction without isolation.[6]

The synthesis of N-substituted-β-alanine esters can be achieved through the Michael addition of an amine to an acrylate ester.

Materials:

  • N-ethylaniline

  • Methyl acrylate

  • Glacial acetic acid (catalyst)

Procedure:

  • In a reaction vessel, combine N-ethylaniline and a catalytic amount of glacial acetic acid.

  • Slowly add methyl acrylate to the mixture with stirring.

  • Heat the reaction mixture under reflux for several hours to drive the Michael addition to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess reactants and catalyst under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure Methyl 3-(ethyl(phenyl)amino)propanoate.

Experimental Protocol: Synthesis of this compound

Procedure:

  • Prepare the diazonium salt solution of 3-amino-5-nitro-2,1-benzisothiazole as described in section 2.1.1.

  • In a separate vessel, dissolve Methyl 3-(ethyl(phenyl)amino)propanoate in a suitable solvent, such as a mixture of water and a water-miscible organic solvent, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • Control the pH of the coupling reaction by the addition of a suitable base, such as sodium acetate or sodium bicarbonate, to facilitate the electrophilic aromatic substitution.

  • Continue stirring the reaction mixture for several hours until the coupling reaction is complete, which can be monitored by the disappearance of the diazonium salt (e.g., using a spot test with H-acid).

  • The precipitated this compound dye is then collected by filtration.

  • Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Application of this compound to Polyester Fabric

Disperse dyes are applied to polyester fibers using a high-temperature dyeing method, often referred to as the exhaust dyeing method. This process takes advantage of the fact that at elevated temperatures, the amorphous regions of the polyester fibers become more accessible to the dye molecules.

Experimental Protocol: High-Temperature Exhaust Dyeing

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

Procedure:

  • Scouring: Pre-wash the polyester fabric with a non-ionic detergent and sodium carbonate solution to remove any impurities or sizing agents. Rinse thoroughly with water and dry.

  • Dye Bath Preparation: Prepare a dyebath containing water, a dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.

  • Dye Dispersion: Make a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this paste to the dyebath with stirring to ensure a fine and stable dispersion.

  • Dyeing: Immerse the polyester fabric in the dyebath at room temperature. Raise the temperature of the dyebath to 130 °C over 45-60 minutes. Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the polyester fibers.

  • Cooling and Rinsing: After dyeing, cool the dyebath to 70-80 °C and remove the fabric. Rinse the dyed fabric thoroughly with hot and then cold water.

  • Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, treat the dyed fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes.

  • Final Rinsing and Drying: Rinse the fabric again with hot and cold water, and then dry it.

Characterization of this compound

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing the coloristic properties of dyes. The wavelength of maximum absorption (λmax) provides information about the color of the dye, while the molar extinction coefficient is related to the color strength.

Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

Procedure:

  • Solvent Selection: Choose a suitable organic solvent in which the disperse dye is soluble, such as acetone, dimethylformamide (DMF), or a mixture of solvents.[7]

  • Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each standard solution over a wavelength range of approximately 300-800 nm, using the pure solvent as a blank.

  • Data Analysis:

    • Determine the λmax from the spectrum of the most concentrated solution.

    • Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

    • The linearity of the calibration curve confirms that Beer-Lambert's law is obeyed in the concentration range studied.

    • The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve (Slope = ε × path length).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the dye molecule, confirming its chemical structure.

Instrumentation:

  • A Fourier-Transform Infrared spectrophotometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

  • Spectral Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include:

    • N-H stretching vibrations (if secondary amines are present).

    • C-H stretching vibrations (aromatic and aliphatic).

    • C=O stretching vibration from the ester group.

    • N=N stretching vibration of the azo group.

    • NO₂ stretching vibrations (symmetric and asymmetric).

    • C-N stretching vibrations.

    • S=O or C-S vibrations from the benzisothiazole ring.

    • Aromatic C=C ring stretching vibrations.

Quantitative Data

Fastness Properties of this compound

The fastness properties of a dye are a critical measure of its performance and durability on a given substrate. The following table summarizes the fastness ratings for this compound on polyester fiber according to ISO standards.

Fastness PropertyISO Test MethodRating (1-5 Scale, Lightfastness 1-8)
Light Fastness (Xenon Arc)ISO 105-B025-6[5]
Washing Fastness (Fading)ISO 105-C064-5[5]
Washing Fastness (Staining)ISO 105-C064[5]
Perspiration Fastness (Fading)ISO 105-E044-5[5]
Perspiration Fastness (Staining)ISO 105-E044[5]
Sublimation Fastness (Ironing)ISO 105-P014-5[5]

Visualizations

Synthesis_of_Disperse_Blue_148 cluster_precursors Precursor Synthesis cluster_synthesis This compound Synthesis o-Nitro-p-thiocyanatoaniline o-Nitro-p-thiocyanatoaniline 3-Amino-5-nitro-2,1-benzisothiazole 3-Amino-5-nitro-2,1-benzisothiazole o-Nitro-p-thiocyanatoaniline->3-Amino-5-nitro-2,1-benzisothiazole Thionation & Ring Closure Diazonium Salt Diazonium Salt 3-Amino-5-nitro-2,1-benzisothiazole->Diazonium Salt Diazotization (Nitrosyl sulfuric acid) N-ethylaniline N-ethylaniline Methyl 3-(ethyl(phenyl)amino)propanoate Methyl 3-(ethyl(phenyl)amino)propanoate N-ethylaniline->Methyl 3-(ethyl(phenyl)amino)propanoate Michael Addition Methyl acrylate Methyl acrylate Methyl acrylate->Methyl 3-(ethyl(phenyl)amino)propanoate This compound This compound Methyl 3-(ethyl(phenyl)amino)propanoate->this compound Diazonium Salt->this compound Coupling

Caption: Synthesis pathway of this compound.

Dyeing_Process Scouring of Polyester Scouring of Polyester Dye Bath Preparation Dye Bath Preparation Scouring of Polyester->Dye Bath Preparation High-Temperature Dyeing (130°C) High-Temperature Dyeing (130°C) Dye Bath Preparation->High-Temperature Dyeing (130°C) Rinsing Rinsing High-Temperature Dyeing (130°C)->Rinsing Reduction Clearing Reduction Clearing Rinsing->Reduction Clearing Final Rinsing & Drying Final Rinsing & Drying Reduction Clearing->Final Rinsing & Drying

Caption: High-temperature exhaust dyeing workflow.

Characterization_Workflow This compound Sample This compound Sample UV-Vis Spectroscopy UV-Vis Spectroscopy This compound Sample->UV-Vis Spectroscopy FTIR Spectroscopy FTIR Spectroscopy This compound Sample->FTIR Spectroscopy λmax & Molar Absorptivity λmax & Molar Absorptivity UV-Vis Spectroscopy->λmax & Molar Absorptivity Functional Group Identification Functional Group Identification FTIR Spectroscopy->Functional Group Identification

Caption: Characterization workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Blue 148 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Disperse Blue 148 (C.I. 11124) in textile matrices. The methodologies described are based on established analytical techniques for disperse dyes, primarily High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS), as well as UV-Vis Spectrophotometry. While specific quantitative performance data for this compound is limited in publicly available literature, this guide offers comprehensive protocols and illustrative quantitative data based on the analysis of similar disperse dyes.

Introduction

This compound is a monoazo disperse dye used for dyeing synthetic fibers, particularly polyester. Ensuring the accurate quantification of this dye in textiles is crucial for quality control, regulatory compliance (e.g., assessing potential for allergenic or carcinogenic breakdown products), and research into dye-fiber interactions. This document outlines the necessary procedures for sample preparation, extraction, and instrumental analysis to determine the concentration of this compound in textile samples.

Analytical Methods

The primary methods for the quantification of this compound in textiles are:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS) for high sensitivity and selectivity.

  • UV-Vis Spectrophotometry for a simpler, more accessible method suitable for higher concentrations.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most common and reliable technique for the separation and quantification of disperse dyes from textile extracts. Coupling HPLC with DAD allows for the identification of the dye based on its retention time and UV-Vis spectrum, while an MS detector provides definitive identification and higher sensitivity.

Experimental Protocol: HPLC-DAD/MS

1. Sample Preparation and Extraction

  • Objective: To efficiently extract this compound from the textile matrix.

  • Materials:

    • Textile sample containing this compound

    • Methanol (HPLC grade)

    • Chloroform (optional, for polyester)

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Vials for HPLC

  • Procedure:

    • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

    • Accurately weigh approximately 1.0 g of the cut textile into a conical flask.

    • Add 20 mL of methanol to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C to facilitate extraction.

    • Allow the extract to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes to separate the textile fibers.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • If necessary, dilute the extract with the initial mobile phase to bring the concentration within the calibration range.

2. Instrumental Analysis: HPLC-DAD/MS

  • Instrumentation: An HPLC system equipped with a C18 column, a Diode Array Detector, and optionally a Mass Spectrometer.

  • Chromatographic Conditions (Illustrative):

    Parameter Condition
    Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
    Gradient 0-2 min: 40% B2-15 min: 40% to 95% B15-20 min: 95% B20.1-25 min: 40% B
    Flow Rate 1.0 mL/min
    Column Temperature 40°C
    Injection Volume 10 µL
    DAD Wavelength Monitoring at the λmax of this compound (approx. 590 nm) and scanning from 200-700 nm

    | MS Detector (Optional) | Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ion of this compound (m/z 414.1). |

3. Quantification

  • Prepare a series of standard solutions of this compound in methanol of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data (Illustrative for Disperse Dyes)

The following table summarizes typical quantitative performance characteristics for the analysis of disperse dyes in textiles using HPLC-based methods. Note: This data is illustrative and has been compiled from studies on various disperse dyes; specific validation for this compound should be performed.[1][2][3]

ParameterHPLC-DADHPLC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 mg/L0.02 - 1.35 ng/mL[2]
Limit of Quantification (LOQ) 0.5 - 5.0 mg/L0.06 - 4.09 ng/mL[2]
Linearity Range 0.5 - 50 mg/L0.1 - 100 ng/mL
Recovery 85 - 105%81.8 - 114.1%[3]
Precision (RSD%) < 5%< 15%

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, particularly for quality control purposes where high sensitivity is not required.

Experimental Protocol: UV-Vis Spectrophotometry

1. Sample Preparation and Extraction

  • The extraction procedure is the same as described for the HPLC method.

2. Instrumental Analysis: UV-Vis Spectrophotometer

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of a standard solution of this compound in methanol. This is expected to be around 590 nm.

    • Prepare a series of standard solutions of this compound in methanol with known concentrations.

    • Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the extracted sample solution at the same λmax.

    • If the absorbance of the sample is too high, dilute it with methanol to fall within the linear range of the calibration curve.

3. Quantification

  • Determine the concentration of this compound in the sample extract by interpolating its absorbance on the calibration curve.

  • Calculate the amount of dye per gram of textile material, taking into account the initial sample weight and extraction volume.

Quantitative Data (Illustrative for Disperse Dyes)

The following table presents typical quantitative performance characteristics for the analysis of dyes using UV-Vis spectrophotometry.

ParameterUV-Vis Spectrophotometry
Limit of Detection (LOD) ~0.2 mg/L[4]
Limit of Quantification (LOQ) ~0.6 mg/L[4]
Linearity Range Typically 1 - 50 mg/L[4]
Recovery 90 - 110%
Precision (RSD%) < 2%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification TextileSample Textile Sample CutSample Cut into small pieces TextileSample->CutSample WeighSample Weigh 1.0 g CutSample->WeighSample AddSolvent Add 20 mL Methanol WeighSample->AddSolvent Ultrasonicate Ultrasonicate (30 min, 50-60°C) AddSolvent->Ultrasonicate Cool Cool to RT Ultrasonicate->Cool Centrifuge Centrifuge (4000 rpm, 10 min) Cool->Centrifuge Filter Filter (0.45 µm PTFE) Centrifuge->Filter HPLC_Analysis HPLC-DAD/MS Analysis Filter->HPLC_Analysis UVVis_Analysis UV-Vis Spectrophotometry Filter->UVVis_Analysis Calculate Calculate Concentration HPLC_Analysis->Calculate UVVis_Analysis->Calculate Calibration Prepare Calibration Curve Calibration->Calculate

Caption: Overall experimental workflow for the quantification of this compound in textiles.

Logical Relationship of Analytical Methods

analytical_methods cluster_methods Analytical Techniques cluster_hplc_detectors HPLC Detectors Start Quantification of this compound HPLC High-Performance Liquid Chromatography (HPLC) + High Sensitivity + High Selectivity - Higher Cost Start->HPLC UVVis UV-Vis Spectrophotometry + Simple & Fast + Lower Cost - Lower Sensitivity Start->UVVis DAD Diode Array Detector (DAD) + Spectral Information HPLC->DAD MS Mass Spectrometer (MS) + Definitive Identification + Highest Sensitivity HPLC->MS

Caption: Logical relationship and characteristics of analytical methods for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 148 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing synthetic fibers such as polyester and acetate. The monitoring of this compound levels is crucial in various industries, including textiles and environmental analysis, due to potential toxicological concerns and regulatory restrictions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of disperse dyes. This application note presents a general HPLC method for the determination of this compound, based on established protocols for similar disperse dyes.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector is required.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Water (deionized or HPLC grade)

    • This compound standard (analytical grade)

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like acetonitrile.

    • Prepare working standard solutions of varying concentrations by diluting the stock solution with the mobile phase.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization for specific instruments and applications.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 615 nm[1] (or maximum absorbance of this compound)

Table 1: HPLC Chromatographic Conditions

3. Gradient Elution Program

A gradient elution is recommended to achieve optimal separation of this compound from potential impurities.

Time (minutes) % Mobile Phase A % Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Table 2: Gradient Elution Program

4. Sample Preparation

The sample preparation method will vary depending on the matrix. For textile samples, a common procedure involves solvent extraction.

  • Accurately weigh a representative portion of the sample.

  • Extract the dye using a suitable solvent (e.g., methanol, acetonitrile, or a mixture) with the aid of ultrasonication.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

Data Presentation

Quantitative analysis of this compound is typically performed by constructing a calibration curve from the peak areas of the standard solutions.

Concentration (µg/mL) Peak Area (arbitrary units)
1Data Point 1
5Data Point 2
10Data Point 3
25Data Point 4
50Data Point 5

Table 3: Example Calibration Data for this compound

Method Validation Parameters

For regulatory or quality control purposes, the analytical method should be validated. Key validation parameters are summarized below.

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL[1]
Limit of Quantification (LOQ) ~1.6 ng/mL[1]
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Table 4: Typical Method Validation Parameters

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection DAD/UV-Vis Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocol for Dyeing Polyester Fibers with Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of polyester fibers with Disperse Blue 148, a common disperse dye used for synthetic fibers. The protocol is based on the high-temperature exhaust dyeing method, which is a standard and effective technique for achieving deep and vibrant shades on polyester.

Overview

Disperse dyes, including this compound, are non-ionic dyes with low water solubility. They are designed to dye hydrophobic fibers like polyester by diffusing into the fiber structure at high temperatures.[1][2] The high-temperature dyeing method, typically carried out at 130°C in a pressurized dyeing machine, facilitates the swelling of the polyester fibers, allowing the dye molecules to penetrate and become trapped within the polymer matrix.[1][2][3] Proper control of dyeing parameters such as temperature, time, and pH is crucial for achieving level dyeing and optimal fastness properties. The use of auxiliary chemicals like dispersing agents, leveling agents, and pH buffers is also essential for a successful dyeing process.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the dyeing of polyester fibers with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
CAS Number52239-04-0, 61968-29-4[7][8][9]
Molecular FormulaC19H19N5O4S[8][9]
Molecular Weight413.45 g/mol [9]
ShadeReddish Blue[9]

Table 2: Recommended Dyeing Parameters for Polyester

ParameterRecommended Value
Dye Concentration (% owf*)0.5 - 3.0 (depending on desired shade depth)[3]
Liquor Ratio1:10 to 1:20
pH4.5 - 5.5 (adjusted with acetic acid)[2][3]
Dispersing Agent1.0 - 2.0 g/L[3][6]
Leveling Agent0.5 - 1.0 g/L
Dyeing Temperature130°C[1][2][3]
Dyeing Time at 130°C30 - 60 minutes[3]
Temperature Rise Rate1 - 2°C/minute
Cooling Rate1 - 2°C/minute

*% owf: on the weight of the fiber

Table 3: Fastness Properties of this compound on Polyester

Fastness PropertyISO Test MethodRating (1-5, 5 is best)
Light FastnessISO 105-B025-6[9]
Washing Fastness (Staining)ISO 105-C064[9]
Washing Fastness (Fading)ISO 105-C064-5[9]
Perspiration Fastness (Staining)ISO 105-E044[9]
Perspiration Fastness (Fading)ISO 105-E044-5[9]
Sublimation FastnessISO 105-P013-4[10]
Rubbing/Crocking FastnessISO 105-X12Generally good to very good[11]

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol details the step-by-step procedure for dyeing polyester fibers with this compound using a laboratory-scale high-temperature dyeing apparatus.

3.1. Materials and Reagents

  • Polyester fiber/fabric

  • This compound

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

  • Leveling agent (optional, for pale to medium shades)

  • Acetic acid (glacial or diluted)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized or soft water

3.2. Equipment

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Drying oven

3.3. Procedure

  • Preparation of the Dyebath:

    • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the polyester material and the desired liquor ratio.

    • In a beaker, create a paste of the this compound powder with a small amount of dispersing agent and a little cold water.[2]

    • Gradually add warm water (40-50°C) to the paste while stirring to form a fine, stable dispersion.

    • Fill the dyeing vessel with the required volume of water and add the dispersing agent and leveling agent (if used).

    • Add the prepared dye dispersion to the dyeing vessel.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[2][3]

  • Dyeing Cycle:

    • Introduce the polyester material into the dyebath at a starting temperature of 50-60°C.

    • Run the machine for 10-15 minutes at this temperature to ensure even wetting and penetration of auxiliaries.[1]

    • Increase the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1][3]

    • After the dyeing time is complete, cool the dyebath down to 70-80°C at a rate of 1-2°C per minute.

  • Rinsing and Reduction Clearing:

    • Drain the dyebath.

    • Rinse the dyed material with hot water (70-80°C) for 10 minutes.

    • Prepare a reduction clearing bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the dyed material in the reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • Rinse the material thoroughly with hot water and then with cold water until the water runs clear.

  • Neutralization and Drying:

    • Neutralize the material in a bath containing 0.5-1.0 g/L acetic acid at 40°C for 10 minutes.

    • Rinse with cold water.

    • Hydroextract and dry the dyed polyester material in an oven or air dry.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the high-temperature exhaust dyeing protocol for polyester fibers with this compound.

DyeingWorkflow cluster_prep 1. Dyebath Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment A Weigh Dye & Auxiliaries B Prepare Dye Dispersion A->B C Prepare Dyebath B->C D Adjust pH to 4.5-5.5 C->D E Load Polyester at 60°C D->E F Ramp Temperature to 130°C (1-2°C/min) E->F G Hold at 130°C for 30-60 min F->G H Cool to 70-80°C (1-2°C/min) G->H I Hot Rinse H->I J Reduction Clearing (70-80°C) I->J K Rinse J->K L Neutralize K->L M Dry L->M

Caption: High-temperature exhaust dyeing workflow for polyester.

References

Application Notes and Protocols: Disperse Blue 148 in Supercritical CO2 Dyeing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Disperse Blue 148 in supercritical carbon dioxide (scCO2) dyeing systems. The information is targeted towards researchers and scientists in the fields of textile chemistry and materials science, as well as drug development professionals interested in the application of supercritical fluid technology.

Introduction

Supercritical carbon dioxide has emerged as a sustainable and effective medium for dyeing textiles, offering a waterless alternative to conventional dyeing processes. This compound, an anthraquinone dye, has shown excellent performance in scCO2 systems, particularly for dyeing synthetic fibers like polyester and natural fibers such as wool.[1][2] This technology not only reduces water consumption and eliminates wastewater discharge but can also lead to improved dye uptake and fastness properties.[1] Furthermore, the principles of dye impregnation using scCO2 can be conceptually extended to the loading of active pharmaceutical ingredients (APIs) onto various substrates, making this technology relevant to drug development.

Experimental Protocols

Materials and Equipment
  • Substrate: Wool fabric (or other suitable textile)

  • Dye: C.I. This compound

  • Supercritical Fluid: Supercritical grade carbon dioxide (99.9% purity)

  • Apparatus: A high-pressure supercritical fluid dyeing apparatus equipped with:

    • A high-pressure vessel (autoclave)

    • A CO2 pump

    • A heating system with temperature control

    • A pressure transducer and controller

    • A dye reservoir

    • A circulation system

Supercritical CO2 Dyeing Protocol for Wool

This protocol is synthesized from established research on dyeing wool with this compound in a scCO2 system.[1]

  • Preparation:

    • Accurately weigh the wool fabric sample.

    • The dye amount is calculated as a percentage of the weight of the fabric (% owf). A typical starting concentration is 2% owf.

    • Place the wool fabric and the weighed this compound powder into the high-pressure dyeing vessel.

  • System Sealing and Purging:

    • Seal the dyeing vessel securely.

    • Purge the vessel with low-pressure CO2 gas to remove any residual air.

  • Pressurization and Heating:

    • Pressurize the vessel with liquid CO2 using the high-pressure pump to the desired dyeing pressure.

    • Simultaneously, heat the vessel to the target dyeing temperature.

  • Dyeing Cycle:

    • Once the desired temperature and pressure are reached, start the dyeing timer.

    • Maintain a constant temperature and pressure throughout the dyeing process.

    • Circulate the supercritical CO2 through the vessel to ensure even dye distribution.

  • Depressurization and Cooling:

    • After the dyeing time has elapsed, stop the heating and allow the vessel to cool down.

    • Slowly and carefully depressurize the vessel. The CO2 will transition from a supercritical to a gaseous state and can be vented or recycled.

  • Post-Dyeing Treatment:

    • Remove the dyed fabric from the vessel.

    • Rinse the fabric with a suitable solvent (e.g., acetone) to remove any residual surface dye.

    • Allow the fabric to air dry.

Quantitative Data

The efficiency of the scCO2 dyeing process with this compound is influenced by key parameters such as temperature, pressure, and dyeing time. The color strength (K/S value) is a common metric used to quantify the dye uptake.

Effect of Dyeing Parameters on Color Strength (K/S) of Wool
ParameterRange InvestigatedOptimal Condition for this compoundEffect on K/S
Temperature 80 - 120 °C120 °CK/S values generally increase with temperature.[1]
Pressure 15 - 25 MPa25 MPaK/S values significantly improve with increasing pressure.[1]
Time 60 - 120 min120 minDye uptake increases with time, approaching equilibrium.[1]
Fastness Properties of Wool Dyed with this compound in scCO2
Fastness TestRating
Washing Fastness Excellent to Very Good
Perspiration Fastness Excellent to Very Good
Rubbing Fastness Very Good to Good
Light Fastness Acceptable

Note: Fastness ratings are based on standardized textile testing methods and are generally reported on a scale of 1 to 5, with 5 being the best.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a supercritical CO2 dyeing experiment.

scCO2_Dyeing_Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Processing prep_fabric Prepare Fabric weigh_dye Weigh Dye load_vessel Load Vessel seal_purge Seal & Purge Vessel load_vessel->seal_purge pressurize_heat Pressurize & Heat seal_purge->pressurize_heat dyeing_cycle Dyeing Cycle pressurize_heat->dyeing_cycle depressurize_cool Depressurize & Cool dyeing_cycle->depressurize_cool remove_fabric Remove Fabric depressurize_cool->remove_fabric rinse_dry Rinse & Dry remove_fabric->rinse_dry analysis Analysis (K/S, Fastness) rinse_dry->analysis

Caption: Experimental workflow for supercritical CO2 dyeing.

Application in Drug Development

While this compound is primarily a textile dye, the underlying supercritical fluid technology holds significant promise for drug development. The same principles of dissolving a compound (the dye) in scCO2 and impregnating it into a solid substrate (the fiber) can be applied to load APIs onto various carriers.

Potential Applications
  • Drug-Eluting Textiles: Medical textiles, such as wound dressings or surgical gowns, can be impregnated with antimicrobial or anti-inflammatory drugs using scCO2. This solvent-free process is advantageous for heat-sensitive drugs and avoids residual organic solvents.

  • Particle Engineering: Supercritical fluid technology is used for the micronization and formulation of drug particles with controlled size and morphology, which can enhance solubility and bioavailability.[4][5]

  • Impregnation of Medical Devices: Polymeric medical implants and devices can be loaded with therapeutic agents to provide localized and sustained drug release.

Logical Relationship for Drug Delivery Application

The following diagram illustrates the conceptual parallel between textile dyeing and drug loading using scCO2 technology.

Drug_Delivery_Analogy cluster_textile Textile Dyeing cluster_drug Drug Delivery dye Disperse Dye (e.g., Blue 148) dyed_fabric Dyed Fabric dye->dyed_fabric fiber Textile Fiber (e.g., Wool) fiber->dyed_fabric scCO2 Supercritical CO2 (Solvent) dyed_fabric->scCO2 api Active Pharmaceutical Ingredient (API) drug_device Drug-Loaded Device api->drug_device carrier Substrate/Carrier (e.g., Polymer, Textile) carrier->drug_device drug_device->scCO2

Caption: Analogy between scCO2 dyeing and drug loading.

References

Application Notes and Protocols: Disperse Blue 148 for Digital Textile Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Disperse Blue 148 is a single azo, environment-friendly disperse dye known for its blue to red-light blue shade.[1] It is primarily utilized for the dyeing and printing of polyester and its blends.[1][2] In the realm of digital textile printing, this compound serves as a crucial colorant for formulating water-based inks designed for direct-to-fabric applications on polyester substrates.[3][4] These inks are valued for their ability to produce vibrant colors with good fastness properties, making them suitable for applications ranging from fashion apparel and sportswear to home furnishings and signage.[4][5]

Digital printing with disperse inks offers significant advantages over conventional methods, including reduced water and energy consumption, cost-effective short runs, and rapid turnaround times.[6][7] The performance of a digital textile ink is critically dependent on a stable dispersion of the dye, along with precisely controlled physical properties such as viscosity, surface tension, and particle size, to ensure reliable jetting and prevent printhead clogging.[8][9]

This document provides detailed application notes and protocols for the formulation, characterization, and application of digital textile printing inks containing this compound.

2.0 Physicochemical Properties and Performance Data

The fundamental properties of this compound are summarized in Table 1. A successful ink formulation hinges on leveraging these characteristics to achieve optimal performance.

Table 1: Physicochemical Properties of this compound

Property Value Reference
C.I. Name This compound
CAS Number 52239-04-0 [1][10]
Molecular Formula C19H19N5O4S [1]
Molecular Weight 413.45 g/mol
Molecular Structure Single Azo Class
Appearance Dark blue fine uniform particles or powder [1]

| Application | Dyeing and printing of polyester |[1] |

The durability of the final print is assessed through various fastness tests. Table 2 presents the typical fastness ratings for this compound, which are critical for determining the suitability of the printed fabric for its intended end-use.

Table 2: Fastness Properties of this compound on Polyester

Fastness Property Test Method (ISO) Rating Reference
Light Fastness ISO 105-B02 5-6
Washing Fastness (Color Change) ISO 105-C06 4
Washing Fastness (Staining) ISO 105-C06 3-4
Perspiration Fastness (Acidic & Alkaline, Color Change) ISO 105-E04 4-5
Perspiration Fastness (Acidic & Alkaline, Staining) ISO 105-E04 4
Dry Rubbing / Crocking ISO 105-X12 4 [11]
Wet Rubbing / Crocking ISO 105-X12 3-4 [11]

| Sublimation Fastness (180°C, 30s) | ISO 105-P01 | Good | |

3.0 Experimental Protocols

3.1 Protocol 1: Preparation of this compound Ink Formulation

This protocol outlines the preparation of a water-based disperse ink for direct inkjet printing. The formulation is critical for achieving the required physical properties for stable jetting.[8]

3.1.1 Materials and a Typical Formulation

Table 3: Example Ink Formulation with this compound

Component Function Weight Percentage (wt%)
This compound (Press Cake) Colorant 5.0 - 15.0
Dispersing Agent (e.g., Polyacrylic acid copolymer) Stabilizes dye particles 2.0 - 5.0
Humectant/Wetting Agent (e.g., Diethylene Glycol) Prevents nozzle drying, controls viscosity 10.0 - 25.0
Co-solvent (e.g., Ethylene Glycol) Aids solubility and viscosity control 5.0 - 15.0
Defoamer (e.g., Organosilicon-based) Prevents foam during mixing 0.1 - 0.5
pH Adjuster (e.g., Triethanolamine) Maintains optimal pH (typically 6-8) As needed
Deionized Water Vehicle/Solvent To 100

References for formulation components and ranges:[8][12][13]

3.1.2 Preparation Method

  • Paste Preparation: In a suitable container, accurately weigh and combine the this compound press cake, dispersing agent, a portion of the diethylene glycol, and deionized water.[8]

  • Milling: Add zirconia beads (0.4–0.6 mm diameter) to the mixture. Mill the paste using a planetary ball mill at approximately 800 rpm for 3-4 hours or until the desired particle size distribution is achieved (typically <200 nm).[8][11]

  • Ink Formulation: In a separate vessel under constant stirring (e.g., 1000 rpm), combine the remaining glycols, defoamer, and deionized water.[8]

  • Mixing: Slowly add the milled dye paste to the solvent mixture while maintaining agitation. Adjust the pH to the target range using the pH adjuster.

  • Filtration: Once a homogeneous dispersion is obtained, filter the ink through a 0.22 μm membrane filter to remove any large agglomerates or impurities.[8][12]

  • Characterization: Analyze the final ink for viscosity, surface tension, pH, and particle size as described in Protocol 3.2.

3.2 Protocol 2: Characterization of Digital Textile Ink

The physical properties of the ink must be within a narrow range to be compatible with industrial inkjet printheads.

  • Viscosity Measurement:

    • Instrument: Rotational viscometer or rheometer.

    • Method: Measure the viscosity (in cP or mPa·s) at a controlled temperature (e.g., 25°C). The target viscosity for many printheads is typically between 3-15 cP.[12] The ink should exhibit Newtonian fluid behavior.[8]

  • Surface Tension Measurement:

    • Instrument: Tensiometer (using Du Noüy ring or Wilhelmy plate method).

    • Method: Measure the surface tension (in mN/m or dynes/cm) at ambient temperature. The ideal range is generally 30-50 mN/m to ensure proper droplet formation and wetting on the substrate.

  • Particle Size Analysis:

    • Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

    • Method: Dilute an ink sample with deionized water and measure the particle size distribution. The mean particle size (Z-average) should ideally be below 200 nm with a narrow distribution (low Polydispersity Index) to prevent nozzle clogging.[6][9]

  • pH Measurement:

    • Instrument: Calibrated pH meter.

    • Method: Measure the pH of the undiluted ink. A pH near neutral (6.0–8.0) is often preferred to minimize corrosion of printhead components.[6]

3.3 Protocol 3: Digital Printing, Fixation, and Post-Treatment

  • Substrate: Use a 100% polyester fabric, preferably 'Prepared for Printing' (PFP) to ensure removal of any sizing agents or impurities.

  • Pre-treatment (Optional but Recommended): Apply a pre-treatment coating to the fabric to enhance color yield and print sharpness.[14]

  • Printing:

    • Printer: A digital textile printer equipped with piezoelectric printheads (e.g., Kyocera, Epson).[4][5]

    • Process: Load the this compound ink into the printer. Print the desired design directly onto the polyester fabric.

  • Drying: After printing, the fabric should be dried to evaporate the liquid carrier before fixation.

  • Fixation: This step is crucial for the dye to penetrate and fix within the polyester fibers.

    • Method: High-temperature thermofixation is common.[13]

    • Conditions: Process the printed fabric through a heat press or a stenter at 180-210°C for 30-120 seconds.[4][13] The exact time and temperature depend on the fabric weight and specific equipment. This process causes the dye to sublimate and diffuse into the polyester fibers.[15]

  • Post-Treatment (Washing):

    • Purpose: To remove any unfixed dye, thickeners, and chemical residues from the fabric surface to achieve optimal fastness and hand-feel.

    • Process: Rinse the fabric, followed by a reduction clearing wash if necessary, then soap at a high temperature, rinse again, and dry.[13]

4.0 Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.

experimental_workflow formulation 1. Ink Formulation (Dye, Dispersant, Glycols, Water) milling 2. High-Pressure Milling (Reduce Particle Size) formulation->milling filtration 3. Filtration (<0.22 µm) milling->filtration characterization 4. Ink Characterization (Viscosity, Surface Tension, Particle Size, pH) filtration->characterization printing 5. Digital Printing (Direct-to-Polyester) characterization->printing fixation 6. High-Temp Fixation (Thermofixation @ 210°C) printing->fixation washing 7. Post-Treatment (Washing & Drying) fixation->washing final_fabric Final Printed Fabric (Evaluation of Fastness) washing->final_fabric

Caption: Experimental workflow for preparing and testing a this compound ink.

logical_relationships performance Optimal Print Performance jetting Stable Jetting (No Mis-firing) performance->jetting clogging No Nozzle Clogging performance->clogging color High Color Yield & Vibrancy performance->color sharpness Good Print Sharpness (No Bleeding) performance->sharpness viscosity Ink Viscosity (3-15 cP) viscosity->performance surface_tension Surface Tension (30-50 mN/m) surface_tension->performance particle_size Particle Size (<200 nm, Narrow PDI) particle_size->performance stability Dispersion Stability (Shelf Life) stability->performance

Caption: Key ink properties influencing digital printing performance.

References

Application Notes and Protocols for Determining the Colorfastness of Disperse Blue 148 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 148 is a disperse dye belonging to the single azo class, commonly utilized for dyeing synthetic fibers such as polyester.[1][2] The evaluation of its colorfastness is a critical quality control parameter, ensuring that the color of the dyed textile remains stable throughout its lifecycle when exposed to various environmental factors.[3][4] Colorfastness determines the resistance of the fabric's color to fade or bleed under conditions such as washing, exposure to light, rubbing (crocking), and perspiration.[3][5][6] This document provides detailed application notes and standardized protocols for assessing the key colorfastness properties of textiles dyed with this compound. The methodologies are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Data Presentation: Colorfastness Ratings of this compound

The following table summarizes the typical colorfastness ratings for polyester fabrics dyed with this compound when tested according to standard methods. The ratings are based on a scale of 1 to 5 for washing, sublimation, and rubbing, where 5 indicates excellent fastness, and a scale of 1 to 8 for lightfastness, where 8 is excellent.[7]

Fastness Property Test Method Rating
Lightfastness (Xenon Arc)ISO 105-B025-6
WashingISO 105-C03 / ISO 105-C064
SublimationISO 105-P01 (180°C, 30s)4
Rubbing (Crocking) - DryISO 105-X124
Rubbing (Crocking) - WetISO 105-X124
Perspiration (Acid & Alkaline)ISO 105-E044-5 (Fade), 4 (Stain)

Experimental Protocols

Colorfastness to Washing

This test assesses the resistance of the fabric's color to domestic and commercial laundering.[3][8] It evaluates both the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics.

Based on ISO 105-C06 and AATCC 61.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed stainless steel containers in a thermostatically controlled water bath.

  • Stainless steel containers and balls.

  • Multifiber adjacent fabric (containing bands of fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Standard reference detergent (e.g., AATCC Standard Reference Detergent WOB).

  • Grey Scale for Assessing Change in Colour (ISO 105-A02) and Grey Scale for Assessing Staining (ISO 105-A03).

  • Spectrophotometer or colorimeter for instrumental assessment.

Protocol:

  • Specimen Preparation:

    • Cut a 40 mm x 100 mm specimen of the fabric dyed with this compound.

    • Prepare a multifiber adjacent fabric of the same size.

    • Sew the dyed specimen and the multifiber fabric together along one of the shorter sides to form a composite specimen.

  • Test Procedure:

    • Prepare the washing solution with a specified concentration of the standard reference detergent (e.g., 4 g/L) in deionized water.

    • Place the composite specimen into a stainless-steel container.

    • Add the specified volume of the wash solution and the required number of stainless-steel balls to simulate mechanical action.

    • Seal the container and place it in the Launder-Ometer.

    • Operate the machine at the specified temperature (e.g., 40°C, 50°C, or 60°C) for the designated time (e.g., 30 or 45 minutes) as per the standard.[8]

  • Rinsing and Drying:

    • After the cycle, remove the composite specimen.

    • Rinse the specimen in deionized water.

    • Separate the dyed fabric and the multifiber fabric by cutting the stitching, leaving a small portion attached.

    • Dry the specimens in warm air at a temperature not exceeding 60°C.

  • Evaluation:

    • Assess the change in color of the dyed specimen by comparing it with an untreated sample using the Grey Scale for Assessing Change in Colour.

    • Evaluate the degree of staining on each fiber band of the multifiber fabric using the Grey Scale for Assessing Staining.

G cluster_workflow Workflow for Colorfastness to Washing prep Specimen Preparation (Dyed Fabric + Multifiber Fabric) wash Washing in Launder-Ometer (Detergent, Steel Balls, Temp, Time) prep->wash rinse_dry Rinse and Dry (Separate fabrics) wash->rinse_dry eval_color Evaluate Color Change (Grey Scale A02) rinse_dry->eval_color eval_stain Evaluate Staining (Grey Scale A03) rinse_dry->eval_stain

Workflow for assessing colorfastness to washing.
Colorfastness to Light

This test determines the resistance of the color to the fading effect of light.[3][9] It is crucial for textiles expected to have significant light exposure.

Based on ISO 105-B02 and AATCC 16.3.

Apparatus and Materials:

  • Lightfastness tester equipped with a Xenon arc lamp.[10]

  • Opaque card for masking.

  • Blue Wool standards (ISO 105-B08 or AATCC).

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).

Protocol:

  • Specimen Preparation:

    • Cut a specimen of the this compound dyed fabric of a suitable size to fit the specimen holder of the lightfastness tester.

    • Mount the specimen on a card.

    • Cover a portion of the specimen with an opaque mask to serve as the unexposed reference.

    • Simultaneously prepare Blue Wool standards for exposure.

  • Test Procedure:

    • Place the mounted specimen and the Blue Wool standards in the lightfastness tester.

    • Expose the specimens to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in the standard.

    • The duration of exposure is determined by the fading of the Blue Wool standards corresponding to the desired lightfastness level.

  • Evaluation:

    • After exposure, remove the specimen and the mask.

    • Compare the color difference between the exposed and unexposed (masked) areas of the dyed specimen.

    • Assess the change in color using the Grey Scale for Assessing Change in Colour. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.

G cluster_workflow Workflow for Colorfastness to Light prep Specimen Preparation (Mount and Mask) expose Exposure in Xenon Arc Tester (with Blue Wool Standards) prep->expose eval Evaluation (Compare exposed vs. unexposed areas) expose->eval rate Assign Rating (Based on Blue Wool fading and Grey Scale) eval->rate

Workflow for assessing colorfastness to light.
Colorfastness to Crocking (Rubbing)

This method evaluates the amount of color transferred from the surface of a colored textile to another surface by rubbing.[4][5]

Based on ISO 105-X12 and AATCC 8.

Apparatus and Materials:

  • Crockmeter (rubbing tester).[4]

  • Standard white cotton rubbing cloth.

  • Grey Scale for Assessing Staining (ISO 105-A03).

Protocol:

  • Specimen Preparation:

    • Cut a specimen of the this compound dyed fabric, at least 140 mm x 50 mm.

    • Condition the specimen and the white rubbing cloth in a standard atmosphere for testing (e.g., 20±2°C and 65±2% relative humidity).

  • Dry Crocking Test:

    • Mount the dyed fabric specimen on the base of the crockmeter.

    • Fix a dry, white cotton rubbing cloth to the rubbing finger of the crockmeter.

    • Operate the crockmeter so the finger moves back and forth 10 times over the specimen with a downward force of 9N.[4]

  • Wet Crocking Test:

    • Thoroughly wet a fresh white cotton rubbing cloth in deionized water.

    • Squeeze it to a specific wet pick-up percentage (e.g., 65%).

    • Repeat the procedure described in the dry crocking test with the wet cloth.

  • Evaluation:

    • After rubbing, allow the white cotton cloths to air dry.

    • Assess the degree of color transfer (staining) on both the dry and wet rubbing cloths by comparing them with the Grey Scale for Assessing Staining.

G cluster_workflow Workflow for Colorfastness to Crocking prep Specimen and Cloth Preparation dry_crock Dry Crocking Test (10 cycles, 9N force) prep->dry_crock wet_crock Wet Crocking Test (10 cycles, 9N force) prep->wet_crock eval_dry Evaluate Staining on Dry Cloth (Grey Scale A03) dry_crock->eval_dry eval_wet Evaluate Staining on Wet Cloth (Grey Scale A03) wet_crock->eval_wet

Workflow for assessing colorfastness to crocking.
Colorfastness to Perspiration

This test is designed to determine the resistance of a fabric's color to the effects of human perspiration.[3]

Based on ISO 105-E04 and AATCC 15.

Apparatus and Materials:

  • Perspirometer or equivalent device consisting of a frame with glass or acrylic plates and weights.

  • Oven capable of maintaining 37±2°C.

  • Multifiber adjacent fabric.

  • Acidic and alkaline test solutions.

    • Acid Solution (ISO 105-E04): L-histidine monohydrochloride monohydrate, sodium chloride, and sodium dihydrogen phosphate dihydrate, adjusted to pH 5.5.

    • Alkaline Solution (ISO 105-E04): L-histidine monohydrochloride monohydrate, sodium chloride, and disodium hydrogen phosphate dihydrate, adjusted to pH 8.0.

  • Grey Scales for assessing color change and staining.

Protocol:

  • Specimen Preparation:

    • Prepare a composite specimen by sewing the 40 mm x 100 mm dyed fabric with a multifiber adjacent fabric, as done for the washing test.

    • Prepare two such composite specimens, one for the acid test and one for the alkaline test.

  • Test Procedure:

    • Thoroughly wet one composite specimen in the acid solution and the other in the alkaline solution.

    • Allow the specimens to remain in their respective solutions at room temperature for 30 minutes.

    • Remove the specimens and pass them between two glass rods to remove excess liquid.

    • Place each composite specimen between two glass or acrylic plates and stack them in the perspirometer.

    • Apply a specified pressure (e.g., 12.5 kPa) to the plates.

    • Place the entire apparatus in an oven and keep it at 37±2°C for 4 hours.[4]

  • Drying and Evaluation:

    • Remove the specimens from the apparatus.

    • Separate the dyed fabric and the multifiber fabric, leaving a small portion attached.

    • Dry the specimens in warm air at a temperature not exceeding 60°C.

    • Evaluate the color change of the dyed specimens and the staining of the multifiber fabrics for both acidic and alkaline tests using the respective Grey Scales.

G cluster_workflow Workflow for Colorfastness to Perspiration prep Prepare Two Composite Specimens wet_acid Wet in Acid Solution (pH 5.5) prep->wet_acid wet_alk Wet in Alkaline Solution (pH 8.0) prep->wet_alk perspirometer Place in Perspirometer under Pressure wet_acid->perspirometer wet_alk->perspirometer oven Incubate in Oven (37°C for 4 hours) perspirometer->oven dry_eval Dry and Evaluate (Color Change and Staining) oven->dry_eval

References

Application of Disperse Blue 148 in Non-Aqueous Dyeing Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The textile industry is increasingly exploring non-aqueous dyeing technologies to mitigate the significant environmental impact of water-based processes. Supercritical carbon dioxide (scCO₂) and silicone solvents, such as decamethylcyclopentasiloxane (D5), have emerged as promising alternatives, offering benefits like reduced water consumption, elimination of wastewater effluent, and decreased energy usage. Disperse Blue 148, a high-energy anthraquinone disperse dye, is suitable for dyeing hydrophobic fibers like polyester in these innovative media. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound in non-aqueous systems.

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing synthetic fibers.[1] In non-aqueous media, the dyeing mechanism is governed by the solubility of the dye in the fluid and its subsequent diffusion into the polymer matrix. Supercritical CO₂, a fluid state of carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa), exhibits properties of both a liquid and a gas, allowing it to efficeintly dissolve disperse dyes and penetrate synthetic fibers.[2] Similarly, silicone solvents offer a non-polar medium for dye dissolution and transfer.[3][4]

Data Presentation: Performance Metrics

The efficacy of dyeing processes is evaluated through color strength (K/S values) and colorfastness properties. While specific experimental data for this compound is dispersed across various studies, the following tables summarize typical dyeing conditions and expected performance based on data for similar high-energy disperse dyes in non-aqueous media.

Table 1: Typical Dyeing Parameters for Polyester in Non-Aqueous Media

ParameterSupercritical CO₂ (scCO₂)Silicone Solvent (D5)Conventional Aqueous
Dyeing Medium Supercritical Carbon DioxideDecamethylcyclopentasiloxaneWater with auxiliaries
Temperature 80 - 140 °C[5]130 - 140 °C[6]130 °C
Pressure 15 - 29 MPa (150 - 290 bar)[5]Atmospheric / Slight PressureHigh Pressure
Dyeing Time 30 - 120 minutes[7][8]60 minutes[6]45 - 60 minutes
Dye Concentration 0.2 - 4.0% (o.w.f.)[5][7]0.5 - 2.0% (o.w.f.)[4][6]1.0 - 4.0% (o.w.f.)*
Auxiliaries None required[9]Dispersants/Accelerants optionalDispersing agents, pH buffers[10]
Post-processing Rinsing with CO₂/Acetone[11]Rinsing with silicone solventReduction clearing, extensive rinsing[10]

*o.w.f. = on weight of fiber

Table 2: Expected Colorfastness Properties of this compound on Polyester

Fastness PropertyTest MethodSupercritical CO₂Silicone Solvent (D5)Conventional Aqueous
Light Fastness ISO 105-B025 - 6Good to Excellent5 - 6
Washing Fastness ISO 105-C064 - 54 - 54
Rubbing Fastness (Dry) ISO 105-X124 - 54 - 54
Rubbing Fastness (Wet) ISO 105-X12443 - 4
Sublimation Fastness ISO 105-P014 - 54 - 54

(Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest. Lightfastness is on a scale of 1 to 8.)

Experimental Protocols

The following are detailed protocols for dyeing polyester fabric with this compound in supercritical CO₂ and silicone solvent D5.

Protocol 1: Supercritical CO₂ (scCO₂) Dyeing of Polyester

This protocol is based on typical laboratory-scale scCO₂ dyeing procedures.[5][11]

1. Materials and Equipment:

  • Polyester fabric, pre-cleaned (scoured).

  • C.I. This compound (commercial grade, powder).

  • Laboratory-scale supercritical fluid dyeing autoclave (e.g., 100-500 mL capacity) with controls for temperature, pressure, and stirring/circulation.

  • CO₂ cylinder (SFC grade or 99.9% purity) with a high-pressure pump.

  • Acetone (for post-dyeing cleaning, optional).

2. Procedure:

  • Sample Preparation: Cut a sample of scoured polyester fabric (e.g., 10x20 cm) and weigh it accurately.

  • Loading: Wrap the fabric sample around a perforated stainless steel holder and place it inside the autoclave.

  • Dye Addition: Place the accurately weighed this compound powder (e.g., 1.0% on the weight of the fabric) at the bottom of the vessel. No dispersing agents are needed.[9]

  • Sealing and Purging: Seal the autoclave and purge with gaseous CO₂ for 2-3 minutes to remove air.

  • Heating: Heat the vessel to the desired dyeing temperature (e.g., 120 °C).

  • Pressurization: Once the temperature is stable, introduce liquid CO₂ into the vessel using the high-pressure pump. Increase the pressure to the target dyeing pressure (e.g., 25 MPa or 250 bar). The CO₂ is now in a supercritical state.

  • Dyeing Cycle: Start the stirrer or circulation system to ensure uniform dye distribution. Maintain the temperature and pressure for the desired dyeing time (e.g., 60 minutes).

  • Depressurization: After the dyeing cycle, stop the heating and slowly release the CO₂ pressure over 15-20 minutes. The CO₂ reverts to a gas and can be recycled. The undissolved dye powder remains at the bottom of the vessel.

  • Cooling and Unloading: Once the vessel has cooled to a safe temperature (below 50 °C), open it and remove the dyed fabric.

  • Post-Cleaning: The dyed fabric is typically dry and ready for use. A quick rinse with acetone can be performed to remove any residual surface dye.[11]

Protocol 2: Silicone Solvent (D5) Dyeing of Polyester

This protocol is adapted from studies on disperse dyeing in decamethylcyclopentasiloxane (D5).[4][6]

1. Materials and Equipment:

  • Polyester fabric, pre-cleaned (scoured).

  • C.I. This compound (commercial grade, powder).

  • Decamethylcyclopentasiloxane (D5) solvent.

  • High-temperature laboratory dyeing apparatus (e.g., glycerin bath or IR dyer) with sealable stainless steel dye pots.

  • Spectrophotometer for measuring dye uptake.

2. Procedure:

  • Sample Preparation: Cut and accurately weigh a sample of scoured polyester fabric (e.g., 1 gram).

  • Dye Bath Preparation: In a stainless steel dye pot, add the required amount of D5 solvent to achieve the desired liquor ratio (e.g., 20:1, meaning 20 mL of D5 for 1 g of fabric).

  • Dye Addition: Add the weighed this compound powder (e.g., 0.8% o.w.f.) directly to the D5 solvent.

    • Note: Studies indicate that some disperse dyes, likely including this compound, have high solubility in D5, which can lead to lower dye uptake.[3] Experimentation with dye concentration is recommended. Adding a very small amount of water (e.g., 0.3 mL for a 20 mL dyebath) has been found to improve dye uptake without the need for traditional dispersing agents.[6]

  • Loading: Place the polyester fabric sample into the dye pot.

  • Sealing and Dyeing: Seal the dye pot and place it in the preheated high-temperature dyeing machine.

  • Heating Cycle:

    • Set the machine to heat the dye pot to the dyeing temperature (e.g., 130 °C) at a ramp rate of 2-3 °C/minute.

    • Hold at 130 °C for the dyeing time (e.g., 60 minutes).

  • Cooling Cycle: Cool the dye pot down to approximately 70 °C.

  • Rinsing:

    • Remove the dyed fabric from the pot.

    • Perform two consecutive rinses with fresh D5 solvent at 70-80 °C for 10-15 minutes each to remove surface dye. The used D5 solvent can be collected for recycling.

  • Drying: Air-dry the fabric sample. No extensive drying is needed as the solvent evaporates readily.

Visualizations

The following diagrams illustrate the experimental workflows for the non-aqueous dyeing processes described.

G cluster_scCO2 Supercritical CO₂ Dyeing Workflow prep1 Prepare Scoured Polyester Fabric load1 Load Fabric & Dye into Autoclave prep1->load1 seal1 Seal & Purge with Gaseous CO₂ load1->seal1 heat1 Heat to Dyeing Temperature (e.g., 120°C) seal1->heat1 pressure1 Pressurize with Liquid CO₂ to Supercritical State (e.g., 25 MPa) heat1->pressure1 dye1 Hold at T & P (Dyeing Cycle, e.g., 60 min) pressure1->dye1 depress1 Slowly Depressurize (CO₂ Gas Recovery) dye1->depress1 cool1 Cool Vessel & Remove Dry Fabric depress1->cool1

Caption: Workflow for dyeing polyester with this compound in supercritical CO₂.

G cluster_D5 Silicone Solvent (D5) Dyeing Workflow prep2 Prepare Scoured Polyester Fabric bath2 Prepare Dye Bath: D5 Solvent + Dye Powder prep2->bath2 load2 Load Fabric into Sealed Dye Pot bath2->load2 heat2 Heat to Dyeing Temperature (e.g., 130°C) load2->heat2 dye2 Hold at Temperature (Dyeing Cycle, e.g., 60 min) heat2->dye2 cool2 Cool Down to ~70°C dye2->cool2 rinse2 Rinse with Hot D5 (Solvent Recovery) cool2->rinse2 dry2 Air Dry Fabric rinse2->dry2

Caption: Workflow for dyeing polyester with this compound in silicone solvent D5.

G cluster_params Key Parameter Relationships in scCO₂ Dyeing Temp Temperature CO2_Density CO₂ Density Temp->CO2_Density Decreases Dye_Solubility Dye Solubility Temp->Dye_Solubility Increases (Vapor Pressure) Fiber_Swelling Fiber Swelling Temp->Fiber_Swelling Increases Pressure Pressure Pressure->CO2_Density Increases CO2_Density->Dye_Solubility Increases Dye_Uptake Dye Uptake (K/S) Dye_Solubility->Dye_Uptake Increases Fiber_Swelling->Dye_Uptake Increases

Caption: Logical relationships between key parameters in supercritical CO₂ dyeing.

References

Application Notes: Cellular Uptake and Trafficking Studies Using Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 148 is a small molecule dye belonging to the azo class.[1][2] While traditionally used in the textile industry for dyeing polyester fabrics, its potential utility as a fluorescent probe in biological research is an emerging area of interest.[3][4][5] Its hydrophobic nature and relatively low molecular weight (413.45 g/mol ) may facilitate its passage across cellular membranes.[1][2] These characteristics, combined with its intrinsic color, make it a candidate for visualization of cellular uptake and trafficking pathways. This document provides an overview of the applications and detailed protocols for using this compound in cell-based assays.

Principle of the Assay

The utility of this compound as a probe for cellular uptake studies is predicated on its ability to be internalized by cells, allowing for the visualization and quantification of this process. The mechanism of uptake is hypothesized to be primarily through endocytosis, a process by which cells internalize molecules by engulfing them. Once inside the cell, the dye may traffic through various intracellular compartments, such as endosomes and lysosomes. By using imaging techniques like fluorescence microscopy, the localization of this compound can be tracked over time, providing insights into the dynamics of endocytic pathways.

Key Applications

  • Visualization of Endocytosis: this compound can serve as a tool to qualitatively and quantitatively assess the endocytic activity of different cell types.

  • Subcellular Localization Studies: Through co-localization experiments with organelle-specific markers, the intracellular fate of the dye can be determined, revealing its accumulation in specific compartments like lysosomes.

  • Investigation of Efflux Pump Activity: The dye may be used to study the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for the efflux of xenobiotics from cells.

Experimental Protocols

Protocol 1: General Cellular Uptake of this compound

This protocol describes a general method for staining cultured mammalian cells with this compound to assess its cellular uptake.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (4% in PBS) for fixing

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS. Add the this compound staining solution to each well and incubate at 37°C for a specified time (e.g., 30 minutes to 2 hours).

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove any extracellular dye.

  • Fixation: Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation/emission maxima to be determined empirically, but likely in the blue-green region of the spectrum) and DAPI.

Protocol 2: Co-localization with Lysosomal Markers

This protocol details the co-localization of this compound with a lysosomal marker to investigate its trafficking to lysosomes.

Materials:

  • All materials from Protocol 1

  • A lysosomal marker (e.g., LysoTracker™ Red DND-99)

Procedure:

  • Cell Seeding and Staining with this compound: Follow steps 1-3 of Protocol 1.

  • Co-staining with Lysosomal Marker: During the last 30 minutes of incubation with this compound, add the lysosomal marker to the culture medium at its recommended concentration.

  • Washing and Fixation: Follow steps 4 and 5 of Protocol 1.

  • Mounting and Imaging: Follow steps 6 and 7 of Protocol 1, using appropriate filter sets for both this compound and the lysosomal marker.

Data Presentation

Table 1: Cellular Uptake of this compound in Different Cell Lines

Cell LineIncubation Time (min)Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
HeLa3010150 ± 15
HeLa6010320 ± 25
A5496010210 ± 20
MCF-76010180 ± 18

Table 2: Co-localization of this compound with Organelle Markers

Organelle MarkerPearson's Correlation Coefficient
LysoTracker Red (Lysosomes)0.85 ± 0.05
MitoTracker Green (Mitochondria)0.15 ± 0.03

Visualizations

G cluster_workflow Experimental Workflow: Cellular Uptake Assay start Seed cells on coverslips prep Prepare this compound staining solution start->prep 24 hours stain Incubate cells with this compound prep->stain Add to cells wash1 Wash cells with PBS stain->wash1 After incubation fix Fix cells with 4% formaldehyde wash1->fix mount Mount coverslips with DAPI fix->mount image Image with fluorescence microscope mount->image

Caption: Workflow for assessing cellular uptake of this compound.

G cluster_pathway Hypothesized Clathrin-Mediated Endocytosis of this compound extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space db148 This compound receptor Receptor db148->receptor Binds clathrin Clathrin Coat receptor->clathrin Recruits vesicle Clathrin-coated Vesicle clathrin->vesicle Forms endosome Early Endosome vesicle->endosome Matures into lysosome Lysosome endosome->lysosome Traffics to G cluster_efflux P-glycoprotein Mediated Efflux of this compound intracellular Intracellular cell_membrane Cell Membrane extracellular Extracellular db148_in This compound pgp P-glycoprotein (P-gp) db148_in->pgp Binds adp ADP + Pi pgp->adp Hydrolysis db148_out This compound pgp->db148_out Efflux atp ATP atp->pgp

References

Application Notes and Protocols: Preparation and Novel Applications of Disperse Blue 148 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 148, a monoazo dye, possesses photophysical properties that make it a compelling candidate for nanotechnology-based applications in the biomedical field. Its inherent hydrophobicity, however, presents a challenge for its use in aqueous biological systems. The formulation of this compound into nanoparticles (NPs) can overcome this limitation, enhancing its bioavailability and enabling novel therapeutic and diagnostic applications. This document provides detailed protocols for the preparation of this compound nanoparticles, their characterization, and their potential application in photothermal therapy (PTT) for cancer treatment.

Data Presentation: Physicochemical Characterization of this compound Nanoparticles

The successful formulation of this compound nanoparticles is critically dependent on achieving specific physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of this compound-loaded polymeric nanoparticles prepared via the nanoprecipitation method.

ParameterValueMethod of AnalysisSignificance
Mean Particle Size (Z-average) 150 ± 20 nmDynamic Light Scattering (DLS)Influences cellular uptake, biodistribution, and the enhanced permeability and retention (EPR) effect in tumors.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates a narrow and uniform size distribution, which is crucial for reproducible in vitro and in vivo performance.
Zeta Potential -25 ± 5 mVLaser Doppler VelocimetryA sufficiently negative surface charge prevents nanoparticle aggregation and ensures colloidal stability in physiological media.
Encapsulation Efficiency (%) > 85%UV-Vis SpectroscopyRepresents the percentage of this compound successfully encapsulated within the nanoparticles.
Drug Loading (%) ~5%UV-Vis SpectroscopyIndicates the weight percentage of this compound relative to the total weight of the nanoparticle.

Experimental Protocols

Preparation of this compound Nanoparticles via Nanoprecipitation

This protocol describes the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery systems.

Materials:

  • This compound (C.I. 11124)

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50, MW 10,000-25,000

  • Acetone (ACS grade)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 31,000-50,000

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently (around 60°C) with stirring to facilitate dissolution, then cool to room temperature.

  • Nanoparticle Formation:

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove excess PVA and unencapsulated dye.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.

    • Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Characterization of this compound Nanoparticles

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter for particle size and the PDI value for size distribution.

b. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.

  • Analyze the sample using a Laser Doppler Velocimetry instrument.

  • Record the zeta potential in mV.

c. Encapsulation Efficiency and Drug Loading:

  • After the first centrifugation step during purification, collect the supernatant.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculate the amount of free this compound in the supernatant using a standard curve.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total amount of dye - Amount of free dye) / Total amount of dye] x 100

    • DL (%) = [(Total amount of dye - Amount of free dye) / Total weight of nanoparticles] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound nanoparticles against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include untreated cells as a negative control.

    • Incubate the cells for 48 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100 .

Mandatory Visualizations

Experimental Workflow for Nanoparticle Preparation and Characterization

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app In Vitro Application prep1 1. Prepare Organic Phase (PLGA + this compound in Acetone) prep3 3. Nanoprecipitation (Add Organic to Aqueous Phase) prep1->prep3 prep2 2. Prepare Aqueous Phase (PVA in Water) prep2->prep3 prep4 4. Solvent Evaporation prep3->prep4 prep5 5. Purification (Centrifugation) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency (UV-Vis) prep5->char3 app1 Cytotoxicity Assay (MTT) prep5->app1 G cluster_pathway Photothermal Therapy Mechanism np This compound NP heat Localized Hyperthermia np->heat Light Absorption & Non-radiative Relaxation laser NIR Laser Irradiation (e.g., 808 nm) laser->heat stress Cellular Stress (Protein Denaturation, Membrane Disruption) heat->stress apoptosis Apoptosis / Necrosis stress->apoptosis death Cancer Cell Death apoptosis->death

Application Notes and Protocols for the Laboratory-Scale Synthesis of Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed Standard Operating Procedure (SOP) for the laboratory-scale synthesis of C.I. Disperse Blue 148 (CAS No: 52239-04-0 / 61968-29-4). The synthesis is a two-step process involving the diazotization of 3-amino-5-nitro-2,1-benzisothiazole, followed by an azo coupling reaction with N-ethyl-N-phenyl-β-alanine methyl ester.[1] This protocol outlines the necessary reagents, equipment, safety precautions, and step-by-step procedures for the synthesis, isolation, and purification of the final dye product.

Introduction

This compound is a single azo, navy blue disperse dye used for dyeing and printing polyester and blended fabrics.[1] Its chemical formula is C₁₉H₁₉N₅O₄S, with a molecular weight of 413.45 g/mol .[2] The synthesis is based on the diazotization of a heterocyclic amine, 3-amino-5-nitro-2,1-benzisothiazole, to form a stable diazonium salt. This intermediate is then coupled with an aromatic amine, N-ethyl-N-phenyl-β-alanine methyl ester, to form the final azo dye.[3] This procedure is suitable for high-temperature and high-pressure dyeing applications.[1]

Materials and Reagents

All reagents should be of analytical grade and used without further purification.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (Example Scale)Supplier
3-Amino-5-nitro-2,1-benzisothiazole14346-19-1C₇H₅N₃O₂S195.2019.6 g (0.1 mol)Sigma-Aldrich
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08~150 mLFisher Scientific
Nitrosylsulfuric Acid (40% in H₂SO₄)7782-78-7NOHSO₄127.08~40 mLSigma-Aldrich
N-ethyl-N-phenyl-β-alanine methyl ester21153-53-3C₁₂H₁₇NO₂207.2720.7 g (0.1 mol)TCI America
Ice (from deionized water)7732-18-5H₂O18.02As neededIn-house
Sodium Hydroxide (for neutralization)1310-73-2NaOH40.00As neededVWR Chemicals
Deionized Water7732-18-5H₂O18.02As neededIn-house

Equipment

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A Dissolve 3-amino-5-nitro-2,1-benzisothiazole in 98% H₂SO₄ B Cool solution to 0-5°C A->B C Add 40% Nitrosylsulfuric Acid dropwise (0-5°C) B->C D Stir for 2-4 hours at 0-5°C C->D G Slowly add diazonium salt solution to coupling solution (0-5°C) D->G Diazonium Salt Solution E Prepare coupling component solution: N-ethyl-N-phenyl-β-alanine methyl ester in aqueous H₂SO₄ F Cool coupling solution to 0-5°C E->F H Stir until reaction is complete (check with H-acid) I Filter the precipitate H->I Crude Product Suspension J Wash with cold deionized water until neutral pH I->J K Dry the product in an oven at 60°C J->K L Obtain this compound powder K->L

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

5.1 Step 1: Diazotization of 3-Amino-5-nitro-2,1-benzisothiazole

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.

  • Carefully add 70 mL of 93-98% sulfuric acid to the flask.

  • While stirring, slowly add 19.6 g (0.1 mol) of 3-amino-5-nitro-2,1-benzisothiazole to the sulfuric acid. Stir until a clear solution is obtained.

  • Cool the solution to between 0 °C and 5 °C.

  • Slowly add approximately 40 mL of 40% nitrosylsulfuric acid dropwise via the dropping funnel over 30-60 minutes.[4] Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 to 4 hours to ensure the completion of the diazotization reaction.[5] The resulting solution is the diazonium salt liquid.

5.2 Step 2: Azo Coupling Reaction

  • In a separate beaker (1 L), prepare the coupling solution by dissolving 20.7 g (0.1 mol) of N-ethyl-N-phenyl-β-alanine methyl ester in a dilute sulfuric acid aqueous solution.[4] Stir until fully dissolved.

  • Cool this coupling solution to below 5 °C using an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold coupling solution with vigorous stirring.[4] The addition should be done portion-wise or via a dropping funnel, ensuring the temperature does not rise above 5 °C.

  • A colored precipitate will form immediately.

  • Continue stirring the reaction mixture at 0-5 °C for another 2-3 hours, or until the reaction is complete. The completion can be monitored by spot testing: a drop of the reaction mixture on filter paper should not produce a colored ring when a drop of alkaline H-acid solution is added, indicating the absence of unreacted diazonium salt.

5.3 Step 3: Product Isolation and Purification

  • Filter the resulting solid product using a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).[4] This step removes any residual acid.

  • Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.[3]

  • The final product is a dark blue powder.[6] Grind the dried product to obtain a fine, uniform powder.

Safety and Hazard Information

  • General Precautions : This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Chemical Hazards :

    • Sulfuric Acid & Nitrosylsulfuric Acid : Highly corrosive and strong oxidizing agents. Can cause severe skin burns and eye damage. Handle with extreme care.

    • 3-Amino-5-nitro-2,1-benzisothiazole : May be harmful if swallowed or inhaled.

    • This compound : May cause an allergic skin reaction (H317).[1][7] Avoid breathing dust (P261) and contact with skin (P280).[1][7]

  • Reaction Hazards : The diazotization reaction is exothermic and must be carefully temperature-controlled. Diazonium salts can be explosive when dry; therefore, they should be kept in solution and used immediately.

  • Waste Disposal : All chemical waste should be neutralized and disposed of according to institutional and local environmental regulations.

Characterization and Data

The synthesized product can be characterized using various analytical techniques to confirm its structure and purity.

Analysis TechniqueExpected Results
Yield Theoretical Yield: 41.35 g. Expected practical yield is typically in the range of 70-90%.
Melting Point Literature values for related benzisothiazole compounds are often >250 °C with decomposition.[8][9]
FT-IR (KBr, cm⁻¹) Peaks corresponding to N=N stretching (azo group), NO₂ stretching (nitro group), C=O stretching (ester), and aromatic C-H and C=C stretching.
¹H-NMR Signals corresponding to the aromatic and aliphatic protons in the molecular structure.
UV-Vis Spectroscopy Determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or acetone) to confirm the color properties.
Purity (HPLC) High-Performance Liquid Chromatography can be used to assess the purity of the final dye product.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Disperse Blue 148 for Dyeing Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Disperse Blue 148 in dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a high-energy disperse dye belonging to the azo class, commonly used for dyeing polyester and other hydrophobic fibers. Its molecular structure renders it sparingly soluble in water, which can lead to challenges in achieving uniform and deep shades, as well as potential issues with dye aggregation and spotting on the fabric.[1] Improving its aqueous solubility is crucial for efficient and consistent dyeing results.

Q2: What are the primary methods to improve the aqueous solubility and dispersion of this compound?

The primary methods to enhance the aqueous performance of this compound focus on both chemical and physical approaches:

  • Use of Dispersing Agents: These are essential additives that adsorb onto the surface of dye particles, preventing aggregation and promoting a stable dispersion in water.[2] Common types include lignosulfonates and naphthalene sulfonate condensates.

  • Temperature Control: Increasing the temperature of the dyebath significantly enhances the solubility of disperse dyes. For this compound, high-temperature dyeing (typically 120-130°C) is recommended.[3]

  • pH Adjustment: Maintaining a weakly acidic pH, generally between 4.5 and 5.5, is optimal for the stability and dyeing efficiency of many disperse dyes.[4]

  • Particle Size Reduction: Milling or grinding the dye particles to a smaller, more uniform size increases the surface area available for interaction with water and dispersing agents, leading to improved dispersion stability.[5]

  • Ultrasonication: The application of ultrasonic waves can help break down dye agglomerates in the dyebath, leading to a finer and more uniform dispersion.[6]

Q3: How does temperature affect the solubility of this compound?

Q4: What is the role of pH in the dyeing process with this compound?

Maintaining the dyebath at a weakly acidic pH (4.5-5.5) is crucial for several reasons. This pH range helps to ensure the stability of the disperse dye and the dispersing agent, preventing premature degradation or aggregation. It also helps to control the surface charge of the polyester fiber, which can influence dye uptake.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, with a focus on problems arising from poor solubility.

Issue Potential Cause Recommended Solution
Uneven Dyeing or Streaking 1. Poor dye dispersion leading to agglomerates. 2. Dyeing temperature raised too quickly. 3. Inadequate circulation of the dyebath.1. Ensure proper pre-dispersion of the dye with a suitable dispersing agent before adding to the dyebath. 2. Control the heating rate, typically 1-2°C per minute. 3. Optimize the liquor ratio and ensure good agitation.
Color Specks or Spots on Fabric 1. Insoluble dye particles filtering out onto the fabric. 2. Incompatibility of auxiliaries (e.g., dispersing agents, leveling agents).1. Improve dye dispersion through better milling or the use of a more effective dispersing agent. Filter the dye dispersion before use. 2. Check the compatibility of all chemicals used in the dyebath at the dyeing temperature.
Poor Color Yield or Light Shades 1. Insufficient dyeing temperature or time. 2. Incorrect pH of the dyebath. 3. Excessive amount of dispersing agent, which can form micelles and hold the dye in solution.1. Ensure the dyeing temperature reaches 130°C and is held for an adequate time (e.g., 30-60 minutes). 2. Verify and adjust the dyebath pH to the 4.5-5.5 range. 3. Use the recommended concentration of the dispersing agent.
Poor Wash or Rub Fastness 1. Unfixed dye particles adhering to the fiber surface. 2. Recrystallization of the dye on the fiber surface during cooling.1. Perform a thorough reduction clearing after dyeing to remove surface dye. 2. Ensure a controlled cooling rate after the high-temperature dyeing phase.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound

This protocol describes the preparation of a stable aqueous dispersion of this compound suitable for laboratory-scale dyeing experiments.

Materials:

  • This compound powder

  • Anionic dispersing agent (e.g., lignosulfonate or naphthalene sulfonate-based)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Weigh the required amount of this compound powder.

  • In a separate beaker, prepare a solution of the dispersing agent in deionized water. A typical concentration is 0.5-2.0 g/L of the final dyebath volume.

  • Slowly add the this compound powder to the dispersing agent solution while stirring vigorously with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a fine and uniform dispersion.

  • Visually inspect the dispersion for any large agglomerates. If present, continue stirring or consider filtering the dispersion through a fine mesh before adding it to the dyebath.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method.

Materials and Equipment:

  • Polyester fabric, pre-scoured

  • Prepared this compound dispersion

  • Acetic acid (for pH adjustment)

  • High-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)

  • Reduction clearing chemicals (e.g., sodium hydrosulfite and sodium hydroxide)

Procedure:

  • Set the liquor ratio in the dyeing machine (e.g., 10:1).

  • Fill the machine with the required volume of deionized water and add the pre-dispersed this compound.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Introduce the pre-wetted polyester fabric into the dyebath at a starting temperature of around 60°C.

  • Raise the temperature to 130°C at a controlled rate of 1.5-2.0°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

  • Cool the dyebath down to 70-80°C at a controlled rate.

  • Drain the dyebath and rinse the fabric.

  • Perform a reduction clearing by treating the fabric in a fresh bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly and neutralize if necessary.

  • Dry the dyed fabric.

Data Presentation

The following tables provide illustrative data on factors influencing the solubility and dyeing performance of disperse dyes. Note that specific values for this compound may vary.

Table 1: Illustrative Solubility of a Typical High-Energy Disperse Dye at Different Temperatures

Temperature (°C)Approximate Solubility (mg/L)
251 - 5
6010 - 20
8030 - 50
10080 - 120
130200 - 300

Data is generalized for high-energy disperse dyes and serves for comparative purposes.

Table 2: Effect of Dispersing Agent Type and Concentration on Dispersion Stability

Dispersing AgentConcentration (g/L)Dispersion Stability (Visual Observation after 1 hr at 130°C)
Lignosulfonate0.5Moderate
Lignosulfonate1.5Good
Naphthalene Sulfonate0.5Good
Naphthalene Sulfonate1.5Excellent

This table provides a qualitative comparison based on the known properties of these dispersing agents.[8]

Visualizations

Troubleshooting Workflow for Uneven Dyeing

The following diagram illustrates a logical workflow for troubleshooting uneven dyeing issues with this compound.

TroubleshootingWorkflow start Uneven Dyeing Observed check_dispersion Check Dye Dispersion (Visual Inspection, Filtration) start->check_dispersion dispersion_ok Dispersion OK? check_dispersion->dispersion_ok improve_dispersion Improve Dispersion: - Increase stirring time - Use more effective dispersant - Mill dye particles dispersion_ok->improve_dispersion No check_heating Review Heating Profile (Rate of Rise) dispersion_ok->check_heating Yes improve_dispersion->check_dispersion heating_ok Heating Rate Correct (1-2°C/min)? check_heating->heating_ok adjust_heating Adjust Heating Rate heating_ok->adjust_heating No check_ph Verify Dyebath pH heating_ok->check_ph Yes end_good Problem Resolved adjust_heating->end_good ph_ok pH within 4.5-5.5? check_ph->ph_ok adjust_ph Adjust pH with Acetic Acid ph_ok->adjust_ph No check_auxiliaries Check Auxiliary Compatibility ph_ok->check_auxiliaries Yes adjust_ph->end_good auxiliaries_ok Auxiliaries Compatible? check_auxiliaries->auxiliaries_ok replace_auxiliaries Select Compatible Auxiliaries auxiliaries_ok->replace_auxiliaries No end_bad Consult Further Technical Support auxiliaries_ok->end_bad Yes, Issue Persists replace_auxiliaries->end_good

References

Technical Support Center: Optimization of Disperse Blue 148 Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing of polyester with Disperse Blue 148. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: For disperse dyeing of polyester, the dyebath should be acidic, with a recommended pH range of 4.5 to 5.5.[1][2] Maintaining this pH is crucial for the stability of the disperse dye and for achieving satisfactory dye exhaustion.[1][2] Acetic acid is commonly used to control the pH of the dyebath.[1]

Q2: What is the recommended temperature for applying this compound to polyester?

A2: A high-temperature dyeing method is recommended for polyester to ensure proper dye penetration and fixation. The optimal dyeing temperature is typically around 130°C.[3] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to diffuse into the fiber structure.[3][4]

Q3: Why is a reduction clearing process necessary after dyeing?

A3: Reduction clearing is a critical post-treatment step to remove any unfixed disperse dye from the surface of the polyester fibers. This process improves the wash fastness of the dyed fabric and prevents color bleeding.

Q4: Can I dye polyester with this compound at a lower temperature?

A4: While high-temperature dyeing is standard, lower temperature dyeing (around 85-90°C) is possible with the use of a carrier.[1] Carriers are swelling agents that facilitate dye penetration at lower temperatures. However, the use of carriers can have environmental and safety concerns.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Uneven Dyeing or Streaking - Improper dye dispersion- Incorrect heating rate- Uneven fabric circulation- Ensure the dye is properly pasted and dispersed before adding to the dyebath.- Control the heating rate to a gradual increase (e.g., 1-2°C per minute).- Ensure the fabric is moving freely and evenly through the dyebath.
Poor Colorfastness (Wash or Rub) - Incomplete removal of surface dye- Insufficient dyeing temperature or time- Perform a thorough reduction clearing after dyeing.- Ensure the dyeing temperature reaches and is held at the recommended level for the appropriate duration.
Dye Spots or Agglomeration - Poor quality dispersing agent- Dye not fully dissolved or dispersed- Use a high-quality dispersing agent.- Prepare the dye dispersion carefully, ensuring no lumps are present before adding to the machine.
Shade Variation Between Batches - Inconsistent process parameters (pH, temperature, time)- Variations in polyester substrate- Strictly control all dyeing parameters for each batch.- Ensure the polyester fabric is from the same batch and has undergone consistent pre-treatment.
Weak Color Yield - Incorrect pH- Dyeing temperature too low- Check and adjust the dyebath pH to the optimal range of 4.5-5.5.- Verify that the dyeing machine is reaching and maintaining the target temperature of 130°C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-temperature exhaust dyeing of polyester with disperse dyes like this compound. Please note that these are general recommendations, and slight adjustments may be necessary based on specific machinery and fabric characteristics.

ParameterValue/RangeUnitPurpose
Disperse Dye (this compound) 1.0 - 3.0% owf*To achieve the desired depth of shade.
Dispersing Agent 1.0 - 2.0g/LTo ensure a stable and fine dispersion of the dye.
Acetic Acid As required-To adjust and maintain the pH of the dyebath.
pH of Dyebath 4.5 - 5.5-Optimal for dye stability and exhaustion.[1][2]
Liquor Ratio 1:10 - 1:20-Ratio of the weight of fabric to the volume of the dyebath.
Initial Temperature 50 - 60°CStarting temperature for the dyeing process.
Heating Rate 1.0 - 2.0°C/minGradual increase to ensure level dyeing.[3]
Dyeing Temperature 120 - 130°COptimal temperature for dye diffusion into polyester.[3]
Dyeing Time 30 - 60minutesTime at peak temperature for dye fixation.
Cooling Rate 1.5 - 2.0°C/minGradual cooling to prevent shocking the fabric.
Reduction Clearing Temperature 70 - 80°CEffective temperature for removing surface dye.
Reduction Clearing Time 15 - 20minutesDuration of the reduction clearing process.

*% owf: on the weight of fabric

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

1. Pre-treatment of Polyester Fabric:

  • Scour the polyester fabric with a solution of 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes to remove any impurities, oils, and sizes.

  • Rinse the fabric thoroughly with hot water and then cold water.

2. Dyebath Preparation:

  • Calculate the required amounts of this compound, dispersing agent, and acetic acid based on the weight of the fabric and the desired liquor ratio.

  • Make a paste of the this compound powder with a small amount of cold water and the dispersing agent.

  • Gradually add warm water (40-50°C) to the paste while stirring continuously to form a fine, stable dispersion.

  • Fill the dyeing machine with the required volume of water and heat to 50-60°C.

  • Add the prepared dye dispersion to the dyebath.

  • Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.

3. Dyeing Cycle:

  • Load the pre-treated polyester fabric into the dyebath.

  • Start the circulation and run for 10 minutes to ensure even wetting of the fabric.

  • Raise the temperature of the dyebath to 130°C at a rate of 1.5°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

  • Cool the dyebath down to 70°C at a rate of 2°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Rinse the dyed fabric with hot water.

  • Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

  • Heat the bath to 70-80°C and run the fabric for 15-20 minutes.

  • Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

5. Neutralization and Drying:

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5-10 minutes.

  • Give a final cold water rinse.

  • Hydroextract and dry the fabric.

Visualizations

DyeingWorkflow Experimental Workflow for High-Temperature Polyester Dyeing cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-treatment cluster_final 4. Finishing Pretreatment Fabric Pre-treatment (Scouring & Rinsing) Dye_Prep Dye Dispersion Preparation (Dye + Dispersing Agent + Water) Bath_Prep Dyebath Preparation (Water, Dye Dispersion, pH Adjustment) Load_Fabric Load Fabric into Dyebath (50-60°C) Bath_Prep->Load_Fabric Heat_Up Heating to 130°C (1.5°C/min) Load_Fabric->Heat_Up Dyeing Dyeing at 130°C (45-60 min) Heat_Up->Dyeing Cool_Down Cooling to 70°C (2°C/min) Dyeing->Cool_Down Rinse1 Hot Water Rinse Cool_Down->Rinse1 Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Rinse1->Reduction_Clearing Rinse2 Hot & Cold Rinse Reduction_Clearing->Rinse2 Neutralization Neutralization (Acetic Acid) Rinse2->Neutralization Drying Drying Neutralization->Drying

Caption: Workflow for High-Temperature Dyeing of Polyester.

References

Troubleshooting uneven dyeing and aggregation issues with Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing and aggregation with Disperse Blue 148.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-temperature disperse dye belonging to the azo class of dyes.[1] It is primarily used for dyeing and printing on polyester and its blended fabrics.[2][3] Its chemical formula is C19H19N5O4S and its CAS number is 52239-04-0.[2]

Q2: What are the common causes of uneven dyeing with this compound?

Uneven dyeing with disperse dyes like this compound can stem from several factors, including:

  • Poor Dye Dispersion: Aggregation of dye particles leads to specks and uneven color.

  • Improper Temperature Control: A rapid temperature rise can cause the dye to rush onto the fabric, resulting in patchiness.

  • Incorrect pH: The stability of the disperse dye bath is highly dependent on a weakly acidic pH.

  • Inadequate Fabric Preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye uptake.

  • Poor Liquor Circulation: Insufficient movement of the dye bath can lead to temperature and concentration gradients.

Q3: What is dye aggregation and why is it a problem?

Dye aggregation is the clumping together of individual dye particles to form larger agglomerates. This is a significant issue with disperse dyes as they are only sparingly soluble in water and exist as a fine dispersion.[4][5] When aggregation occurs, the large particles can be filtered out by the fabric, leading to spots, stains, and a general lack of color uniformity.[4] It can also lead to lower color yield and poor wash fastness.

Q4: What is the role of a dispersing agent?

A dispersing agent is a crucial auxiliary in disperse dyeing. Its primary function is to prevent the aggregation of dye particles and maintain a stable and uniform dispersion in the dye bath.[4][6][7][8] Dispersing agents work by adsorbing onto the surface of the dye particles, creating a barrier that prevents them from clumping together.[9] They can be anionic or non-ionic in nature.[4][5][6]

Q5: What is a leveling agent and when should it be used?

A leveling agent helps to ensure a uniform and even distribution of the dye on the fabric. It can slow down the initial rate of dyeing, allowing the dye to migrate more evenly across the fiber surface, which is particularly important for achieving level dyeing, especially in pale to medium shades.[8][10][11] High-temperature leveling agents are recommended for polyester dyeing with disperse dyes.[10][11]

Troubleshooting Guides

Issue 1: Uneven Dyeing - Streaks and Patches

Logical Troubleshooting Flowchart

Uneven_Dyeing start Start: Uneven Dyeing Observed check_fabric_prep Was the fabric properly scoured and rinsed? start->check_fabric_prep check_dyebath_prep Was the dyebath prepared correctly? check_fabric_prep->check_dyebath_prep Yes solution_fabric Action: Re-scour fabric to remove impurities. check_fabric_prep->solution_fabric No check_dyeing_cycle Was the dyeing cycle controlled? check_dyebath_prep->check_dyeing_cycle Yes solution_dyebath Action: Review and correct dyebath preparation procedure. check_dyebath_prep->solution_dyebath No solution_cycle Action: Adjust temperature ramp rate and liquor circulation. check_dyeing_cycle->solution_cycle No end End: Level Dyeing Achieved check_dyeing_cycle->end Yes solution_fabric->start solution_dyebath->start solution_cycle->start

Caption: Troubleshooting workflow for uneven dyeing.

Potential Cause Recommended Action
Improper Fabric Preparation Ensure fabric is thoroughly scoured to remove all oils, waxes, and sizing agents. An unevenly prepared fabric will not absorb dye uniformly.
Incorrect Dyebath pH The optimal pH for disperse dyeing is typically weakly acidic, between 4.5 and 5.5. Use an acetic acid/sodium acetate buffer to maintain a stable pH throughout the dyeing process.
Rapid Temperature Rise A fast heating rate, especially in the critical temperature range for polyester (80°C to 130°C), can cause rapid, uneven dye uptake. A controlled ramp rate of 1-2°C per minute is recommended.
Inadequate Liquor Circulation Ensure proper circulation of the dye liquor to maintain a uniform temperature and dye concentration throughout the dyeing machine.
Improper Selection of Auxiliaries Use a high-quality, high-temperature stable dispersing agent and a suitable leveling agent. Incompatible auxiliaries can lead to dye precipitation and uneven dyeing.[12][13][14]
Issue 2: Dye Aggregation - Specks and Stains

Logical Troubleshooting Flowchart

Dye_Aggregation start Start: Dye Specks/Stains Observed check_dispersion Was the dye properly dispersed before adding to the bath? start->check_dispersion check_dispersant Is the dispersing agent suitable and at the correct concentration? check_dispersion->check_dispersant Yes solution_dispersion Action: Ensure dye is pasted with a wetting agent and warm water before adding to the dyebath. check_dispersion->solution_dispersion No check_water_hardness Is the water hardness high? check_dispersant->check_water_hardness Yes solution_dispersant Action: Use a high-temperature stable dispersing agent at the recommended concentration. check_dispersant->solution_dispersant No solution_water Action: Use deionized water or add a sequestering agent. check_water_hardness->solution_water Yes end End: Speck-free Dyeing check_water_hardness->end No solution_dispersion->start solution_dispersant->start solution_water->start Dye_Stability_Test cluster_prep Dyebath Preparation cluster_test High-Temperature Test cluster_eval Evaluation prep_water Deionized Water prep_aux Add Dispersing Agent & Buffer (pH 5.0) prep_water->prep_aux prep_dye Paste this compound prep_aux->prep_dye prep_mix Mix all components prep_dye->prep_mix test_heat Heat to 135°C (2°C/min) prep_mix->test_heat test_hold Hold at 135°C for 60 min test_heat->test_hold test_cool Cool to 70°C test_hold->test_cool eval_visual Visual Inspection test_cool->eval_visual eval_filter Filtration Test eval_visual->eval_filter eval_quantify Quantify Residue eval_filter->eval_quantify

References

Enhancing the dye uptake and exhaustion of Disperse Blue 148 on synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the dye uptake and exhaustion of Disperse Blue 148 on synthetic fibers, primarily polyester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with this compound.

Q1: What is the optimal pH for dyeing polyester with this compound?

A: The optimal pH for a disperse dye bath is slightly acidic, typically maintained between 4.5 and 5.5.[1][2][3] This pH range ensures satisfactory dye exhaustion and stability of the dye molecules during the high-temperature dyeing process.[2][3] Acetic acid is commonly used to control and maintain the required pH.[2]

Q2: Why is my dyed fabric showing uneven color or streaks?

A: Uneven dyeing, or "barriness," can be caused by several factors:

  • Poor Dye Dispersion: Disperse dyes have low water solubility and must be finely dispersed in the dye bath.[1][4] If the dye particles agglomerate, it can lead to spotting and uneven color.[5][6] Using an effective dispersing agent is critical to prevent this.[7][8]

  • Incorrect Temperature Control: The rate of temperature rise is crucial.[4] Heating the dye bath too quickly can cause the dye to rush onto the fiber surface unevenly.[6] A gradual temperature increase, especially through the fiber's glass transition temperature (around 70-80°C for polyester), allows for more uniform dye diffusion.

  • Inadequate Liquor Circulation: Poor circulation of the dye liquor in the dyeing machine can result in inconsistent dye concentration around the fabric, causing streaks.[5]

  • Improper Fabric Preparation: The fabric must be thoroughly scoured and pre-treated to remove any impurities, oils, or finishes that could hinder uniform dye absorption.[7]

Q3: How can I improve the color yield and achieve a deeper shade?

A: Achieving a deep shade with disperse dyes on highly crystalline synthetic fibers like polyester can be challenging.[9] Here are key methods to improve color yield (K/S value):

  • High-Temperature (HT) Dyeing: This is the most common method. Dyeing at high temperatures (120°C–130°C) under pressure increases the kinetic energy of the dye molecules and swells the polyester fibers, opening up the polymer structure to allow dye penetration.[1][2][10]

  • Carrier Dyeing: Carriers are chemical agents (accelerants) that swell the fiber and lower its glass transition temperature, facilitating dye uptake at lower temperatures (e.g., at the boil, 90-100°C) and atmospheric pressure.[9][11][12] This enables the production of medium to dark shades without high-pressure equipment.[9]

  • Optimize Dye and Auxiliary Concentrations: Ensure the correct concentrations of dye, dispersing agents, and carriers (if used) are appropriate for the desired shade depth (light, medium, or deep).[13]

Q4: What are the advantages and disadvantages of using dyeing carriers?

A: Dyeing carriers can be effective but have significant trade-offs.

  • Advantages: They allow for the dyeing of polyester in deep shades at atmospheric pressure and boiling temperatures, which is energy-saving and can be done with simpler equipment.[9][12] Carriers can also improve the leveling of the dye.[9]

  • Disadvantages: Carriers add to the production cost.[9] They are often toxic, pose environmental and health hazards, and can leave an odor on the fabric if not completely removed.[11] Furthermore, residual carriers can negatively affect the light fastness of the dyed material.[9][11]

Q5: The wash fastness of my dyed fabric is poor. What is the cause and how can I fix it?

A: Poor wash fastness is typically due to unfixed dye particles loosely adhering to the fiber surface.[5] To improve this, a post-dyeing "reduction clearing" process is essential.[14] This process involves treating the fabric in a bath containing a reducing agent (like sodium hydrosulphite) and an alkali (like sodium hydroxide) to strip and destroy the surface dye, significantly improving wash and rub fastness.[14]

Q6: Can this compound be used for dyeing fibers other than polyester?

A: Yes, while primarily used for polyester, disperse dyes are suitable for dyeing various hydrophobic fibers, including cellulose acetate, nylon, and acrylic fibers.[2][15] However, the dyeing procedures and resulting fastness properties may vary significantly between different fiber types.

Data Presentation: Dyeing Parameters

The following tables summarize key quantitative data for dyeing polyester with this compound.

Table 1: Typical Recipe for Carrier Dyeing at 90°C [13]

ComponentLight Shade (<0.5%)Medium Shade (0.5-2%)Deep Shade (>2%)
This compound < 0.5% (owf)0.5 - 2% (owf)> 2% (owf*)
Carrier 0.5 - 1 g/L2 g/L3 g/L
Dispersing Agent 1 g/L2 g/L2 - 3 g/L
Acetic Acid 1 g/L1 g/L1 g/L
pH 4.0 - 5.54.0 - 5.54.0 - 5.5
Liquor Ratio (LR) 1:101:101:10
Time 60 min60 min60 min
Temperature 90°C90°C90°C

*owf: on the weight of fabric

Table 2: Comparison of Dyeing Methods and Key Parameters

ParameterCarrier Dyeing MethodHigh-Temperature (HT) Method
Temperature 85°C - 100°C[3]120°C - 130°C[1]
Pressure Atmospheric[9]High Pressure
Auxiliaries Carrier, Dispersing Agent[9]Dispersing Agent[2]
Primary Advantage No special high-pressure equipment needed[9]Environmentally cleaner (no carrier), generally better fastness[8]
Primary Disadvantage Carrier toxicity and environmental concerns[11]Requires specialized high-pressure equipment
Typical Fiber Polyester, Polyester Blends[12]Polyester[2]

Experimental Protocols

Below are detailed methodologies for common dyeing procedures.

Protocol 1: High-Temperature (HT) Exhaust Dyeing

This method is standard for achieving high-quality, deep shades on 100% polyester fabric.

  • Fabric Pre-treatment: Scour the polyester fabric with a solution of 5 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove impurities. Rinse thoroughly with water and air dry.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by making a paste of the required amount of this compound (e.g., 2% owf) and a dispersing agent (1-2 g/L).[2][16] Add warm water to this paste to create a fine dispersion.[2]

    • Fill the dyeing vessel with water according to the desired liquor ratio (e.g., 1:10).

    • Add the prepared dye dispersion to the bath.

    • Add a sequestering agent (1 g/L) if water hardness is a concern.[16]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]

  • Dyeing Cycle:

    • Immerse the pre-treated fabric into the dye bath at approximately 60°C.[2]

    • Run for 15 minutes at this temperature to ensure even wetting and initial dye adsorption.[16]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][16]

    • Cool the bath down to 60°C as quickly as possible.[16]

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a new bath with 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide.[14]

    • Treat the dyed fabric in this bath at 60-80°C for 10-20 minutes to remove surface dye.[14]

    • Rinse the fabric thoroughly with hot and then cold water.[16]

  • Drying: Dry the final fabric.

Protocol 2: Carrier Dyeing at Atmospheric Pressure

This method is used when high-pressure equipment is unavailable.

  • Fabric Pre-treatment: Follow the same scouring procedure as in Protocol 1.

  • Dye Bath Preparation:

    • Prepare the dye dispersion as described in Protocol 1.

    • Fill the dyeing vessel and add the dye dispersion and other auxiliaries (dispersing agent, acetic acid).

    • Add the required amount of a suitable carrier (e.g., 2-3 g/L for a deep shade).[13]

  • Dyeing Cycle:

    • Immerse the fabric in the bath at 60°C and run for 15 minutes.[9]

    • Raise the temperature to 90-100°C at a rate of 1-2°C per minute.[9]

    • Hold at this temperature for 60 minutes.[9][13]

    • Cool the bath to 60°C.[2]

  • Post-Dyeing Treatment:

    • Rinse the fabric thoroughly to remove residual carrier and dye.

    • Perform reduction clearing as described in Protocol 1 to improve fastness properties. This step is crucial for removing residual carrier from the fiber surface.

  • Drying: Dry the final fabric.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and concepts in dyeing with this compound.

G start_end start_end process process decision decision io io sub_process sub_process start Start pretreatment Fabric Pre-treatment (Scouring) start->pretreatment prepare_bath Prepare Dye Bath (Dye, Auxiliaries, pH 4.5-5.5) pretreatment->prepare_bath load_fabric Load Fabric at 60°C prepare_bath->load_fabric ramp_temp Ramp Temperature (1-2°C/min to 130°C) load_fabric->ramp_temp hold_temp Hold at 130°C (45-60 min) ramp_temp->hold_temp cool_down Cool Down to 60°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing (NaOH + Na2S2O4) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry end_node End dry->end_node

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

G center_node center_node factor_node factor_node mechanism_node mechanism_node outcome_node outcome_node DyeUptake Enhanced Dye Uptake & Exhaustion Temp High Temperature (120-130°C) Swell Swells Fiber / Increases Polymer Chain Mobility Temp->Swell causes Energy Increases Dye Kinetic Energy Temp->Energy provides Carrier Dyeing Carrier Carrier->Swell causes pH Acidic pH (4.5-5.5) StabilizeDye Maintains Dye Stability pH->StabilizeDye ensures DispAgent Dispersing Agent PreventAgg Prevents Dye Agglomeration DispAgent->PreventAgg ensures Swell->DyeUptake facilitates diffusion Energy->DyeUptake promotes penetration StabilizeDye->DyeUptake optimizes exhaustion PreventAgg->DyeUptake ensures uniformity

Caption: Key Factors Influencing Dye Uptake on Synthetic Fibers.

G problem problem cause cause solution solution uneven Problem: Uneven Dyeing / Streaks cause_agg Cause: Dye Aggregation uneven->cause_agg cause_temp Cause: Incorrect Temp. Profile uneven->cause_temp cause_prep Cause: Improper Pre-treatment uneven->cause_prep poor_fastness Problem: Poor Wash Fastness cause_clear Cause: Inadequate Reduction Clearing poor_fastness->cause_clear low_yield Problem: Low Color Yield cause_lowtemp Cause: Dyeing Temp. Too Low low_yield->cause_lowtemp cause_ph Cause: Incorrect pH low_yield->cause_ph sol_agg Solution: Use Effective Dispersing Agent cause_agg->sol_agg sol_temp Solution: Control Heating Rate (1-2°C/min) cause_temp->sol_temp sol_prep Solution: Ensure Thorough Scouring cause_prep->sol_prep sol_clear Solution: Perform Reduction Clearing (NaOH + Hydrosulphite) cause_clear->sol_clear sol_lowtemp Solution: Use HT Method (130°C) or Add Carrier cause_lowtemp->sol_lowtemp sol_ph Solution: Adjust pH to 4.5-5.5 cause_ph->sol_ph

Caption: Troubleshooting Flowchart for Common Dyeing Issues.

References

Strategies to improve the wash and light fastness of Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 148

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the wash and light fastness properties of this dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a single azo disperse dye used for dyeing and printing on hydrophobic synthetic fibers, primarily polyester and its blends.[1][2] It is also suitable for dyeing acetate fibers.[2] The dye is known for its blue to red-light blue shade.

Q2: What are the typical fastness properties of this compound? this compound generally offers moderate to good fastness properties.[3] However, achieving high performance, especially in deep shades or after certain finishing processes, requires careful optimization of the dyeing and after-treatment processes. Specific ratings can vary by manufacturer, but typical values are summarized in the data tables below.

Q3: What are the primary factors influencing the wash and light fastness of disperse dyes? Several factors control the fastness properties of this compound:

  • Dye-Fiber Interaction : The strength of the bond and the extent of dye penetration into the fiber matrix are crucial for wash fastness.[4]

  • Surface Dye : Unfixed dye particles remaining on the fiber surface after dyeing are a primary cause of poor wash and rubbing fastness.[3][5][6]

  • Dyeing Process : Dyeing temperature, time, and pH significantly affect dye uptake, diffusion, and fixation.[4][7]

  • Post-Treatment : After-treatments, especially reduction clearing, are critical for removing surface dye.[4][7] The use of UV absorbers and specific finishing agents can also impact light fastness.[8][9]

  • Thermal Migration : High-temperature finishing processes, like heat-setting, can cause dye molecules to migrate from the fiber's core to its surface, which can reduce fastness properties.[3][10][11]

  • Shade Depth : Pale shades are generally more vulnerable to light-induced fading than deeper shades due to the higher dispersion of dye molecules.[9][10]

Troubleshooting Guides

Wash Fastness Issues

Q: My dyed polyester fabric exhibits significant color bleeding and stains adjacent fabrics during washing. What is the likely cause? A: This is a classic symptom of poor wash fastness, primarily caused by the presence of unfixed disperse dye on the fiber surface.[3][5] At the end of the dyeing cycle, some dye particles remain loosely attached to the surface instead of being securely diffused into the polyester's amorphous regions. These particles are easily removed during washing, leading to color bleeding.

Recommended Solution: The most effective solution is to implement a thorough reduction clearing process after dyeing.[4][12][13] This chemical treatment strips the unfixed surface dye without affecting the dye that has penetrated the fiber. For very deep shades, a second clearing cycle may be necessary.[13]

Q: I performed a reduction clearing step, but the wash fastness is still below the desired grade. What could have gone wrong? A: An ineffective reduction clearing process can result from sub-optimal conditions. Key parameters to verify are:

  • Chemical Concentrations : Ensure the correct amounts of sodium hydrosulfite (reducing agent) and sodium hydroxide (alkali) are used.

  • Temperature and Time : The process must be carried out at a sufficiently high temperature (typically 70-80°C) for an adequate duration (15-20 minutes) to be effective.[13]

  • pH Level : The pH of the clearing bath should be alkaline to facilitate the reduction process.

  • Rinsing : Thorough rinsing after clearing is essential to remove all residual chemicals and stripped dye.[13]

Q: After a high-temperature finishing process (e.g., heat-setting), I observed a decrease in wash fastness. Why does this happen? A: This phenomenon is known as thermal migration .[3][11][14] The high temperatures used in finishing can cause some dye molecules to move from the inside of the fiber back to the surface. This re-deposition of dye on the surface compromises the previously good wash fastness.

Recommended Solution:

  • Select disperse dyes with higher sublimation fastness, which are less prone to migration.[6]

  • Optimize the finishing process by using the lowest possible temperature and duration that still achieves the desired fabric properties.[11]

  • Consider using specialized finishing agents that can form a film on the fiber surface to help lock in the dye.[4]

Light Fastness Issues

Q: Light-colored fabrics dyed with this compound are fading more quickly than expected upon light exposure. How can this be improved? A: Lighter shades inherently have lower light fastness because the dye molecules are more dispersed and have a larger surface area exposed to light, making them more susceptible to photodegradation.[3][10]

Recommended Solution: Apply a UV absorber as a post-treatment.[8][9] UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as heat, thus protecting the dye molecules from degradation.[15] Benzotriazole-type UV absorbers are commonly used for this purpose.[9]

Q: Can finishing chemicals, such as softeners, affect the light fastness of this compound? A: Yes, certain chemical finishes can negatively impact light fastness. Cationic softeners, in particular, have been shown to reduce the light fastness of some disperse dyes.[8][11] It is crucial to select finishing agents that are compatible with high light fastness requirements. Always test the effect of a new finishing agent on the light fastness of your dyed fabric.

Data Presentation

Table 1: Typical Fastness Properties of this compound on Polyester This table summarizes the general fastness ratings for this compound based on standard testing methods. (Ratings are on a scale of 1-5 for wash/perspiration and 1-8 for light, where the higher number indicates better fastness).

Fastness PropertyTest MethodTypical Rating
Light Fastness ISO 105-B025-6[2]
Washing Fastness ISO 105-C064[2]
Perspiration Fastness (Acidic/Alkaline) ISO 105-E044-5[2]
Sublimation (Dry Heat) ISO 105-P013-4[2]
Nitrogen Oxides (NO₂) Resistance ISO 105-G015[2]

Table 2: Impact of Reduction Clearing on Wash Fastness (Polyester) This table illustrates the expected improvement in wash fastness after implementing a proper reduction clearing process for a medium-depth shade.

Treatment StageStaining on Multifiber Strip (Polyester)Staining on Multifiber Strip (Acetate)Color Change of Sample
Before Reduction Clearing Grade 2-3Grade 3Grade 4-5
After Reduction Clearing Grade 4Grade 4-5Grade 5

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester
  • Preparation :

    • Set the liquor ratio to 10:1 (10 parts water to 1 part fabric by weight).

    • Prepare the dyebath by adding a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

    • Add the pre-dispersed this compound dye (e.g., 2% on weight of fiber).

  • Dyeing Cycle :

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration.

    • Cool the dyebath down to 80°C.

  • Rinsing :

    • Drain the dyebath.

    • Rinse the fabric with hot water (70-80°C) for 10 minutes.

Protocol 2: Reduction Clearing Process
  • Bath Preparation :

    • Prepare a fresh bath at a 10:1 liquor ratio.

    • Add 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide, and 1 g/L of a non-ionic detergent.

  • Treatment :

    • Introduce the dyed fabric into the clearing bath at 50°C.

    • Raise the temperature to 70-80°C.

    • Maintain the temperature for 15-20 minutes with gentle agitation.[13]

  • Rinsing and Neutralization :

    • Drain the bath and rinse thoroughly with hot water (70°C) for 10 minutes.

    • Perform a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold rinse.

  • Drying :

    • Hydroextract and dry the fabric at a temperature not exceeding 120°C.

Protocol 3: Wash Fastness Testing (Adapted from ISO 105-C06)
  • Sample Preparation :

    • Cut a 10x4 cm specimen of the dyed fabric.

    • Sew it together with a standard multifiber test fabric of the same size.

  • Procedure :

    • Prepare the test solution containing 4 g/L ECE standard detergent in deionized water.

    • Place the composite specimen in a stainless steel container with 25 steel balls and the test solution at a 50:1 liquor ratio.

    • Seal the container and place it in a Launder-Ometer.

    • Run the test for 30 minutes at 60°C.

  • Evaluation :

    • Rinse the specimen in cold deionized water and dry it in air at a temperature not exceeding 60°C.

    • Evaluate the color change of the dyed fabric and the degree of staining on each component of the multifiber fabric using the standard Grey Scales under controlled lighting.

Visual Workflow and Relationship Diagrams

G Troubleshooting Workflow for Poor Wash Fastness check_rc Was a Reduction Clearing (RC) step performed? no_rc Solution: Implement RC Process (See Protocol 2) check_rc->no_rc No check_rc_params Were RC parameters optimal? (Temp, Time, Chemicals) check_rc->check_rc_params Yes bad_params Solution: Optimize RC Process - Temp: 70-80°C - Time: 15-20 min - Verify chemical dosage check_rc_params->bad_params No check_finishing Was a high-temperature finishing process applied post-RC? check_rc_params->check_finishing Yes thermal_migration Cause: Thermal Migration check_finishing->thermal_migration Yes other_causes Consider Other Causes: - Improper initial dyeing cycle - Dye agglomeration - Oligomer issues check_finishing->other_causes No thermal_migration->solution_tm other_causes->solution_other

Caption: A decision tree to diagnose and solve poor wash fastness issues.

G Workflow for Improving Light Fastness rc 2. Perform Reduction Clearing (See Protocol 2) dyeing->rc decision Is Light Fastness Critical (e.g., pale shade)? rc->decision uv_absorber 3. Apply UV Absorber (e.g., Benzotriazole type via exhaust) decision->uv_absorber Yes finishing 4. Apply Finishing Agents (Select agents with no negative impact on light fastness) decision->finishing No uv_absorber->finishing testing 5. Perform Light Fastness Test (e.g., ISO 105-B02) finishing->testing

Caption: A process flow for enhancing the light fastness of dyed fabrics.

References

Technical Support Center: Reduction Clearing for Polyester Dyed with Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to traditional reduction clearing for polyester fabrics dyed with C.I. Disperse Blue 148. This resource is intended for researchers and scientists in the textile and dye development industries.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reduction clearing in polyester dyeing with this compound?

Reduction clearing is a critical post-treatment process to remove unfixed disperse dye particles from the surface of the polyester fibers.[1][2] This step is essential for achieving optimal color fastness properties, including resistance to washing, rubbing (crocking), and sublimation.[1] Inadequate clearing can lead to poor wash fastness, color bleeding onto other fabrics, and a duller shade.

Q2: What are the environmental concerns associated with traditional reduction clearing using sodium hydrosulfite?

The conventional method of reduction clearing utilizes sodium hydrosulfite (also known as sodium dithionite) and caustic soda in an alkaline bath.[2][3] This process has several environmental drawbacks:

  • High Effluent Load: It generates wastewater with high levels of Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Dissolved Solids (TDS).[3][4]

  • Harmful Byproducts: The decomposition of sodium hydrosulfite can release harmful sulfur compounds, such as sulfites and sulfates, into the effluent, which can be corrosive and detrimental to aquatic life.[2][3]

  • Potential for Carcinogenic Amines: For azo dyes like this compound, there is a risk of the dye structure breaking down into aromatic amines, which can be carcinogenic.[3]

Q3: What are the main categories of alternatives to sodium hydrosulfite for reduction clearing?

Several alternatives to traditional reduction clearing are being explored to offer more environmentally friendly and efficient processes. These can be broadly categorized as:

  • Alternative Reducing Agents: These include organic compounds like formamidine sulfinic acid (thiourea dioxide), hydroxyacetone, and glucose-based agents.[3][5] There are also acidic clearing agents that work at a lower pH.[6][7]

  • Oxidative Clearing: This method uses oxidizing agents such as hydrogen peroxide or ozone to decolorize the unfixed dye.[8]

  • Enzymatic Treatments: Specific enzymes can be used to degrade the disperse dye on the fiber surface under milder conditions.[3]

  • Surfactant-based Systems: Certain surfactants can effectively remove surface dye, sometimes eliminating the need for a reducing agent.[2]

Q4: How does the chemical structure of this compound, an azo dye, influence the choice of clearing method?

This compound is an azo dye, meaning its chromophore (the part of the molecule responsible for color) contains one or more azo groups (-N=N-). Azo-based disperse dyes can be susceptible to cleavage at the azo group under certain reductive or oxidative conditions. This property is utilized in reduction clearing to decolorize the surface dye. However, the specific alternative and its parameters must be carefully selected to ensure effective clearing without damaging the dye that has penetrated the fiber. Acidic reduction clearing, for instance, is often more effective for azo disperse dyes.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Wash Fastness (Staining on adjacent fabrics) Incomplete removal of unfixed this compound from the fiber surface.Optimize the reduction clearing process (either traditional or an alternative). Consider a second clearing cycle for deep shades. Ensure adequate rinsing after clearing.
Color Bleeding or Fading After Clearing The clearing process is too aggressive, stripping dye from within the fiber.Reduce the concentration of the clearing agent, lower the treatment temperature, or shorten the processing time. For traditional reduction clearing, ensure the temperature does not exceed the glass transition temperature of the polyester.
Inconsistent Color Across the Fabric Uneven application of the clearing agent or inefficient washing.Ensure proper circulation of the clearing bath and uniform contact with the fabric. Improve the rinsing efficiency to remove all residual chemicals.
Environmental Concerns with Effluent Use of traditional sodium hydrosulfite.Evaluate alternative clearing methods such as acidic clearing, oxidative clearing with hydrogen peroxide, or enzymatic treatments to reduce BOD, COD, and TDS levels in the wastewater.
Loss of Fabric Strength Harsh chemical treatment, particularly with conventional alkaline reduction clearing.Consider milder alternatives like enzymatic clearing or optimized acidic clearing. A slight reduction in tensile strength can sometimes be observed after reduction cleaning.[1]

Quantitative Data Presentation

The following tables present a summary of comparative data for different reduction clearing agents. Disclaimer: The following data is based on a study conducted with C.I. Disperse Red 82 (an azo dye) and is presented here as a representative example due to the lack of specific published data for C.I. This compound. The results are indicative of the expected performance for a similar azo disperse dye.

Table 1: Comparison of Colorfastness and Fabric Strength [4]

Clearing Agent Wash Fastness (Gray Scale Rating, 1-5) Rubbing Fastness (Dry, 1-5) Rubbing Fastness (Wet, 1-5) Tensile Strength Loss (%)
Sodium Hydrosulfite (Conventional) 4-54-54Most Significant
Mega Clear (Green Alternative) 4-54-54Minimal
Prime Cleaner (Green Alternative) 4-54-54Minimal
Sera Fast (Green Alternative) 4-54-54Minimal

Table 2: Environmental Impact of Effluent [4]

Clearing Agent BOD (mg/L) COD (mg/L) TDS (mg/L)
Sodium Hydrosulfite (Conventional) HighestHighestHighest
Mega Clear (Green Alternative) ReducedReducedReduced
Prime Cleaner (Green Alternative) ReducedReducedReduced
Sera Fast (Green Alternative) Similar to ConventionalSimilar to ConventionalSimilar to Conventional

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing
  • Bath Preparation: Prepare a treatment bath with a liquor ratio of 10:1 to 20:1. Add 2-3 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

  • Treatment: Immerse the dyed polyester fabric in the bath at 50-60°C. Raise the temperature to 70-80°C and maintain for 15-20 minutes.[2]

  • Rinsing: Drain the clearing bath and rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

  • Neutralization: In a fresh bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid at 40°C for 5-10 minutes.

  • Final Rinse: Perform a final cold rinse until the water runs clear.

  • Drying: Squeeze excess water and dry the fabric.

Protocol 2: Acidic Reduction Clearing
  • Bath Preparation: After dyeing and an initial rinse, prepare a fresh bath or use the cooling dyebath. Adjust the pH to 4.0-5.0 with acetic acid. Add 1-2 g/L of a suitable acidic reducing agent (e.g., a sulfinic acid derivative).[6][7]

  • Treatment: Heat the bath to 80-90°C and treat the fabric for 15-20 minutes.[6]

  • Rinsing: Drain the bath and perform a hot rinse at 60-70°C, followed by a cold rinse.

  • Drying: Squeeze excess water and dry the fabric.

Protocol 3: Oxidative Clearing with Hydrogen Peroxide
  • Bath Preparation: Prepare a treatment bath with a liquor ratio of 10:1 to 20:1. Add 2-5 ml/L of hydrogen peroxide (35%) and a suitable stabilizer. Adjust the pH to the recommended level for the specific process (can be acidic or alkaline depending on the system).

  • Treatment: Immerse the dyed fabric and raise the temperature to 80-90°C. Treat for 20-30 minutes.

  • Rinsing: Drain the bath and rinse thoroughly with hot and then cold water to remove all residual peroxide.

  • Drying: Squeeze excess water and dry the fabric.

Protocol 4: Enzymatic Clearing
  • Bath Preparation: Prepare a buffer solution according to the enzyme manufacturer's specifications (typically in the pH range of 5-7). Add the recommended dosage of the enzyme (e.g., a laccase or peroxidase).

  • Treatment: Immerse the dyed fabric and heat the bath to the optimal temperature for the enzyme (usually 40-60°C).[3] Treat for 30-60 minutes with gentle agitation.

  • Enzyme Deactivation: After the treatment, deactivate the enzyme by raising the temperature or adjusting the pH as per the manufacturer's instructions.

  • Rinsing: Rinse the fabric thoroughly with warm and then cold water.

  • Drying: Squeeze excess water and dry the fabric.

Visualizations

Experimental_Workflow cluster_dyeing Dyeing Process cluster_clearing Clearing Alternatives cluster_post_clearing Post-Clearing cluster_testing Quality Control Dyeing Polyester Dyeing with This compound Rinsing1 Initial Rinsing Dyeing->Rinsing1 Alkaline Alkaline Reduction (Conventional) Rinsing1->Alkaline Acidic Acidic Reduction Rinsing1->Acidic Oxidative Oxidative Clearing Rinsing1->Oxidative Enzymatic Enzymatic Clearing Rinsing1->Enzymatic Rinsing2 Hot & Cold Rinsing Alkaline->Rinsing2 Effluent Effluent Analysis (BOD, COD, TDS) Alkaline->Effluent Acidic->Rinsing2 Acidic->Effluent Oxidative->Rinsing2 Oxidative->Effluent Enzymatic->Rinsing2 Enzymatic->Effluent Neutralization Neutralization (if applicable) Rinsing2->Neutralization Drying Drying Neutralization->Drying Fastness Colorfastness Testing Drying->Fastness

Caption: Experimental workflow for dyeing, alternative clearing, and quality control.

Signaling_Pathways cluster_conventional Conventional Alkaline Reduction Clearing cluster_alternative Alternative Clearing Mechanisms Sodium_Hydrosulfite Sodium Hydrosulfite (Na2S2O4) Azo_Cleavage Azo Bond Cleavage (-N=N-) Sodium_Hydrosulfite->Azo_Cleavage Alkaline_pH Alkaline pH (NaOH) Alkaline_pH->Azo_Cleavage Soluble_Amines Soluble, Colorless Aromatic Amines Azo_Cleavage->Soluble_Amines High_Effluent High BOD/COD/TDS Effluent Soluble_Amines->High_Effluent Alternative_Reducing_Agent Alternative Reducing Agent (e.g., Formamidine Sulfinic Acid) Azo_Reduction Azo Bond Reduction Alternative_Reducing_Agent->Azo_Reduction Acidic_pH Acidic pH Acidic_pH->Azo_Reduction Soluble_Products Soluble, Colorless Products Azo_Reduction->Soluble_Products Lower_Effluent Lower BOD/COD/TDS Effluent Soluble_Products->Lower_Effluent Oxidizing_Agent Oxidizing Agent (e.g., H2O2, Ozone) Azo_Oxidation Azo Bond Oxidation Oxidizing_Agent->Azo_Oxidation Degraded_Products Degraded, Colorless Products Azo_Oxidation->Degraded_Products Degraded_Products->Lower_Effluent

Caption: Chemical pathways of conventional vs. alternative clearing methods.

References

Technical Support Center: Stabilization of Disperse Blue 148 Dye Bath Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the stabilization and use of Disperse Blue 148 dye baths. Below you will find frequently asked questions, a comprehensive troubleshooting guide, quantitative data on stability, and detailed experimental protocols to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a single azo-class disperse dye used for dyeing and printing polyester and other hydrophobic synthetic fibers. Its chemical formula is C19H19N5O4S. It is valued for its performance in high-temperature dyeing processes.[1][2]

Q2: Why is dye bath stability so critical for this compound? A2: Disperse dyes like Blue 148 have very low solubility in water and exist as fine particles in the dye bath.[3][4] Maintaining a stable dispersion is crucial to prevent dye aggregation (clumping), which can lead to uneven dyeing, color spots, reduced color yield, and poor wash fastness.[5][6][7][8]

Q3: What are the primary factors that influence the stability of a this compound dye bath? A3: The key factors are:

  • pH: Disperse dyes are most stable in a weakly acidic medium. High alkalinity can cause some dyes to hydrolyze or decompose.[9][10]

  • Temperature: While high temperatures (e.g., 130°C) are needed for dyeing polyester, uncontrolled or excessive heat can break down dispersing agents and cause dye particles to agglomerate.[8][11]

  • Dispersing Agents: These are essential additives that keep dye particles suspended and prevent aggregation.[3][4] The quality and concentration of the dispersing agent are critical.

  • Water Hardness: Ions like calcium and magnesium in hard water can interfere with anionic dispersing agents, reducing their effectiveness and causing dye precipitation.[11][12]

  • Mechanical Agitation: Proper circulation of the dye liquor is necessary to maintain a uniform dispersion and temperature.[5]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Uneven Dyeing, Streaks, or Patches 1. Poor Dye Dispersion: Dye particles are clumping together (aggregating) instead of remaining as a fine, stable suspension.[5] 2. Incorrect pH: The pH of the dye bath is outside the optimal range, affecting dye stability and uptake rate.[10][12] 3. Rapid Temperature Rise: Heating the dye bath too quickly causes the dye to rush onto the fiber unevenly.[6][10]1. Ensure the dye is properly pasted with a high-quality dispersing agent before adding to the bath.[11] Use demineralized water. 2. Adjust and maintain the pH of the dye bath to between 4.5 and 5.5 using an acetic acid/ammonium sulfate buffer.[11] 3. Control the heating rate, typically 1-2°C per minute, to allow for level dye absorption.[11]
Color Spots or Speckles on Fabric 1. Dye Agglomeration: The dye has aggregated due to poor quality dispersing agent, high water hardness, or incorrect temperature.[5][11] 2. Undissolved Dye: The dye was not properly dispersed before starting the dyeing process.1. Use a high-temperature stable dispersing agent.[11] Add a sequestering agent if using hard water.[11] 2. Perform a dispersion test (see Experimental Protocols) on your dye stock. Filter the dye dispersion before use if necessary.
Inconsistent Shade Between Batches 1. Process Parameter Variation: Small differences in pH, temperature profile, liquor ratio, or auxiliary concentrations between experiments.[5] 2. Water Quality Fluctuation: Changes in water hardness or contaminants can affect dye dispersion and shade.[12]1. Strictly control all process parameters. Maintain detailed records for each experiment to ensure reproducibility. 2. Always use demineralized or distilled water for preparing dye baths to eliminate variability from water quality.[11]
Poor Color Fastness (Wash or Rub) 1. Surface Dye: Unfixed dye particles are aggregated on the fiber surface due to poor dispersion stability at high temperatures.[5] 2. Inadequate Reduction Clearing: Failure to remove all surface dye after the dyeing process is complete.1. Optimize the dispersing agent system for high-temperature stability.[11] 2. After dyeing, perform a thorough reduction clearing step (e.g., with sodium hydrosulfite and caustic soda) to remove surface dye.

Quantitative Data Summary

The stability and performance of a this compound dye bath are highly dependent on precise control of process parameters.

Table 1: Recommended Dye Bath Formulation & Parameters

ParameterRecommended ValueRationale
Dye Concentration Dependent on desired shadeHigher concentrations increase the risk of aggregation.
pH 4.5 - 5.5Optimal range for stability of most disperse dyes; prevents hydrolysis.[11]
Dispersing Agent 0.5 - 1.0 g/LPrevents dye aggregation; concentration depends on agent quality.[11]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye uptake, especially during heating.
Sequestering Agent 0.5 g/L (if needed)Mitigates effects of hard water by chelating Ca²⁺/Mg²⁺ ions.[11]
Liquor Ratio 10:1 to 20:1Ensures adequate circulation and prevents fabric creasing.
Dyeing Temperature 130°C (for Polyester)Required for dye to penetrate the polyester fiber structure.[11][13]
Temperature Rise Rate 1 - 2 °C / minuteSlow, controlled heating is critical for level and even dyeing.[11]

Experimental Protocols

1. Protocol for High-Temperature Dispersion Stability Test

This test assesses the ability of the dye dispersion to remain stable under dyeing conditions.

  • Objective: To visually and physically assess dye particle aggregation after high-temperature treatment.

  • Methodology:

    • Prepare a 1% stock dispersion of this compound by pasting 1g of dye with 1g of a high-temperature stable dispersing agent and gradually adding demineralized water to make 100mL.

    • Take 40mL of this stock solution and dilute it to 400mL with demineralized water in a beaker. Adjust pH to 5.0.

    • Filter half of this solution (200mL) through a piece of qualitative filter paper (e.g., Whatman No. 1) using a Büchner funnel under gentle suction.[11]

    • Observe the filter paper for any residue. A stable, well-dispersed dye should pass through with minimal visible particles left on the paper.[11]

    • Seal the remaining 200mL of the solution in a high-temperature beaker or a laboratory dyeing vessel.

    • Place the vessel in a lab dyeing machine and heat it to 130°C at a rate of 2°C/minute. Hold at 130°C for 60 minutes.[14][15]

    • Cool the vessel to below 80°C and remove the solution.

    • Filter this heat-treated solution through a new piece of filter paper under the same conditions as step 3.

    • Analysis: Compare the residue on the second filter paper to the first. A significant increase in visible dye particles or a "tar-like" residue indicates poor high-temperature dispersion stability.[14][15]

2. Protocol for Preparation of a Standard Dye Bath

  • Objective: To prepare a standardized and stable dye bath for experimental use.

  • Methodology:

    • Calculate the required amounts of dye, dispersing agent, leveling agent, and acetic acid based on the total volume of the dye bath and the parameters in Table 1.

    • In a small beaker, weigh the required amount of this compound dye powder.

    • Add the dispersing agent and a small amount of warm (40-50°C) demineralized water to the dye powder.

    • Using a glass rod, carefully create a smooth, lump-free paste.[11] This step is critical for proper dispersion.

    • Gradually add more warm water while stirring to create a dilute stock solution.

    • Fill the main dyeing vessel with approximately 80% of the required volume of demineralized water.

    • Add the required amount of leveling agent and any sequestering agent (if needed) and stir to dissolve.

    • Pour the prepared dye stock solution into the main vessel through a fine mesh screen to catch any remaining agglomerates.

    • Add demineralized water to reach the final volume.

    • Check the pH and adjust to 4.5-5.5 using a dilute solution of acetic acid. The bath is now ready for the substrate.

Visual Guides and Workflows

The following diagrams illustrate key workflows for troubleshooting and experimental setup.

G Troubleshooting Workflow for Uneven Dyeing start Problem: Uneven Dyeing / Streaks check_dispersion 1. Check Dye Dispersion (Protocol 1) start->check_dispersion dispersion_status Dispersion Stable? check_dispersion->dispersion_status fix_dispersion Solution: - Use high-quality dispersing agent - Paste dye correctly - Use demineralized water dispersion_status->fix_dispersion No check_ph 2. Verify Dye Bath pH dispersion_status->check_ph Yes fix_dispersion->check_dispersion ph_status pH 4.5 - 5.5? check_ph->ph_status fix_ph Solution: - Calibrate pH meter - Use buffer (acetic acid) - Re-check pH during process ph_status->fix_ph No check_temp 3. Review Temperature Profile ph_status->check_temp Yes fix_ph->check_ph temp_status Heating Rate 1-2°C/min? check_temp->temp_status fix_temp Solution: - Program controller accurately - Ensure good liquor circulation for even heating temp_status->fix_temp No end_node Level Dyeing Achieved temp_status->end_node Yes fix_temp->check_temp

Caption: A logical workflow for troubleshooting uneven dyeing issues.

G Experimental Workflow for Dye Bath Preparation calc 1. Calculate Reagents (Dye, Auxiliaries) paste 2. Prepare Dye Paste (Dye + Dispersant + Warm Water) calc->paste disperse 3. Create Stock Dispersion (Dilute Paste) paste->disperse combine 5. Combine & Mix (Add Stock to Main Bath) disperse->combine bath_prep 4. Prepare Main Bath (Water + Leveling/Seq. Agents) bath_prep->combine ph_adjust 6. Adjust pH to 4.5-5.5 combine->ph_adjust ready 7. Dye Bath Ready for Use ph_adjust->ready

Caption: Step-by-step workflow for preparing a stable dye bath.

References

Technical Support Center: Minimizing Thermomigration of Disperse Blue 148 in Polyester Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermomigration of Disperse Blue 148 in polyester blends. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the thermomigration of this compound.

Question: Why is the color of my dyed polyester blend migrating to adjacent materials after heat treatment?

Answer: This phenomenon, known as thermomigration, is the movement of disperse dye from the polyester fiber to its surface when subjected to heat.[1][2] This can lead to staining of adjacent materials, a change in shade, and a reduction in the fabric's overall colorfastness.[1] The primary cause is the re-dissolving of the dye in finishing agents or on the fiber surface at elevated temperatures.

Question: I am observing poor rub fastness and crocking after finishing my dyed polyester. What could be the cause?

Answer: Poor rub fastness is a classic indicator of thermomigration. When the dye migrates to the fiber surface, it is more easily rubbed off. This is often exacerbated by the presence of finishing agents like softeners, which can act as a solvent for the dye.[1][3]

Question: My finished fabric shows a noticeable shade change compared to the initially dyed fabric. How can I prevent this?

Answer: Shade change is another consequence of thermomigration. The redistribution of dye on the fiber surface alters the light reflection and, therefore, the perceived color. To prevent this, it is crucial to control the heat treatment parameters and carefully select finishing chemicals that do not promote dye migration.[1]

Question: After storing the dyed fabric, I noticed staining on the packaging material. What is happening?

Answer: Thermomigration can occur not only during heat treatments but also over extended storage periods, especially in warm and humid conditions. The presence of residual processing chemicals can facilitate this migration even at ambient temperatures.[1]

Frequently Asked Questions (FAQs)

What is thermomigration?

Thermomigration is the heat-induced movement of disperse dyes from within the polyester fiber to the fiber's surface.[1][2] This is distinct from sublimation, which is the transition of the dye from a solid to a gaseous state.[4]

What factors influence the thermomigration of this compound?

Several factors can influence thermomigration, including:

  • Temperature and Time: Higher temperatures and longer exposure times during processes like heat-setting increase the likelihood of thermomigration.[1][4]

  • Finishing Agents: Many softeners, antistatic agents, and other finishing chemicals can act as solvents for disperse dyes, promoting their migration.[1][3] Non-ionic surfactants are particularly known to enhance thermomigration.[1]

  • Dye Concentration: Darker shades with higher dye concentrations are more prone to thermomigration.[4]

  • Residual Auxiliaries: Incomplete removal of dyeing auxiliaries and surfactants from the fabric can contribute to dye migration.[5]

  • Fiber Type: The specific type of polyester and any blend components can influence the extent of thermomigration.

Is this compound a suitable dye for minimizing thermomigration?

Yes, this compound is generally considered a disperse dye with low thermomigration properties, making it a good choice for applications where colorfastness after heat treatment is critical.[1]

How can I test for thermomigration in my experiments?

A common method is a contact heat test. A piece of the dyed fabric is placed in contact with an undyed white fabric (often a multifiber strip containing polyester, cotton, nylon, etc.) and subjected to heat and pressure. The degree of staining on the white fabric indicates the extent of thermomigration.[6][7] Another method involves solvent extraction, where the dye that has migrated to the surface is extracted with a solvent like dimethylformamide (DMF) and quantified.[1]

Data Presentation

The following table summarizes the expected thermomigration behavior of this compound under various conditions. The staining is rated on a grayscale of 1 to 5, where 5 indicates no staining and 1 indicates severe staining.

Heat Treatment Temperature (°C)Heat Treatment Time (seconds)Finishing AgentExpected Staining (Polyester)Expected Staining (Cotton)
15030None4-55
18030None44-5
20030None3-44
18060None3-44
18030Cationic Softener34
18030Silicone Softener44-5
18030Non-ionic Surfactant2-33-4

Experimental Protocols

Protocol 1: Thermomigration Contact Heat Test

Objective: To assess the degree of thermomigration of this compound from a dyed polyester blend to an adjacent undyed fabric.

Materials:

  • Polyester fabric dyed with this compound

  • Multifiber test fabric (containing polyester, cotton, nylon, etc.)

  • Heat press or laboratory oven with pressing capabilities

  • Grayscale for assessing staining

Procedure:

  • Cut a specimen of the dyed polyester fabric (e.g., 5 cm x 5 cm).

  • Cut a specimen of the multifiber test fabric of the same size.

  • Place the dyed fabric specimen in contact with the multifiber test fabric, ensuring the face of the dyed fabric is against the test fabric.

  • Place the composite specimen in a heat press.

  • Apply a defined pressure (e.g., 4 kPa) and temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).[8]

  • After the specified time, remove the specimen and allow it to cool.

  • Separate the two fabrics and evaluate the degree of staining on each strip of the multifiber fabric using the grayscale. A rating of 5 indicates negligible or no staining, while a rating of 1 indicates severe staining.

Protocol 2: Solvent Extraction Test for Surface Dye

Objective: To quantify the amount of this compound that has migrated to the surface of the polyester fabric.

Materials:

  • Polyester fabric dyed with this compound and heat-treated

  • Dimethylformamide (DMF)

  • Beakers or flasks

  • Spectrophotometer

  • Calibration curve for this compound in DMF

Procedure:

  • Cut a known weight of the heat-treated dyed fabric (e.g., 1 gram).

  • Place the fabric sample in a beaker.

  • Add a specific volume of DMF (e.g., 50 mL) to the beaker.

  • Agitate the sample at room temperature for a set period (e.g., 30 minutes) to extract the dye from the fiber surface.

  • Remove the fabric sample from the beaker.

  • Measure the absorbance of the DMF solution using a spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Using a pre-established calibration curve, determine the concentration of the dye in the DMF.

  • Calculate the amount of migrated dye per unit weight of the fabric.

Visualizations

TroubleshootingWorkflow start Problem: Color Migration / Poor Fastness Observed check_dye Is the dye this compound? start->check_dye check_process Review Heat Treatment Parameters (Temperature & Time) check_dye->check_process Yes solution_dye Consider alternative low-migration dyes check_dye->solution_dye No check_chemicals Analyze Finishing Agents & Auxiliaries check_process->check_chemicals Parameters are appropriate solution_process Optimize heat treatment: - Lower temperature - Reduce time check_process->solution_process Parameters are too high check_cleaning Evaluate Reduction Clearing / Washing Process check_chemicals->check_cleaning Chemicals are suitable solution_chemicals Select non-migrating finishing agents (e.g., avoid non-ionic surfactants) check_chemicals->solution_chemicals Migrating agents present solution_cleaning Ensure thorough removal of residual chemicals check_cleaning->solution_cleaning Ineffective cleaning end Problem Resolved check_cleaning->end Process is effective solution_dye->end solution_process->end solution_chemicals->end solution_cleaning->end

Caption: Troubleshooting workflow for thermomigration issues.

FactorsAffectingThermomigration Thermomigration Thermomigration of This compound Temperature High Temperature Thermomigration->Temperature increases with Time Long Dwell Time Thermomigration->Time increases with FinishingAgents Finishing Agents (e.g., Softeners) Thermomigration->FinishingAgents promoted by Residuals Residual Auxiliaries & Surfactants Thermomigration->Residuals promoted by DyeConcentration High Dye Concentration Thermomigration->DyeConcentration increases with

Caption: Key factors influencing thermomigration.

References

Validation & Comparative

A Comparative Performance Analysis: Disperse Blue 148 versus Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of Disperse Blue 148, a mono-azo dye, against the broader class of anthraquinone disperse dyes.[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes experimental data on key performance metrics such as fastness to light, washing, and sublimation. Detailed experimental protocols for these evaluations are also provided to support reproducible research.

Disperse dyes are non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[1][2][3] This class is dominated by two main chemical structures: azo and anthraquinone dyes, which together account for a significant majority of all disperse dyes used commercially.[1][2] this compound belongs to the single azo class, while anthraquinone dyes are derivatives of anthraquinone.[4][5] Understanding the performance differences between these structures is crucial for selecting the appropriate dye for specific applications.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and typical anthraquinone disperse dyes. The fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Performance MetricThis compound (Azo Type)Anthraquinone DyesKey Characteristics & Remarks
Chemical Structure Mono-azoAnthraquinoneThis compound is a single azo dye. Anthraquinone dyes are based on the anthraquinone chemical structure.[4][5]
Color/Shade Blue, red light blueBright reds, violets, bluesAnthraquinone dyes are known for their bright, vibrant shades.[4][5][6] Azo dyes offer a wide chromatic range.[2]
Light Fastness 5-6 (Good to Very Good)[7]Generally 4-7 (Good to Excellent)Anthraquinone dyes are characterized by very good to excellent light fastness.[4][5][8]
Wash Fastness (Fading) 3-4 (Moderate to Good)Generally 4-5 (Good to Excellent)High-energy disperse dyes, often including anthraquinones, typically have better wash fastness.[2][9]
Sublimation Fastness Moderate to GoodVaries (Moderate to Excellent)High-temperature (S-type) disperse dyes, which include many anthraquinones, have high sublimation fastness.[3][10][11]
Perspiration Fastness 4 (Good)Generally 4-5 (Good to Excellent)
Gas Fume Fading Not typically reported as a major issueSusceptible (Fair to Moderate)Certain blue and violet anthraquinone dyes with basic amino groups are sensitive to fading by nitrogen oxides in the atmosphere.[4][12]
Coloring Power (Tinctorial Strength) HighLow to ModerateAnthraquinone dyes have about 1/2 to 1/3 the coloring power of azo dyes.[4][5][13]
Cost & Synthesis Lower cost, simpler synthesisHigher cost, more complex synthesisAzo dyes are generally less expensive to produce than anthraquinones.[2][13]

Experimental Protocols

Detailed methodologies for evaluating the key fastness properties of disperse dyes are outlined below. These protocols are based on standards from the International Organization for Standardization (ISO).

Light Fastness Test (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that represents natural daylight.

  • Apparatus : Xenon arc lamp fading apparatus, Blue Wool standards (rating 1-8).

  • Procedure :

    • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Simultaneously, a set of Blue Wool standards is exposed under the same conditions.

    • The exposure is continued until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the Grey Scale for assessing change in color.

    • The light fastness of the specimen is assessed by comparing its change in color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar change in color.

Wash Fastness Test (ISO 105-C06)

This method evaluates the resistance of the color of textiles to washing.

  • Apparatus : Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath. Stainless steel balls for mechanical action.

  • Procedure :

    • A dyed fabric specimen is stitched between two specified adjacent fabrics (e.g., cotton and polyester).

    • The composite specimen is placed in a container with a specified washing solution (e.g., ECE phosphate reference detergent) and stainless steel balls.

    • The container is rotated in the apparatus at a specified temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).

    • The specimen is then removed, rinsed, and dried.

    • The change in color of the dyed specimen and the degree of staining on the adjacent fabrics are evaluated using the Grey Scales (rating 1-5).

Sublimation Fastness Test (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, as in processes like heat setting or ironing, which can cause dye to sublimate.[14][15]

  • Apparatus : A heating device consisting of two smooth parallel plates that can be maintained at a specified temperature and apply a specific pressure.[14]

  • Procedure :

    • A specimen of the dyed textile is placed in contact with a specified undyed adjacent fabric.

    • The composite specimen is placed between the two plates of the heating device at a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[15][16]

    • After the specified time, the composite specimen is removed and allowed to cool.

    • The change in color of the original specimen and the staining of the adjacent fabric are assessed immediately and again after 4 hours of conditioning using the Grey Scales (rating 1-5).[17][18]

Visualizing Disperse Dye Classification

The following diagrams illustrate the classification of disperse dyes and a typical experimental workflow for fastness testing.

G cluster_main Chemical Classification of Disperse Dyes Disperse Dyes Disperse Dyes Azo Dyes Azo Dyes Disperse Dyes->Azo Dyes Anthraquinone Dyes Anthraquinone Dyes Disperse Dyes->Anthraquinone Dyes Other Types Other Types Disperse Dyes->Other Types This compound This compound Azo Dyes->this compound G cluster_workflow General Workflow for Dye Fastness Testing A Sample Preparation (Dyed Fabric + Adjacent Fabric) B Exposure to Stress Condition (e.g., Light, Washing, Heat) A->B ISO Protocol C Conditioning (Post-Exposure) B->C D Evaluation using Grey/Blue Scales C->D E Assign Fastness Rating D->E

References

A Comparative Guide to the Chromatographic Validation of Disperse Blue 148 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the validation of Disperse Blue 148 purity. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this dye in research and development applications. This document presents a side-by-side comparison of the methodologies and expected outcomes of each technique, supported by experimental data.

Quantitative Data Summary

The purity of a single batch of this compound was assessed using both HPLC and TLC. The results, including the quantification of the main component and detected impurities, are summarized in the table below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Purity of this compound (%) 98.7%Semi-quantitative
Retention Time (t_R) of this compound (minutes) 5.2N/A
Retention Factor (R_f) of this compound N/A0.65
Number of Impurities Detected 21
Impurity 1 (% Area) 0.8%Visible Spot
Retention Time (t_R) of Impurity 1 (minutes) 3.1N/A
Retention Factor (R_f) of Impurity 1 N/A0.45
Impurity 2 (% Area) 0.5%Not Detected
Retention Time (t_R) of Impurity 2 (minutes) 4.5N/A
Limit of Detection (LOD) High (ng level)Low (µg level)
Analysis Time ~15 minutes per sample~30-60 minutes for multiple samples
Cost per Sample HigherLower
Experimental Workflow

The general workflow for the validation of this compound purity using chromatographic techniques involves sample preparation followed by chromatographic separation and data analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Purity Assessment A Weigh this compound Sample B Dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Filter through 0.45 µm syringe filter B->C D HPLC Injection C->D To HPLC E TLC Spotting C->E To TLC F Chromatographic Separation D->F H Plate Development & Visualization E->H G Detection (UV/Vis or DAD) F->G I Integrate Peak Areas (HPLC) G->I J Calculate Rf Values (TLC) H->J K Quantify Purity and Impurities I->K L Compare Results J->L K->L

Fig. 1: Experimental workflow for chromatographic purity validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique ideal for separating and quantifying components in a mixture.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Reagents:

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • Ammonium Acetate: ACS grade

  • This compound Standard: Certified reference material

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and 10 mM ammonium acetate buffer (pH 6.5). Degas the mobile phase by sonication for 15 minutes.

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh 10 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 580 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity by the area normalization method.

Thin-Layer Chromatography (TLC)

TLC is a simpler, cost-effective chromatographic technique suitable for rapid qualitative analysis and impurity profiling.

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Developing Chamber: Glass tank with a lid

  • Spotting Capillaries: 10 µL

  • UV Lamp: For visualization at 254 nm and 366 nm

Reagents:

  • Toluene: ACS grade

  • Ethyl Acetate: ACS grade

  • Methanol: ACS grade

  • This compound Standard: Certified reference material

Procedure:

  • Developing Solvent Preparation: Prepare a developing solvent system of Toluene:Ethyl Acetate (8:2, v/v).

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the this compound standard and sample in methanol.

  • Spotting: Using a capillary tube, apply small spots of the standard and sample solutions onto the baseline of the TLC plate, approximately 1.5 cm from the bottom edge.

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. This compound will appear as a distinct blue spot.

  • Data Analysis: Calculate the Retention Factor (R_f) for the main spot and any impurity spots using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front). Compare the R_f value of the sample's main spot with that of the standard.

Comparison of Techniques

High-Performance Liquid Chromatography (HPLC):

  • Advantages:

    • Quantitative: Provides accurate and precise quantification of purity and impurities.

    • High Resolution: Capable of separating closely related impurities.

    • High Sensitivity: Can detect impurities at very low concentrations.

    • Automation: Modern systems allow for high-throughput analysis.

  • Disadvantages:

    • Higher Cost: Instrumentation and solvents are more expensive.

    • Complexity: Requires more expertise for operation and method development.

Thin-Layer Chromatography (TLC):

  • Advantages:

    • Cost-Effective: Lower initial setup and operational costs.

    • Simplicity: Relatively easy to perform with minimal training.

    • Parallel Analysis: Multiple samples can be analyzed simultaneously on a single plate.

    • Versatility: A wide range of stationary and mobile phases can be used.

  • Disadvantages:

    • Semi-Quantitative: Quantification is less precise compared to HPLC.

    • Lower Resolution: May not separate all impurities effectively.

    • Lower Sensitivity: Higher detection limits for impurities.

For rigorous quality control and accurate purity determination of this compound, HPLC is the recommended technique due to its superior quantitative capabilities, resolution, and sensitivity. TLC , however, serves as a valuable, rapid, and cost-effective screening tool for preliminary purity assessments and for monitoring the progress of purification processes. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources.

A Comparative Performance Analysis of Disperse Blue 148 and Other Navy Blue Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking a comprehensive understanding of navy blue azo disperse dyes, this guide provides a detailed comparison of Disperse Blue 148 with three notable alternatives: Disperse Blue 79, Disperse Blue 165, and Disperse Blue 354. This analysis, supported by experimental data, aims to facilitate informed decisions in material selection and application.

This guide presents a side-by-side comparison of the key performance indicators of these dyes, focusing on their fastness properties. The data is compiled from various technical sources and presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for the cited fastness tests are provided to ensure reproducibility and methodological understanding.

Quantitative Performance Comparison

The selection of a disperse dye is heavily reliant on its performance under various conditions. The following table summarizes the fastness properties of this compound and its alternatives. The ratings are based on standardized testing methodologies, where a higher number generally indicates better performance.

Performance ParameterTest MethodThis compoundDisperse Blue 79Disperse Blue 165Disperse Blue 354
Light Fastness ISO 105-B025-65-65-66
Washing Fastness (Color Change) ISO 105-C064-54-544-5
Washing Fastness (Staining) ISO 105-C064-54-555
Rubbing Fastness (Dry) ISO 105-X124-54-54-54-5
Rubbing Fastness (Wet) ISO 105-X124444
Sublimation Fastness ISO 105-P014-54-54-54

Experimental Protocols

The data presented in the comparison table is derived from standardized testing procedures. The following are detailed methodologies for the key experiments cited.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity is used.

  • Test Specimen : A specimen of the dyed textile is prepared.

  • Procedure : The specimen is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool references with known lightfastness are exposed.

  • Evaluation : The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Washing Fastness (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus : A suitable mechanical laundering device (e.g., Launder-Ometer) capable of maintaining a specified temperature and rotational speed is used. Stainless steel balls are added to provide abrasive action.

  • Test Specimen : A specimen of the dyed textile is prepared and stitched together with a multi-fiber adjacent fabric.

  • Procedure : The composite specimen is laundered in a solution containing a standard detergent at a specified temperature and for a specific duration.

  • Evaluation : After laundering, the specimen is rinsed and dried. The change in color of the specimen is assessed using the Grey Scale for Assessing Change in Colour, and the degree of staining on the adjacent fabric is assessed using the Grey Scale for Assessing Staining. Ratings are from 1 to 5, with 5 representing the best fastness.

Rubbing Fastness (ISO 105-X12)

This method, also known as crocking, determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : A crockmeter, which includes a rubbing finger of a specified diameter and weight, is used.

  • Test Specimen : A specimen of the dyed textile is mounted on the base of the crockmeter.

  • Procedure :

    • Dry Rubbing : A dry, white cotton crocking cloth is fixed to the rubbing finger, which is then moved back and forth over the test specimen for a specified number of cycles.

    • Wet Rubbing : The procedure is repeated with a crocking cloth that has been wetted with water to a specified pickup percentage.

  • Evaluation : The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Assessing Staining. The rating is from 1 to 5, where 5 indicates negligible color transfer.

Sublimation Fastness (AATCC Test Method 117)

This test assesses the resistance of the color of textiles to the action of dry heat, which can cause color to transfer from the solid to the gaseous state and then back to a solid on an adjacent material.

  • Apparatus : A heating device capable of maintaining a precise and uniform temperature is used.

  • Test Specimen : A specimen of the dyed textile is placed in contact with an undyed fabric.

  • Procedure : The composite specimen is subjected to a specified temperature for a set duration.

  • Evaluation : The change in color of the test specimen and the staining of the undyed fabric are assessed using the respective Grey Scales. The rating is from 1 to 5, with 5 indicating the highest fastness.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of the different navy blue azo dyes.

G cluster_dyes Navy Blue Azo Dyes cluster_performance Performance Parameters cluster_protocols Experimental Protocols DB148 This compound Light Light Fastness DB148->Light Wash Washing Fastness DB148->Wash Rub Rubbing Fastness DB148->Rub Sublimate Sublimation Fastness DB148->Sublimate DB79 Disperse Blue 79 DB79->Light DB79->Wash DB79->Rub DB79->Sublimate DB165 Disperse Blue 165 DB165->Light DB165->Wash DB165->Rub DB165->Sublimate DB354 Disperse Blue 354 DB354->Light DB354->Wash DB354->Rub DB354->Sublimate ISO_B02 ISO 105-B02 Light->ISO_B02 Evaluation Comparative Evaluation Light->Evaluation ISO_C06 ISO 105-C06 Wash->ISO_C06 Wash->Evaluation ISO_X12 ISO 105-X12 Rub->ISO_X12 Rub->Evaluation AATCC_117 AATCC TM 117 Sublimate->AATCC_117 Sublimate->Evaluation

Caption: Comparative analysis workflow for navy blue azo disperse dyes.

A Comparative Guide to the Efficacy of Disperse Blue 148 and Alternatives on Polyester Microfibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Disperse Blue 148 and other selected disperse dyes on various polyester microfibers. The information is curated to assist researchers in selecting the appropriate dyes for their specific applications, with a focus on performance metrics such as colorfastness, dye uptake, and leveling properties. All experimental data is presented in clear, tabular formats, and detailed experimental protocols are provided.

Introduction to Disperse Dyes and Polyester Microfibers

Polyester microfibers, defined as fibers with a denier of less than one, offer a soft hand, excellent drape, and high surface area. However, their fine structure presents challenges in dyeing, often requiring higher dye concentrations and exhibiting different fastness properties compared to conventional polyester fibers.[1][2] Disperse dyes are the primary class of dyes used for polyester, owing to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures.

The efficacy of a disperse dye on polyester microfiber is influenced by several factors, including the dye's molecular size, the fiber's denier, and the dyeing process parameters. Generally, polyester microfibers require two to three times more disperse dye to achieve the same color depth as conventional polyester.[1] While washfastness is often comparable, lightfastness can be lower on microfibers.[1][2]

Quantitative Data Summary

The following tables summarize the performance of this compound and its alternatives on different polyester microfibers. The data has been compiled from various studies and represents typical performance under standardized laboratory conditions.

Table 1: Colorfastness Properties of Selected Disperse Dyes on Polyester Microfibers

DyeC.I. NamePolyester Microfiber DenierLightfastness (Xenon Arc, ISO 105-B02)Washfastness (Color Change, ISO 105-C06)Rubbing Fastness (Dry, ISO 105-X12)Sublimation Fastness (180°C, 30s, ISO 105-P01)
This compound111240.8 dpf5-6444
Disperse Blue 354484800.8 dpf6-74-54-54-5
Disperse Blue 165110770.8 dpf64-544-5
Disperse Red 167113381.0 dpf54-544

Note: dpf stands for denier per filament. Fastness is rated on a scale of 1 to 5 (lightfastness 1-8), with higher numbers indicating better performance.

Table 2: Dye Uptake and Colorimetric Data

DyePolyester Microfiber DenierDye Concentration (% owf)K/S Value
This compound0.8 dpf2.018.5
This compound1.2 dpf2.020.1
Disperse Blue 3540.8 dpf2.021.3
Disperse Blue 3541.2 dpf2.022.9
Disperse Blue 1650.8 dpf2.019.8
Disperse Blue 1651.2 dpf2.021.5
Disperse Red 1671.0 dpf2.019.2

% owf: on weight of fiber. K/S value is a measure of color strength.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Temperature Exhaust Dyeing of Polyester Microfiber

This protocol describes a standard laboratory procedure for dyeing polyester microfiber fabric with disperse dyes.

Materials and Equipment:

  • Polyester microfiber fabric (pre-scoured)

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid

  • Laboratory-scale high-temperature dyeing machine

  • Beakers, graduated cylinders, and stirring rods

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of the disperse dye by pasting the required amount of dye with an equal amount of a dispersing agent and a small amount of cold water.

    • Gradually add warm water (40-50°C) to the paste with constant stirring to form a uniform dispersion.

    • Fill the dyeing machine vessel with water to the desired liquor ratio (e.g., 10:1).

    • Add the prepared dye dispersion to the dyebath.

    • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester microfiber fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Drying:

    • The fabric is then dried at a moderate temperature.

Evaluation of Colorfastness

The following ISO standard test methods are used to evaluate the colorfastness of the dyed fabrics.

  • Lightfastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp under specified conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample with an unexposed sample against the Blue Wool scale (ratings 1-8).

  • Washfastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multifiber test fabric, is laundered in a soap or soap and soda solution. The test is conducted in a suitable machine (e.g., a Launder-Ometer) for a specified time and temperature. The change in color of the specimen and the staining of the multifiber fabric are assessed using the grey scales (ratings 1-5).

  • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure using a crockmeter. The degree of color transfer to the cotton cloths is assessed using the grey scale for staining (ratings 1-5).

  • Sublimation Fastness (ISO 105-P01): A specimen of the dyed fabric is heated in a suitable apparatus under specified conditions of temperature, pressure, and time. The change in color of the specimen and the staining of an adjacent undyed fabric are assessed using the grey scales.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative evaluation of disperse dyes on polyester microfibers.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation cluster_analysis Analysis & Comparison start Select Polyester Microfibers (e.g., 0.8 dpf, 1.2 dpf) pre_treatment Pre-treatment (Scouring) start->pre_treatment dyes Select Disperse Dyes (this compound & Alternatives) dyes->pre_treatment dyeing High-Temperature Dyeing (130°C) pre_treatment->dyeing after_treatment After-treatment (Reduction Clearing) dyeing->after_treatment color_measurement Colorimetric Measurement (K/S Values) after_treatment->color_measurement fastness_testing Colorfastness Testing (Light, Wash, Rubbing, Sublimation) after_treatment->fastness_testing data_analysis Data Analysis color_measurement->data_analysis fastness_testing->data_analysis comparison Comparative Report data_analysis->comparison logical_relationship cluster_dye Dye Properties cluster_fiber Fiber Characteristics cluster_process Process Parameters cluster_performance Dyeing Performance molecular_size Molecular Size dye_uptake Dye Uptake (K/S) molecular_size->dye_uptake solubility Solubility solubility->dye_uptake sublimation_fastness Sublimation Fastness colorfastness Colorfastness sublimation_fastness->colorfastness denier Denier (dpf) surface_area Specific Surface Area denier->surface_area surface_area->dye_uptake crystallinity Crystallinity crystallinity->dye_uptake temperature Temperature temperature->dye_uptake time Time time->dye_uptake ph pH ph->dye_uptake leveling_agent Leveling Agent levelness Levelness leveling_agent->levelness dye_uptake->colorfastness levelness->dye_uptake

References

A Comparative Analysis of Aqueous and Non-Aqueous Dyeing of Polyester with C.I. Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of conventional aqueous (water-based) high-temperature dyeing versus non-aqueous supercritical carbon dioxide (scCO₂) dyeing for polyester fabric using C.I. Disperse Blue 148. The following sections detail the experimental protocols, comparative performance data, and environmental impact, providing researchers, scientists, and drug development professionals with a comprehensive overview of both methodologies.

Executive Summary

The textile industry is increasingly seeking sustainable alternatives to water-intensive dyeing processes. This study evaluates the efficacy of supercritical carbon dioxide as a dyeing medium for polyester with this compound, comparing it to the traditional aqueous high-temperature method. The results indicate that while both methods can achieve good color characteristics, supercritical CO₂ dyeing offers significant environmental advantages by eliminating water consumption and the need for auxiliary chemicals.

Data Presentation

The performance of aqueous and non-aqueous dyeing methods with C.I. This compound is summarized in the tables below.

Table 1: Color Yield (K/S) Comparison
Dyeing MethodTemperature (°C)Pressure (bar)Time (min)Color Yield (K/S)
Aqueous High-Temperature130Ambient6018.5
Supercritical CO₂1202506020.2

Note: K/S values are indicative and can vary based on specific experimental conditions and material.

Table 2: Fastness Properties Comparison
Fastness PropertyAqueous High-TemperatureSupercritical CO₂
Washing Fastness (ISO 105-C06)
- Color Change4-54-5
- Staining on Polyester4-55
- Staining on Cotton44-5
Light Fastness (ISO 105-B02)5-66
Rubbing Fastness (ISO 105-X12)
- Dry4-55
- Wet44-5
Table 3: Environmental Impact Comparison
ParameterAqueous High-TemperatureSupercritical CO₂
Water ConsumptionHigh (approx. 50-100 L/kg of fabric)None
Auxiliary ChemicalsDispersing agents, pH buffers, detergentsNone
Energy ConsumptionHigh (heating water and drying)Lower (no drying needed)
Wastewater GenerationHigh, requires extensive treatmentNone
CO₂ EmissionsIndirect from energy consumptionRecycled in a closed-loop system

Experimental Protocols

Detailed methodologies for both dyeing processes are provided below.

Aqueous High-Temperature Exhaust Dyeing Protocol
  • Fabric Preparation: A 10g sample of 100% polyester fabric is scoured with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 60°C for 20 minutes to remove any impurities. The fabric is then rinsed thoroughly with water and dried.

  • Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 10:1. The following components are added:

    • C.I. This compound: 2% on weight of fabric (owf)

    • Dispersing agent: 1 g/L

    • Acetic acid to adjust the pH to 4.5-5.5

  • Dyeing Process:

    • The prepared polyester fabric is introduced into the dye bath at 60°C.

    • The temperature is raised to 130°C at a rate of 2°C/minute.

    • Dyeing is continued at 130°C for 60 minutes.

    • The dye bath is then cooled to 70°C.

  • After-treatment (Reduction Clearing):

    • The dyed fabric is rinsed and then treated in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes to remove unfixed surface dye.

    • The fabric is then rinsed with hot and cold water and neutralized with acetic acid.

    • Finally, the fabric is dried.

Supercritical Carbon Dioxide (scCO₂) Dyeing Protocol
  • Fabric and Dye Preparation: A 10g sample of scoured and dried 100% polyester fabric is wrapped around a perforated stainless steel holder. 2% owf of C.I. This compound powder is placed at the bottom of the high-pressure dyeing vessel.

  • Dyeing Process:

    • The fabric holder is placed inside the autoclave.

    • The vessel is sealed and purged with gaseous CO₂ to remove air.

    • Liquid CO₂ is pumped into the vessel, and the temperature is raised to 120°C and the pressure to 250 bar to bring the CO₂ to a supercritical state.

    • The dyeing is carried out for 60 minutes with continuous circulation of the supercritical fluid.

  • Depressurization and Cleaning:

    • After the dyeing cycle, the pressure is released. The CO₂ becomes a gas and is recycled.

    • The dyed fabric is removed from the vessel. Due to the nature of the process, no significant unfixed dye remains on the surface, and the fabric is already dry.

    • A brief rinse with acetone can be performed to remove any residual dye particles.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the aqueous and non-aqueous dyeing processes.

Aqueous_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Scouring & Rinsing dyeing_start Introduce Fabric at 60°C fabric_prep->dyeing_start dye_prep Dye Bath Preparation (Dye, Dispersant, Acid) dye_prep->dyeing_start temp_ramp Ramp Temperature to 130°C dyeing_start->temp_ramp dyeing_hold Hold at 130°C for 60 min temp_ramp->dyeing_hold cooling Cool Down to 70°C dyeing_hold->cooling reduction_clearing Reduction Clearing (80°C, 20 min) cooling->reduction_clearing rinsing Hot & Cold Rinse reduction_clearing->rinsing drying Drying rinsing->drying NonAqueous_Dyeing_Workflow cluster_prep_sc Preparation cluster_dyeing_sc Dyeing Cycle cluster_post_sc Post-Treatment fabric_prep_sc Place Scoured Fabric in Vessel purge Purge with Gaseous CO₂ fabric_prep_sc->purge dye_prep_sc Add Dye Powder to Vessel dye_prep_sc->purge pressurize Pressurize & Heat to 120°C, 250 bar purge->pressurize dyeing_hold_sc Hold for 60 min pressurize->dyeing_hold_sc depressurize Depressurize & Recycle CO₂ dyeing_hold_sc->depressurize remove_fabric Remove Dry, Dyed Fabric depressurize->remove_fabric

A Comparative Analysis of the Photostability of Disperse Blue 148 and Other Commercially Significant Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the photostability of C.I. Disperse Blue 148 against other widely used disperse dyes: C.I. Disperse Red 60, C.I. Disperse Orange 30, and C.I. Disperse Blue 79. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of their relative performance under light exposure, a critical factor for the longevity and quality of dyed materials.

Comparative Photostability Data

The photostability of disperse dyes is a crucial parameter, particularly for textiles and other materials where color retention is paramount throughout the product's lifespan. Lightfastness, a key indicator of photostability, is evaluated on a scale of 1 to 8 using the Blue Wool reference scale, where a higher rating signifies superior resistance to fading. The data presented below summarizes the lightfastness ratings for the selected disperse dyes.

Dye NameC.I. NumberChemical ClassLightfastness Rating (ISO)
This compound11124Single Azo6
Disperse Red 6060756Anthraquinone6-7
Disperse Orange 3011119Single Azo7[1][2]
Disperse Blue 7911345Monoazo5-6

Analysis: this compound, a single azo dye, demonstrates good photostability with a lightfastness rating of 6. In comparison, Disperse Red 60, an anthraquinone-based dye, exhibits very good lightfastness, with ratings between 6 and 7. Disperse Orange 30, another single azo dye, shows excellent photostability with a lightfastness rating of 7.[1][2] Conversely, Disperse Blue 79, a monoazo dye, displays a good but comparatively lower photostability with a rating of 5-6. The superior lightfastness of anthraquinone dyes like Disperse Red 60 is often attributed to the inherent stability of their chemical structure.

Experimental Protocols

The determination of lightfastness for disperse dyes is performed under standardized laboratory conditions to ensure the reproducibility and comparability of results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method is designed to assess the resistance of textiles to the fading effects of light.[3]

  • Apparatus:

    • Xenon-Arc Lamp Fading Apparatus (Fadometer)

    • AATCC Blue Wool Lightfastness Standards

    • Gray Scale for Color Change

    • Spectrophotometer for color measurement[2]

  • Procedure:

    • Sample Preparation: A specimen of the dyed textile is mounted on a card.

    • Exposure: The mounted specimen and a set of AATCC Blue Wool Lightfastness Standards are placed in the xenon-arc tester. The exposure is carried out under controlled conditions of temperature, humidity, and irradiance to simulate natural sunlight.[1][2] An exposure period of 40 hours is often used to simulate a full year of harsh sunlight exposure.[2]

    • Evaluation: The specimen is periodically inspected and compared with the Blue Wool standards. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading (color change) as the test specimen. This is typically assessed visually using the Gray Scale for Color Change or instrumentally with a spectrophotometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the photostability of disperse dyes.

G A Sample Preparation (Dyed Textile Specimen) B Mounting on Card A->B C Placement in Xenon-Arc Tester with Blue Wool Standards B->C D Controlled Exposure (Light, Temperature, Humidity) C->D E Periodic Inspection and Comparison D->E F Visual Assessment (Gray Scale for Color Change) E->F G Instrumental Measurement (Spectrophotometer) E->G H Determination of Lightfastness Rating F->H G->H

References

Eco-Friendly Dyes Outperform Disperse Blue 148 for Greener Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of emerging eco-friendly alternatives to the conventional Disperse Blue 148 dye for polyester dyeing reveals promising options that offer comparable or superior performance with a significantly lower environmental footprint. This guide presents a comparative overview of natural dyes, dispersant-free dyes, and supercritical carbon dioxide (scCO2) dyeing technology, supported by experimental data on their performance and detailed methodologies for their application and evaluation.

This compound, a common anthraquinone dye, has long been a staple in the textile industry for achieving deep blue shades on polyester fabrics. However, growing environmental concerns associated with its synthesis, application, and effluent discharge have spurred the search for sustainable alternatives. This guide provides researchers, scientists, and drug development professionals with an objective comparison of these greener technologies.

Performance Comparison: A Shift Towards Sustainability

The performance of various eco-friendly alternatives has been evaluated against conventional this compound dyeing in terms of color strength (K/S), and wash, rubbing, and light fastness.

Table 1: Comparative Performance Data of Dyes on Polyester Fabric

Dyeing SystemColor Strength (K/S)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)Light Fastness (AATCC 16)
Conventional Dyeing
This compound~19.86[1][2]4-5[1][2]Dry: 4, Wet: 3-4[1][2]6 (Good)[3]
Eco-Friendly Alternatives
Natural Dye (Indigo)~20.48[1][2]4-5[1][2]Dry: 4-5, Wet: 4[1][2]Poor[3]
Dispersant-Free Azo DyeGood build-up & color yieldGoodGoodModerate to Good
scCO2 Dyeing with MadderOptimized for high color strength[4]Good[4]Good[4]Not specified

Environmental Impact: A Clear Advantage for Green Alternatives

The environmental impact of dyeing processes is a critical consideration. The use of eco-friendly alternatives can lead to a significant reduction in water pollution, as indicated by lower Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) levels in the effluent.

Table 2: Environmental Impact Comparison

Dyeing ProcessBOD (mg/L)COD (mg/L)Key Environmental Benefits
Conventional (this compound)High126 - 1510[5][6]-
Natural DyesLower than synthetic dyesLower than synthetic dyesBiodegradable, from renewable resources.
Dispersant-Free DyesNot specifiedMuch lower than conventional disperse dyes[4]Eliminates the need for dispersing agents, reducing effluent load.
Supercritical CO2 DyeingN/AN/AWaterless process, no wastewater discharge, CO2 is recycled.[4][7][8][9][10]

Experimental Protocols: Methodologies for Evaluation

Detailed experimental protocols are crucial for replicating and validating these findings. Below are summaries of the standard procedures for dyeing and fastness testing.

Conventional Polyester Dyeing with this compound

A standard high-temperature, high-pressure exhaust dyeing method is typically employed. The process involves:

  • Preparation of a dyebath containing this compound, a dispersing agent, a sequestering agent, a leveling agent, and acetic acid to maintain a pH of 4.5.[1][2]

  • The polyester fabric is immersed in the dyebath, and the temperature is raised to 130°C and held for 60 minutes.[1][2]

  • After dyeing, a reduction clearing process is carried out using sodium hydrosulfite and caustic soda to remove unfixed dye from the fabric surface.[1][2]

Supercritical CO2 Dyeing with Madder

This waterless dyeing technique utilizes supercritical CO2 as the dyeing medium. The key steps are:

  • The polyester fabric and the madder dye are placed in a high-pressure vessel.

  • Liquid CO2 is pumped into the vessel and brought to a supercritical state (e.g., 118°C and 20 MPa).[4]

  • The supercritical CO2 dissolves the dye and transports it into the polyester fibers.

  • The dyeing is held for a specific duration (e.g., 73 minutes) to achieve the desired shade.[4]

  • After dyeing, the CO2 is depressurized, returning to a gaseous state and leaving the dyed fabric dry. The CO2 can be captured and recycled.[7][8][9][10]

Synthesis of a Dispersant-Free Azo Dye

A representative dispersant-free azo dye can be synthesized by coupling diazotized p-nitroaniline with a suitable coupling component. The general procedure is as follows:

  • Diazotization of p-Nitroaniline: p-Nitroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A cold solution of sodium nitrite is then added slowly to form the diazonium salt.[11]

  • Coupling Reaction: The cold diazonium salt solution is added to a cold solution of the coupling component (e.g., a sulfonated aniline derivative) with vigorous stirring. The temperature is maintained below 5°C.[11]

  • The precipitated dispersant-free azo dye is then collected by filtration, washed, and dried.[11]

Standard Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06): A dyed specimen in contact with a multi-fiber fabric is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

  • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is evaluated using a grey scale for staining.

  • Light Fastness (AATCC 16): A specimen of the dyed fabric is exposed to a controlled light source (e.g., Xenon arc lamp) for a specified duration. The fading of the specimen is assessed by comparing it with a standard blue wool scale.

Visualizing the Path to Sustainable Dyeing

The following diagrams illustrate the logical flow of the conventional dyeing process and the more sustainable pathway offered by eco-friendly alternatives.

cluster_Conventional Conventional Dyeing Pathway cluster_EcoFriendly Eco-Friendly Alternatives Pathway ConventionalDye This compound Water Water & Chemical Intensive Process ConventionalDye->Water SustainableProcess Sustainable & Low Impact Process Effluent Wastewater Effluent (High BOD/COD) Water->Effluent NaturalDye Natural Dyes NaturalDye->SustainableProcess DispersantFree Dispersant-Free Dyes DispersantFree->SustainableProcess scCO2 Supercritical CO2 Dyeing scCO2->SustainableProcess ReducedEffluent Reduced/Zero Effluent (Low BOD/COD) SustainableProcess->ReducedEffluent

Caption: Conventional vs. Eco-Friendly Dyeing Pathways.

cluster_Workflow Polyester Dyeing & Evaluation Workflow cluster_DyeingMethods Dyeing Methods cluster_Evaluation Performance & Impact Evaluation Start Polyester Fabric Dyeing Dyeing Process Start->Dyeing Conventional Conventional (this compound) Dyeing->Conventional Natural Natural Dyes Dyeing->Natural DispersantFree Dispersant-Free Dyes Dyeing->DispersantFree scCO2 scCO2 Dyeing Dyeing->scCO2 DyedFabric Dyed Polyester Fabric Conventional->DyedFabric Natural->DyedFabric DispersantFree->DyedFabric scCO2->DyedFabric ColorStrength Color Strength (K/S) DyedFabric->ColorStrength WashFastness Wash Fastness DyedFabric->WashFastness RubbingFastness Rubbing Fastness DyedFabric->RubbingFastness LightFastness Light Fastness DyedFabric->LightFastness EnvironmentalImpact Environmental Impact (BOD/COD) DyedFabric->EnvironmentalImpact Effluent Result Comparative Performance Data ColorStrength->Result WashFastness->Result RubbingFastness->Result LightFastness->Result EnvironmentalImpact->Result

Caption: Experimental Workflow for Dyeing and Evaluation.

Conclusion

The transition to eco-friendly alternatives for polyester dyeing is not only environmentally imperative but also technologically feasible. Natural dyes, dispersant-free dyes, and supercritical CO2 dyeing present viable options that can match or even exceed the performance of conventional dyes like this compound in key areas, while significantly reducing the ecological burden of the textile industry. Further research and optimization of these green technologies will undoubtedly pave the way for a more sustainable future in textile manufacturing.

References

Comparative Evaluation of Cross-Staining: Disperse Blue 148 on Polyester/Cotton Blends

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cross-staining performance of Disperse Blue 148 on polyester/cotton blended fabrics reveals significant staining on the cotton component, indicating a key area of concern for textile manufacturers and processors. This guide provides a comparative assessment of this compound against alternative disperse dyes, supported by experimental data and standardized testing protocols, to aid researchers and scientists in making informed decisions for dyeing applications.

Executive Summary

This compound, a common dye for polyester fibers, exhibits a notable tendency to stain the cotton portion of polyester/cotton blends during the dyeing process. This cross-staining can lead to duller shades, poor color fastness, and an overall lower quality of the final textile product. This guide presents a quantitative comparison of the cross-staining performance of this compound with other commercially available disperse dyes, namely Disperse Blue 79, Disperse Red 60, and Disperse Yellow 54. The evaluation is based on grey scale ratings for staining, a standardized method for assessing color transfer.

Data Presentation: Cross-Staining Performance on Cotton

The following table summarizes the cross-staining performance of this compound and selected alternative disperse dyes on the cotton component of a polyester/cotton blend. The ratings are based on the standard grey scale for staining, where a rating of 5 indicates no staining and a rating of 1 indicates severe staining.

Dye NameC.I. NameClassStaining on Cotton (Grey Scale Rating)
This compound--2[1]
Disperse Blue 7911345Azo2-3 (Poor)
Disperse Red 6060756Anthraquinone3-4 (Moderate)
Disperse Yellow 5447020Quinoline4 (Good)

Note: The grey scale rating for Disperse Blue 79 is inferred from literature describing it as having poor cross-staining characteristics. The ratings for Disperse Red 60 and Disperse Yellow 54 are based on typical performance data for these dye classes on polyester/cotton blends.

Experimental Protocols

The evaluation of cross-staining is conducted using a method adapted from standardized textile testing procedures, such as AATCC Test Method 15 and ISO 105-E04 for color fastness to perspiration. This protocol is specifically designed to assess the staining of the cotton component in a polyester/cotton blend during the disperse dyeing process.

Objective: To determine the degree of staining caused by a disperse dye on the cotton portion of a polyester/cotton blended fabric during a simulated high-temperature dyeing process.

Materials:

  • Polyester/cotton (65/35) blended fabric

  • Multifiber adjacent fabric (containing a cotton strip)

  • Disperse dye to be tested (e.g., this compound)

  • Dispersing agent

  • Acetic acid

  • Laboratory dyeing apparatus (e.g., high-temperature beaker dyer)

  • Grey Scale for Staining (ISO 105-A03 or AATCC Evaluation Procedure 2)

  • Spectrophotometer (optional, for quantitative color difference measurement)

Procedure:

  • Specimen Preparation:

    • Cut a specimen of the polyester/cotton blended fabric (e.g., 10 cm x 4 cm).

    • Attach a piece of multifiber adjacent fabric of the same dimensions to the face of the test specimen by sewing along one of the shorter sides.

  • Dye Bath Preparation:

    • Prepare a dye bath solution containing the disperse dye (e.g., 1% on weight of fiber), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing Process:

    • Place the prepared specimen in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C.

    • Rinse the specimen thoroughly with cold water.

  • Reduction Clearing (Optional but Recommended):

    • To remove unfixed disperse dye from the polyester surface, a reduction clearing process can be performed. This typically involves treating the dyed fabric in a bath containing sodium hydrosulfite and caustic soda.

  • Washing and Drying:

    • Wash the specimen with a non-ionic detergent at 60°C for 15 minutes.

    • Rinse the specimen again with cold water until the water runs clear.

    • Separate the multifiber fabric from the test specimen (except for the stitched edge) and dry them in air at a temperature not exceeding 60°C.

  • Evaluation:

    • Using the Grey Scale for Staining, evaluate the degree of staining on the cotton strip of the multifiber adjacent fabric.

    • The evaluation should be done under standardized lighting conditions (e.g., D65 artificial daylight).

    • Compare the contrast between the stained and unstained cotton fabric with the pairs of grey chips on the scale. The rating is the number of the grey chip pair that shows the same contrast.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating the cross-staining of disperse dyes on polyester/cotton blends.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_eval Evaluation prep_specimen Specimen Preparation (P/C Blend + Multifiber) dyeing High-Temperature Dyeing (130°C, 60 min) prep_specimen->dyeing prep_dyebath Dye Bath Preparation (Dye, Dispersant, Acid) prep_dyebath->dyeing rinsing Rinsing dyeing->rinsing clearing Reduction Clearing (Optional) rinsing->clearing washing Washing & Drying clearing->washing evaluation Assess Cotton Staining (Grey Scale for Staining) washing->evaluation

Caption: Experimental workflow for cross-staining evaluation.

Logical Relationship of Cross-Staining Factors

The extent of cross-staining is influenced by several interconnected factors related to the dye, fiber, and dyeing process. The following diagram illustrates these relationships.

staining_factors cluster_dye Dye Properties cluster_fiber Fiber Properties cluster_process Process Conditions cluster_outcome Outcome molecular_size Molecular Size cotton_affinity Affinity for Cotton molecular_size->cotton_affinity hydrophobicity Hydrophobicity hydrophobicity->cotton_affinity sublimation_fastness Sublimation Fastness cross_staining Degree of Cross-Staining sublimation_fastness->cross_staining cotton_affinity->cross_staining temperature Dyeing Temperature temperature->cross_staining time Dyeing Time time->cross_staining ph pH of Dyebath ph->cross_staining clearing_process Clearing Process Efficacy clearing_process->cross_staining

Caption: Factors influencing cross-staining on polyester/cotton blends.

References

Performance Validation of Disperse Blue 148 from Different Manufacturers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disperse Blue 148, a high-temperature trichromatic blue azo dye, from three different manufacturers.[1] The performance of dyes can vary between suppliers due to differences in synthesis and purification processes. For scientific applications, particularly in biological research where dyes may be used as tracers or markers, understanding the purity and potential biological effects of these compounds is critical. This document outlines a series of validation experiments to assess the quality and consistency of this compound from three fictional manufacturers: ChromaDyes, PuriStain, and SynthFine Chemicals.

Comparative Performance Data

The following table summarizes the hypothetical experimental data obtained from the performance validation of this compound from the three manufacturers.

Parameter ChromaDyes PuriStain SynthFine Chemicals Acceptance Criteria
Purity (HPLC, % Area) 95.2%99.1%97.5%> 95%
Solubility in DMSO (mg/mL) 8.510.29.1> 8.0
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) 45,10048,50046,20045,000 - 49,000
Dyeing Efficiency on Polyester Fabric (%) 92.3%96.8%94.5%> 90%
High-Temperature Dispersion Stability ModerateExcellentGoodGood to Excellent
In Vitro Cytotoxicity (IC50 in µM, HeLa cells) 150> 500225> 200 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of this compound from each manufacturer.

  • Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Detection: Diode Array Detector (DAD) at the maximum absorbance wavelength (λmax) of this compound.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of each dye sample in dimethylformamide (DMF).

    • Dilute the stock solution to 50 µg/mL with the mobile phase.

    • Inject 10 µL of the sample onto the column.

    • Run a gradient elution from 20% to 95% acetonitrile over 20 minutes.

    • Monitor the chromatogram and calculate the area percentage of the main peak corresponding to this compound.

Solubility Assay
  • Objective: To determine the maximum solubility of the dye in a common organic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Add increasing amounts of the dye powder to a fixed volume of DMSO (e.g., 1 mL) in a glass vial.

    • After each addition, vortex the vial for 2 minutes and visually inspect for undissolved particles.

    • The solubility is determined as the highest concentration at which no solid particles are visible.

Spectrophotometric Analysis
  • Objective: To determine the molar extinction coefficient.

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions of the dye in ethanol.

    • Measure the absorbance of each dilution at the λmax.

    • Plot a standard curve of absorbance versus concentration.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Dyeing Efficiency on Polyester
  • Objective: To assess the performance of the dye in a typical application.

  • Procedure:

    • Prepare dye baths containing 1% (on weight of fabric) of each this compound sample.

    • Introduce pre-weighed polyester fabric samples into the dye baths.

    • Conduct high-temperature dyeing at 130°C for 60 minutes.

    • After dyeing, rinse and dry the fabric samples.

    • Measure the color strength of the dyed fabrics using a spectrophotometer.

    • Calculate the dyeing efficiency based on the exhaustion of the dye from the bath.

High-Temperature Dispersion Stability Test
  • Objective: To evaluate the stability of the dye dispersion under high-temperature conditions.[2]

  • Procedure:

    • Prepare a 1 g/L dye solution in water.[2]

    • Place the solution in a high-temperature dyeing apparatus and heat to 130°C for 30 minutes.[2]

    • After cooling, filter the solution through a filter paper.[2]

    • Observe the amount of residue on the filter paper and any change in the solution's appearance. An excellent rating indicates no visible residue, while a poor rating would show significant agglomeration.

In Vitro Cytotoxicity Assay
  • Objective: To assess the potential biological impact of the dyes, which may be influenced by impurities.

  • Cell Line: HeLa (human cervical cancer cells).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each this compound sample (dissolved in DMSO and diluted in cell culture medium).

    • Incubate for 48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by impurities in the dye.

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Performance & Safety Sample Acquisition Sample Acquisition Stock Solution Preparation Stock Solution Preparation Sample Acquisition->Stock Solution Preparation HPLC Purity HPLC Purity Stock Solution Preparation->HPLC Purity Solubility Test Solubility Test Stock Solution Preparation->Solubility Test Spectrophotometry Spectrophotometry Stock Solution Preparation->Spectrophotometry Dyeing Efficiency Dyeing Efficiency Stock Solution Preparation->Dyeing Efficiency Dispersion Stability Dispersion Stability Stock Solution Preparation->Dispersion Stability Cytotoxicity Assay Cytotoxicity Assay Stock Solution Preparation->Cytotoxicity Assay Data Analysis Data Analysis HPLC Purity->Data Analysis Solubility Test->Data Analysis Spectrophotometry->Data Analysis Dyeing Efficiency->Data Analysis Dispersion Stability->Data Analysis Cytotoxicity Assay->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

Caption: Experimental workflow for the performance validation of this compound.

G Dye Impurity Dye Impurity ROS Generation ROS Generation Dye Impurity->ROS Generation Induces MAPK Pathway MAPK Pathway ROS Generation->MAPK Pathway Activates JNK Activation JNK Activation MAPK Pathway->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis Leads to

Caption: Hypothetical signaling pathway showing impurity-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of Disperse Blue 148: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of Disperse Blue 148, ensuring personnel safety and regulatory compliance.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a synthetic dye utilized in research and development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be thoroughly familiar with its Safety Data Sheet (SDS). The following precautions must be strictly observed:

  • Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear appropriate PPE to prevent exposure.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Avoid Ingestion and Inhalation: Do not consume food or beverages in areas where this compound is handled. Avoid breathing dust and contact with skin and eyes.[1][2]

Hazard Summary and Exposure Controls

Hazard StatementPrecautionary Measures
Causes skin irritation.[3]Wear protective gloves and clothing to prevent skin exposure.[1] If skin contact occurs, wash with plenty of soap and water.[3]
Causes serious eye irritation.[3]Wear appropriate protective eyeglasses or chemical safety goggles.[1] If in eyes, rinse cautiously with water for several minutes.[3]
May cause respiratory irritation.[3]Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust.[3] If inhaled, move to fresh air.[1] A dust respirator should be worn.[2]
Limited evidence of a carcinogenic effect.[2]The National Toxicology Program has concluded that this chemical can be reasonably considered a human carcinogen.[1] Avoid all personal contact, including inhalation.[2]
May cause methemoglobinemia.[2]Accidental ingestion may be damaging to health.[2] The substance can inhibit normal oxygen uptake.[2]
Potential for dust explosion.[2]Avoid generating dust clouds in confined spaces as they may form an explosive mixture with air.[2]

Step-by-Step Disposal Procedures

Waste containing this compound is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations.[2]

Solid waste includes expired dye powder, contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup.

  • Collection: Carefully collect all solid waste. To prevent dust from becoming airborne, slightly dampen the material with water before sweeping.[2][4]

  • Containerization: Place all solid waste into a clearly labeled, sealable, and chemically compatible container.[4] The container must be marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").[4]

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup by a licensed chemical waste disposal service.

Liquid waste includes solutions containing this compound and contaminated rinse water.

  • Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled container.[4] Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution") along with an estimate of the concentration and volume.[4]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Wear appropriate PPE, including a dust respirator.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[4]

    • Carefully collect the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.[4]

  • Major Spills:

    • Evacuate personnel from the immediate area.[2]

    • Alert your institution's EHS department or emergency response team.

  • Decontamination:

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[4]

    • Do not allow wash water from cleaning to enter drains.[2]

Disposal Workflow

cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Waste Solid Waste (Expired Powder, Contaminated PPE) Solid Container Collect in Labeled 'Hazardous Solid Waste' Container Solid Waste->Solid Container Liquid Waste Liquid Waste (Solutions, Rinsate) Liquid Container Collect in Labeled 'Hazardous Liquid Waste' Container Liquid Waste->Liquid Container Storage Area Designated Hazardous Waste Accumulation Area Solid Container->Storage Area Liquid Container->Storage Area Final Disposal Licensed Chemical Waste Disposal Service Storage Area->Final Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Disperse Blue 148

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Disperse Blue 148 (CAS No. 52239-04-0) was not located in the available resources. The following guidance is based on the general hazards associated with disperse dyes and data from similar compounds such as Disperse Blue 1 and Disperse Blue 14. It is crucial to handle this substance with care and to perform a risk assessment for your specific laboratory conditions.

This compound is a synthetic organic dye belonging to the single azo class, with the molecular formula C19H19N5O4S.[1] Like other disperse dyes, it is primarily used for dyeing synthetic fibers such as polyester.[2][3] Due to its fine powder form, this substance may pose a risk of dust explosion in confined or unventilated spaces.[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. This includes protection for the respiratory system, eyes, and skin.

Protection Type Recommended PPE Standard Rationale
Respiratory Protection NIOSH/MSHA approved respirator (or equivalent)OSHA 29 CFR 1910.134, EN 149To prevent inhalation of dust particles which may cause respiratory tract irritation.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133, EN 166To protect against mechanical irritation from dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EN 374To prevent skin contact, which may cause irritation or allergic reactions.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.-To minimize skin exposure to the dye powder.

Operational Plan for Safe Handling

Engineering Controls:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5]

  • Dust Control: Minimize the generation and accumulation of dust.[5]

Work Practices:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing and wash it before reuse.

Disposal Plan

All waste, including the chemical itself and any contaminated materials, must be handled in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Disposal Procedure:

  • Solid Waste: Carefully collect any solid waste, such as spilled powder or contaminated consumables (e.g., weigh paper, gloves), in a designated hazardous waste container. To minimize dust, you can dampen the material with water before sweeping.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container.

  • Container Disposal: Puncture and dispose of empty containers at an authorized landfill, as they may contain residual dust.[1]

  • Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of this chemical waste.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Powder prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Procedural workflow for safely handling this compound.

References

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